molecular formula C8H9ClN2O2 B1321581 Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate CAS No. 188781-08-0

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Numéro de catalogue: B1321581
Numéro CAS: 188781-08-0
Poids moléculaire: 200.62 g/mol
Clé InChI: XJNJPQSXRUJCIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNJPQSXRUJCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611439
Record name Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188781-08-0
Record name Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical science, this document elucidates the compound's core properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

Strategic Importance in Synthesis

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules, including DNA and RNA bases like cytosine, thymine, and uracil. This compound (ECMPC) emerges as a highly valuable and versatile intermediate due to its specific arrangement of functional groups. The presence of a reactive chlorine atom at the C2 position, an electron-withdrawing ester group at C5, and a methyl group at C4 provides a unique combination of reactivity and structural foundation.

This strategic arrangement allows for selective chemical modifications, making ECMPC a sought-after starting material for constructing complex molecular architectures. It is extensively used as a key intermediate in the synthesis of novel pharmaceuticals—particularly antiviral, antibacterial, and agents targeting neurological disorders—as well as in the development of advanced herbicides and fungicides.[1][2]

Physicochemical & Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The structural attributes of ECMPC directly influence its reactivity, solubility, and handling characteristics.

Key Properties Summary
PropertyValueSource(s)
CAS Number 188781-08-0[1][3]
Molecular Formula C₈H₉ClN₂O₂[1][2][3]
Molecular Weight 200.62 g/mol [1][2][3]
IUPAC Name This compound[3]
Appearance Off-white crystalline powder / Slightly yellow liquid[1][2]
Boiling Point ~302.7 °C at 760 mmHg[2][4]
Density ~1.265 g/cm³[4]
Aqueous Solubility Limited; estimated at 0.9-4.5 mg/mL[2]
Thermal Stability Stable up to approximately 250°C[2]
Structural Analysis

The molecule's reactivity is dominated by the pyrimidine ring, which is an electron-deficient aromatic system. This deficiency is amplified by the two nitrogen atoms and the electron-withdrawing carboxylate group. The key functional "handles" for synthetic chemists are:

  • The C2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SₙAr), providing the primary route for molecular elaboration.

  • The C5-Ethyl Carboxylate Group: This ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into an amide, offering secondary modification pathways.[2]

  • The C4-Methyl Group: While less reactive, it can potentially undergo condensation reactions under specific conditions and influences the overall electronic profile and steric environment of the ring.

Synthesis Pathway: A Validated Protocol

The synthesis of ECMPC is typically achieved through a multi-step process starting from common laboratory reagents. The following protocol describes a robust and widely applicable method based on the condensation to form the pyrimidine ring, followed by chlorination.

Experimental Protocol: Synthesis of ECMPC

Objective: To synthesize this compound.

Step 1: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate and urea in ethanol.

  • Condensation Reaction: Add a catalytic amount of an acid catalyst (e.g., HCl). The choice of an acid catalyst is crucial as it protonates the carbonyl oxygen of the acetoacetate, making the carbon more electrophilic and facilitating the initial condensation with urea.

  • Reflux: Heat the mixture to reflux for several hours. The cyclization and dehydration process forms the stable pyrimidine ring.

  • Isolation: Cool the reaction mixture. The product, ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination to Yield this compound

  • Reaction Setup: In a fume hood, suspend the dried product from Step 1 in an excess of phosphorus oxychloride (POCl₃). POCl₃ is a powerful chlorinating and dehydrating agent, ideal for converting the hydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidone form) into the desired chloropyrimidine.

  • Reaction: Gently heat the mixture under reflux for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed with care.

  • Extraction & Purification: Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) until it is slightly alkaline. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure ECMPC.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination A Ethyl Acetoacetate + Urea C Condensation & Cyclization (Reflux) A->C B Acid Catalyst (HCl) in Ethanol B->C D Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate C->D F Chlorination (Reflux) D->F E Phosphorus Oxychloride (POCl₃) E->F G Quenching, Extraction & Purification F->G H This compound (Final Product) G->H

Caption: A validated two-step workflow for the synthesis of ECMPC.

Core Reactivity: The Nucleophilic Aromatic Substitution (SₙAr)

The synthetic utility of ECMPC is primarily derived from the high reactivity of the C2-chloro substituent towards nucleophiles. This reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism, which is characteristic of electron-deficient aromatic systems bearing a good leaving group.

Mechanism Causality
  • Nucleophilic Attack: A nucleophile (e.g., an amine, R-NH₂) attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine atom. This is the rate-determining step.

  • Formation of Meisenheimer Complex: The attack breaks the aromaticity of the pyrimidine ring and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing over the electronegative nitrogen atoms and the electron-withdrawing ester group. This stabilization is critical for the feasibility of the reaction.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is an excellent leaving group. This step is typically fast.

SₙAr Reaction Pathway Diagram

Caption: The general mechanism for SₙAr reactions at the C2 position of ECMPC.

Protocol: Nucleophilic Substitution with an Amine

Objective: To synthesize an Ethyl 2-amino-4-methylpyrimidine-5-carboxylate derivative.

  • Setup: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent like DMF or acetonitrile.

  • Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents). The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the mixture, typically between 60-100 °C, and monitor by TLC.

  • Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: Purify the final product via column chromatography or recrystallization.

Applications in Drug Discovery

ECMPC is not just a laboratory curiosity; it is a validated precursor for molecules with significant biological activity. Its derivatives are explored across multiple therapeutic areas.

From Building Block to Bioactive Compound

The logical flow from ECMPC to a potential drug candidate involves using the SₙAr reaction to introduce a carefully selected amine-containing fragment. This fragment is often a pharmacophore known to interact with a specific biological target.

Drug_Discovery_Logic Start ECMPC (Versatile Scaffold) Reaction SₙAr Reaction + Amine Fragment (R-NH₂) Start->Reaction Intermediate Substituted Pyrimidine Derivative Reaction->Intermediate Modification Optional Further Modification (e.g., Ester Hydrolysis) Intermediate->Modification Candidate Bioactive Candidate (e.g., Kinase Inhibitor, Antiviral) Intermediate->Candidate Direct Use Modification->Candidate

Caption: Logical workflow from ECMPC to a potential drug candidate.

The pyrimidine core is a known "privileged scaffold," appearing in numerous FDA-approved drugs. For instance, a related compound, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, is a crucial intermediate in the synthesis of Avanafil, a PDE-5 inhibitor used to treat erectile dysfunction.[5][6] This highlights the industrial relevance of this class of compounds. Research has demonstrated that derivatives of ECMPC show promise as antimicrobial and antiviral agents, underscoring its importance in developing new treatments for infectious diseases.[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of ECMPC is paramount to ensure laboratory safety.

GHS Hazard Information
Hazard CodeDescriptionClass
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or if inhaledAcute Toxicity (Cat. 4)
H315 Causes skin irritationSkin Irritation (Cat. 2)
H319 Causes serious eye irritationEye Irritation (Cat. 2A)
H335 May cause respiratory irritationSTOT SE (Cat. 3)
(Source: Aggregated GHS information)[3]
Handling & Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration at 0-8°C is recommended.[1]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

References

An In-depth Technical Guide to Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive chloro group and an ester moiety on a pyrimidine core, make it a valuable intermediate in the fields of medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on experimental details and logical workflows for researchers in drug discovery and development.

Chemical Structure and Identification

This compound is a substituted pyrimidine with the following structural representation:

Chemical Formula: C₈H₉ClN₂O₂[1][2][3][4][5][6]

IUPAC Name: this compound[4][6]

CAS Number: 188781-08-0[1][2][3][4][5]

Synonyms: 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine[1][5]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and computed spectroscopic properties of this compound is presented in the table below. This data is essential for its characterization, handling, and use in synthetic protocols.

PropertyValueReference
Molecular Weight 200.62 g/mol [1][2][3][6]
Appearance Off-white crystalline powder[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]
Canonical SMILES CCOC(=O)C1=CN=C(N=C1C)Cl[4]
InChI Key XJNJPQSXRUJCIB-UHFFFAOYSA-N[3][4]
MDL Number MFCD03425963[1][5]
PubChem CID 21220624[1][6]

Synthesis and Reactivity

General Synthesis Pathway

The synthesis of this compound typically follows a two-step procedure. The general pathway involves the condensation of a suitable amidine with a β-keto ester derivative to form the pyrimidine ring, followed by a chlorination step. A plausible synthetic route is outlined below:

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination Amidine S-Methylisothiourea Pyrimidine_precursor Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Amidine->Pyrimidine_precursor Base (e.g., NaOEt) Ketoester Diethyl ethoxymethylenemalonate Ketoester->Pyrimidine_precursor Pyrimidine_precursor_step2 Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Target This compound Pyrimidine_precursor_step2->Target Reagent Chlorinating Agent (e.g., POCl₃) Reagent->Target Experimental_Workflow cluster_start Starting Material cluster_reaction Nucleophilic Substitution cluster_final Further Modification Start_Mol Ethyl 2-chloro-4- methylpyrimidine-5-carboxylate Start_Mol_node Ethyl 2-chloro-4- methylpyrimidine-5-carboxylate Nucleophile Nucleophile (R-NH₂) Intermediate Ethyl 2-(R-amino)-4- methylpyrimidine-5-carboxylate Nucleophile->Intermediate Base, Solvent, Heat Intermediate_node Ethyl 2-(R-amino)-4- methylpyrimidine-5-carboxylate Start_Mol_node->Intermediate Final_Product Bioactive Molecule Intermediate_node->Final_Product e.g., Hydrolysis, Amidation

References

CAS number for Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS: 188781-08-0)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical research. The document details its fundamental physicochemical properties, outlines a detailed synthetic methodology grounded in established chemical principles, explores its chemical reactivity, and discusses its significant applications as a scaffold in drug discovery and organic synthesis. Safety protocols and handling procedures are also provided to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile compound.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous biologically active molecules. Its unique arrangement of a reactive chloro group, a methyl substituent, and an ethyl ester moiety makes it a highly valuable and versatile building block in synthetic chemistry.

Chemical Identifiers
IdentifierValueSource
CAS Number 188781-08-0[1][2]
Molecular Formula C₈H₉ClN₂O₂[1][2][3]
Molecular Weight 200.62 g/mol [1][2][3]
IUPAC Name This compound[2]
Synonyms 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine[1]
PubChem CID 21220624[1][2]
InChIKey XJNJPQSXRUJCIB-UHFFFAOYSA-N[2][3]
Physicochemical Data
PropertyValueNotes
Appearance Off-white crystalline powder.Some sources may describe it as a slightly yellow liquid, which could indicate impurities or different crystalline forms[1][3].
Purity ≥ 95% (as determined by HPLC)[1]
Aqueous Solubility Limited (0.9-4.5 mg/mL)The hydrophobic pyrimidine core and ethyl ester group limit water solubility[3].
Boiling Point ~302.7 °C (Estimated)[3]
Thermal Stability Stable up to approximately 250°C.Beyond this temperature, thermal decomposition is initiated[3].
Storage Conditions Store refrigerated at 0-8°C.Recommended for maintaining long-term stability and purity[1].

Synthesis and Reaction Mechanism

The synthesis of substituted pyrimidines often relies on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or related species. For this compound, a common and logical approach involves the cyclocondensation reaction to form the core pyrimidine ring, followed by chlorination.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from readily available precursors. The key is the formation of the 2-hydroxypyrimidine intermediate, which is then converted to the target 2-chloro derivative. This is a standard and reliable transformation in heterocyclic chemistry, as the hydroxyl group at the 2-position of a pyrimidine ring exists in tautomeric equilibrium with the pyrimidone form, which can be readily chlorinated.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination A Ethyl 2-(ethoxymethylene)-3-oxobutanoate C Sodium Ethoxide (Base) in Ethanol A->C Reactant 1 B Urea B->C Reactant 2 D Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (Intermediate) C->D Cyclocondensation E Phosphorus Oxychloride (POCl₃) D->E Intermediate F This compound (Final Product) E->F Deoxychlorination

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

  • Rationale: This step employs a classic pyrimidine synthesis. Sodium ethoxide acts as a base to facilitate the condensation reaction between urea and the β-keto ester derivative. Ethanol is an ideal solvent as it is the conjugate acid of the base, preventing unwanted side reactions.

  • Procedure:

    • To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add urea (1.0 equivalent).

    • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

    • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) dropwise to the mixture.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and then place it in an ice bath.

    • Neutralize the mixture by the slow addition of acetic acid or dilute HCl until the pH is approximately 6-7.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and then cold ethanol.

    • Dry the solid under vacuum to yield the intermediate, Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

Step 2: Synthesis of this compound

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings (especially pyrimidones and pyridones) into chloro groups. The reaction proceeds via a Vilsmeier-Haack type intermediate.

  • Procedure:

    • In a fume hood, carefully add Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). A small amount of a tertiary amine base like N,N-dimethylaniline can be added as a catalyst.

    • Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC or LC-MS.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous step that releases HCl gas. It must be performed in a well-ventilated fume hood.

    • The aqueous mixture is then extracted several times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the final product.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro and ester groups. The C2-chloro atom is particularly susceptible to nucleophilic aromatic substitution (SₙAr).

Key Functional Group Transformations

The compound serves as a versatile scaffold, allowing for modification at three primary sites: the C2-chloro group, the C5-ester, and the C4-methyl group (though the latter is less commonly modified).

G cluster_0 C2-Position (SₙAr) cluster_1 C5-Position (Ester) Core Ethyl 2-chloro-4-methyl- pyrimidine-5-carboxylate Amine 2-Amino Derivatives (R-NH₂) Core->Amine Nucleophilic Substitution Thiol 2-Thioether Derivatives (R-SH) Core->Thiol Nucleophilic Substitution Alkoxide 2-Alkoxy Derivatives (R-OH) Core->Alkoxide Nucleophilic Substitution Acid Carboxylic Acid (Hydrolysis) Core->Acid Ester Hydrolysis Alcohol Primary Alcohol (Reduction, e.g., LiAlH₄) Core->Alcohol Ester Reduction

Caption: Key reactivity pathways for this compound.

Role in Drug Discovery and Agrochemicals

This compound is a cornerstone intermediate for synthesizing a wide array of high-value molecules.

  • Pharmaceutical Development: It is a key building block for active pharmaceutical ingredients (APIs). The pyrimidine core is a common feature in many drugs, and the reactive 'handles' on this molecule allow for the systematic construction of complex targets. It has been utilized in the development of antivirals, antibacterials, and agents targeting neurological disorders[1][3]. Its structure is particularly valuable for creating kinase inhibitors, where the pyrimidine can act as a hinge-binding motif.

  • Agrochemical Chemistry: In agriculture, it serves as a precursor for advanced herbicides and fungicides[1]. The ability to readily displace the chloro group allows for the introduction of various toxophores tailored for specific pest control applications.

  • Organic Synthesis: Beyond specific industries, it is a versatile tool for academic and industrial chemists to construct complex molecular architectures[1][3].

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards that require appropriate personal protective equipment (PPE) and engineering controls.

GHS Hazard Classification
Hazard CodeDescriptionClass
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or if inhaled.Acute Toxicity (Oral, Dermal, Inhalation), Cat. 4
H315 Causes skin irritation.Skin Corrosion/Irritation, Cat. 2
H319 Causes serious eye irritation.Serious Eye Damage/Irritation, Cat. 2A
H335 May cause respiratory irritation.Specific Target Organ Toxicity (Single Exposure), Cat. 3
Source:[2]
Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[4].

  • Spill Response: In case of a spill, secure the area. For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[5][6].

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician[5][6].

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[5][6].

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[5].

Conclusion

This compound (CAS: 188781-08-0) is a high-value chemical intermediate whose utility is rooted in its versatile and predictable reactivity. The presence of a strategically positioned chloro atom on the pyrimidine ring makes it an ideal substrate for nucleophilic substitution, enabling the facile synthesis of diverse libraries of compounds. Its importance in the pharmaceutical and agrochemical industries continues to grow as researchers leverage its structure to build novel, effective, and specific molecules. A thorough understanding of its synthesis, reactivity, and safety is essential for any scientist working with this powerful synthetic building block.

References

Molecular formula and weight of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a reactive chloro group and an ester moiety on a pyrimidine core, makes it a versatile building block for the synthesis of a wide array of bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its prominent role in the development of targeted therapeutics, particularly kinase inhibitors.

Compound Profile

This section summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₉ClN₂O₂[1][2]
Molecular Weight 200.62 g/mol [1][2]
CAS Number 188781-08-0[2]
Appearance Off-white crystalline powder[1]
Storage Conditions 0-8°C[1]
IUPAC Name This compound[2]

Synthesis Protocol

Reaction Scheme:

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting material, Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, with an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized to a pH of 7-8 using a base, such as sodium carbonate. The aqueous layer is then extracted multiple times with an organic solvent, for example, ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the final product, this compound.[3]

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry, primarily serving as an intermediate in the synthesis of kinase inhibitors and antiviral agents.[1][4]

Kinase Inhibitors

The pyrimidine core of this compound is a common feature in many kinase inhibitors. By substituting the chloro group with various amine-containing moieties, a library of potential drug candidates can be synthesized. These compounds are designed to target the ATP-binding site of specific kinases, thereby inhibiting their enzymatic activity.

Kinases are crucial components of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound has been utilized in the development of inhibitors for a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)

  • Anaplastic Lymphoma Kinase (ALK)

  • Cyclin-Dependent Kinase 4 (Cdk4)

  • Platelet-Derived Growth Factor (PDGF) Receptor

  • Fibroblast Growth Factor (FGF) Receptor [5][6][7]

The development of dual inhibitors, such as those targeting both EGFR and ALK, is a promising strategy to overcome drug resistance in non-small cell lung cancer.[7]

Antiviral and Antibacterial Agents

The pyrimidine structure is also fundamental to nucleoside analogues, which are a cornerstone of antiviral therapy. This compound serves as a precursor for the synthesis of novel antiviral compounds.[1][8] Additionally, its derivatives have been explored for their potential as antibacterial agents.[1]

Signaling Pathway: EGFR Inhibition

Given its role in the synthesis of EGFR inhibitors, it is pertinent to visualize the signaling pathway that these derivative compounds aim to disrupt. The diagram below illustrates a simplified representation of the EGFR signaling cascade, which is often hyperactivated in various cancers. Inhibition of EGFR blocks downstream signaling, leading to reduced cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Epidermal Growth Factor Receptor Ligand->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation PLCg PLCγ EGFR->PLCg Activation STAT STAT EGFR->STAT Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion PLCg->Invasion STAT->Proliferation Inhibitor EGFR Inhibitor (Derived from Intermediate) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow: Synthesis and Screening

The logical flow from the starting intermediate to the identification of a potential drug candidate is outlined below. This workflow highlights the key stages of synthesis, purification, and biological evaluation.

Synthesis_Screening_Workflow Intermediate Ethyl 2-chloro-4- methylpyrimidine-5-carboxylate Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Intermediate->Synthesis Library Compound Library Synthesis->Library Purification Purification & Characterization (HPLC, NMR, Mass Spec) Library->Purification Screening Biological Screening (e.g., Kinase Assays) Purification->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization

Caption: Workflow from intermediate to lead compound.

Conclusion

This compound is a high-value intermediate for the synthesis of biologically active molecules. Its utility in constructing kinase inhibitors for cancer therapy underscores its importance in modern drug discovery. The provided information serves as a foundational guide for researchers and scientists working in this dynamic field, offering insights into its synthesis and application in the development of novel therapeutics. Further research into derivatives of this compound holds the potential for the discovery of new and more effective treatments for a range of diseases.

References

The Strategic Role of 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Pharmaceutical Synthesis

In the intricate landscape of medicinal chemistry, the journey from a promising molecular concept to a life-changing therapeutic is paved with critical chemical intermediates. Among these, 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine stands out as a versatile and highly strategic building block. Its unique arrangement of functional groups—a reactive chloro substituent, a directing methyl group, and an ethoxycarbonyl moiety on a pyrimidine core—renders it an invaluable precursor in the synthesis of a new generation of targeted therapeutics. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its pivotal role in the development of kinase inhibitors for the treatment of complex diseases. As a cornerstone of modern drug discovery, understanding the nuances of this intermediate is essential for any researcher aiming to innovate in the pharmaceutical sciences.[1][2]

I. Chemical Identity and Nomenclature

Precise identification is paramount in chemical synthesis. 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine is known by several synonyms in scientific literature and commercial catalogs. Clarity in nomenclature is the first step toward reproducible and reliable experimental outcomes.

Synonyms and Identifiers
  • Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

  • 2-Chloro-4-methylpyrimidine-5-carboxylic acid ethyl ester

  • Ethyl 2-chloro-4-methyl-5-pyrimidinecarboxylate

Key Chemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for optimizing reaction conditions, ensuring purity, and maintaining stability. The key properties of 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine are summarized below.

PropertyValueSource
CAS Number 188781-08-0[1][3]
Molecular Formula C₈H₉ClN₂O₂[3][4]
Molecular Weight 200.62 g/mol [3][4]
Appearance Off-white crystalline powder[3]
Purity ≥ 95% (HPLC)[3]
Solubility Information not widely available, but likely soluble in common organic solvents.
Storage Conditions Store at 0-8°C[3]

II. Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine is rooted in its reactivity, which is dictated by the electronic properties of the pyrimidine ring and its substituents. The chloro group at the 2-position is a key reactive site, susceptible to nucleophilic substitution, a cornerstone reaction in the construction of complex molecular scaffolds.

General Synthesis Pathway

The synthesis of this intermediate typically involves a multi-step process that leverages fundamental organic chemistry principles. While specific industrial protocols are often proprietary, a general and logical synthetic workflow can be outlined.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Pyrimidine Ring Formation cluster_intermediate Intermediate cluster_reaction2 Chlorination cluster_product Final Product Ethyl_Acetoacetate Ethyl Acetoacetate Condensation Condensation Reaction Ethyl_Acetoacetate->Condensation Amidine_Source Amidine Source (e.g., Urea) Amidine_Source->Condensation Pyrimidine_Intermediate Hydroxypyrimidine Derivative Condensation->Pyrimidine_Intermediate Cyclization Chlorination_Step Chlorination Pyrimidine_Intermediate->Chlorination_Step with POCl₃ or similar Final_Product 2-Chloro-5-(ethoxycarbonyl)- 4-methylpyrimidine Chlorination_Step->Final_Product

Caption: Generalized synthetic workflow for 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine.

The causality behind this pathway lies in the classic pyrimidine synthesis, often a variation of the Biginelli or a related reaction, followed by a standard chlorination protocol to introduce the reactive handle. The choice of an amidine source and specific condensation conditions allows for the controlled formation of the pyrimidine core. Subsequent chlorination, typically with reagents like phosphorus oxychloride (POCl₃), converts a hydroxyl or keto group into the crucial chloro substituent.

III. Application in Drug Discovery: The Gateway to Kinase Inhibition

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly in the realm of kinase inhibitors.[5][6] The adenine-like structure of the pyrimidine ring allows it to effectively mimic ATP and bind to the ATP-binding site of kinases, leading to their inhibition.[5] 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine is a key player in this field, serving as a precursor for a range of kinase inhibitors, most notably Janus Kinase (JAK) inhibitors.[7][8]

The JAK-STAT Signaling Pathway: A Prime Therapeutic Target

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional changes within the cell nucleus.[3][9][] This pathway is integral to the regulation of the immune system, and its dysregulation is a hallmark of numerous autoimmune diseases and cancers.[3][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK Autophosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization Gene_Expression Gene Expression (Inflammation) STAT_active->Gene_Expression Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Upadacitinib) Inhibitor->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

By inhibiting JAK enzymes, drugs derived from intermediates like 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine can effectively block this signaling cascade, thereby reducing the inflammatory response characteristic of autoimmune disorders.

Case Study: Upadacitinib and the Role of Pyrimidine Intermediates

Upadacitinib is a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune conditions.[11][12] While the publicly available synthesis routes for Upadacitinib are complex and may not explicitly start from the exact title compound, the core of the molecule features a pyrrolo[2,3-b]pyrazine, a structure often constructed from pyrimidine precursors.[13][14][15][16][17] The fundamental chemistry involved in building such heterocyclic systems relies on the reactivity of chloropyrimidines. The 2-chloro substituent allows for nucleophilic substitution, enabling the annulation of other rings and the introduction of various side chains that are critical for achieving potency and selectivity for the target kinase.

IV. Experimental Protocol: A Guide to a Key Synthetic Transformation

The following protocol outlines a representative nucleophilic aromatic substitution reaction, a common transformation for 2-chloropyrimidine intermediates in the synthesis of more complex molecules. This protocol is illustrative and should be adapted and optimized based on the specific substrate and desired product.

Reaction: Nucleophilic Substitution of the 2-Chloro Group

Objective: To demonstrate the reactivity of the 2-chloro position by substitution with an amine, a key step in the synthesis of many kinase inhibitors.

Materials:

  • 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine

  • A primary or secondary amine (e.g., benzylamine)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • A suitable solvent (e.g., N,N-Dimethylformamide, DMF, or Dioxane)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in the chosen solvent (e.g., DMF). Add the amine (1.1 eq) and the base (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The optimal temperature and reaction time should be determined by monitoring the reaction progress.

  • Monitoring: Periodically take small aliquots of the reaction mixture and analyze by TLC to monitor the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired substituted pyrimidine.

Self-Validation: The success of this protocol is validated by the disappearance of the starting material spot on the TLC plate and the appearance of a new, more polar spot corresponding to the product. The structure of the purified product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

V. Conclusion and Future Outlook

2-Chloro-5-(ethoxycarbonyl)-4-methylpyrimidine is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its well-defined reactivity and versatile scaffold provide medicinal chemists with a reliable starting point for the synthesis of highly specific and potent kinase inhibitors. As our understanding of the molecular drivers of disease continues to grow, the demand for such sophisticated building blocks will undoubtedly increase. The continued exploration of the synthetic potential of this and related pyrimidine derivatives will be instrumental in developing the next generation of targeted therapies for a wide range of debilitating conditions.

References

A Technical Guide to Chloropyridinyl Amides: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C8H9ClN2O2 corresponds to the IUPAC name N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide [1]. This molecule belongs to the broader class of chloropyridinyl amides, a group of compounds that have garnered significant interest in the fields of medicinal chemistry and agrochemicals. The presence of a substituted pyridine ring linked to an amide moiety forms a scaffold with diverse biological potential.

Derivatives of 6-chloro-pyridin-2-yl-amine have been investigated for their pharmacological properties[2]. The halogenated pyridine core is a key feature in various agrochemicals, including insecticides, herbicides, and fungicides[1]. This guide provides an in-depth overview of the synthesis, properties, and reported biological activities of chloropyridinyl amides, with a focus on their potential as antimicrobial and insecticidal agents.

Physicochemical Properties

While detailed experimental data for N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide is not extensively available, the general physicochemical properties for compounds with the molecular formula C8H9ClN2O2 can be predicted or are available for similar structures. These properties are crucial for assessing drug-likeness and developing formulations.

PropertyValue / InformationSource
Molecular FormulaC8H9ClN2O2-
IUPAC NameN-(6-chloro-2-pyridinyl)-2-hydroxypropanamide[1]
Molecular Weight200.62 g/mol Calculated
AppearanceLikely a solid at room temperature
SolubilityExpected to be slightly soluble in water, with better solubility in organic solvents like DMSO and chloroform.[3][4]
Hazard ClassificationCompounds with similar structures are classified as acute oral toxicity category 4.

Synthesis of Chloropyridinyl Amides

A general method for the synthesis of amide derivatives involves the reaction of a substituted amine with a carboxylic acid or its derivative. For chloropyridinyl amides, this typically involves the coupling of a chloro-substituted aminopyridine with a suitable carboxylic acid or acyl chloride.

General Synthetic Protocol

A common method for synthesizing amide derivatives is the reaction of a substituted aniline (in this case, an aminopyridine) with an amino acid ester or an acyl chloride. The reaction can be carried out by refluxing equimolar quantities of the reactants in a suitable solvent like methanol for several hours. The resulting product can then be purified by recrystallization from a solvent such as ethanol or by column chromatography[5].

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of Chloropyridinyl Amides start Start Materials: - 2-amino-6-chloropyridine - 2-hydroxypropanoic acid (or its acyl chloride) reaction Amide Coupling Reaction (e.g., using DCC or refluxing with acyl chloride) start->reaction workup Reaction Work-up (e.g., filtration, extraction) reaction->workup purification Purification (e.g., recrystallization, column chromatography) workup->purification characterization Characterization (e.g., NMR, IR, Mass Spectrometry) purification->characterization product Final Product: N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide characterization->product

Caption: General workflow for the synthesis and characterization of chloropyridinyl amides.

Biological Activities of Chloropyridinyl Amides and Related Compounds

Several studies have highlighted the potential of chloropyridinyl amides and related structures as biologically active agents. The primary activities reported are antimicrobial and insecticidal.

Antimicrobial Activity

Derivatives of 6-chloro-pyridin-2-yl-amine have demonstrated good to moderate antimicrobial activity against various pathogenic bacterial and fungal strains[2]. For instance, certain derivatives have shown potent antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli, as well as antifungal activity against Fusarium oxysporum[2]. The antimicrobial potential is often attributed to the specific substitutions on the pyridine and amide moieties.

Table of Antimicrobial Activity for Related Compounds

Compound ClassOrganismActivity (MIC/EC50)Reference
Trifluoromethylpyridine amidesXanthomonas oryzae pv. oryzae (Xoo)EC50 = 83 mg/L[6]
Trifluoromethylpyridine amidesRalstonia solanacearumEC50 = 40-78 mg/L[6]
2-Aminobenzamide derivativesAspergillus fumigatusExcellent antifungal activity[7]
2-hydroxythiobenzanilidesMycobacterium spp.Active[8]
Insecticidal and Fungicidal Activities

Chloropyridinyl compounds are well-established in the agrochemical industry. Novel asymmetric-cyclic phosphoramides containing a substituted pyridine moiety have shown potential insecticidal and fungicidal activities[1]. Additionally, certain trifluoromethylpyridine amide derivatives have exhibited good insecticidal activities[6].

Experimental Protocols

Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives (General Procedure)

This protocol is adapted from the synthesis of similar amide derivatives[2][5].

  • Reactant Preparation: Dissolve equimolar amounts of 2-amino-6-chloropyridine and the desired carboxylic acid (or its acyl chloride) in a suitable solvent (e.g., methanol, DMF) in a round-bottom flask.

  • Reaction: If using a carboxylic acid, add a coupling agent (e.g., DCC). If using an acyl chloride, the reaction may proceed with gentle heating or at room temperature. The reaction mixture is typically stirred for several hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethanol:water 7:3)[5].

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel[5].

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

  • Preparation of Inoculum: Grow the microbial strains in a suitable broth medium overnight at 37°C (for bacteria) or 28°C (for fungi). Dilute the culture to achieve a final concentration of approximately 10^5 CFU/mL.

  • Preparation of Test Compounds: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the growth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Workflow for Bioactivity Screening

G cluster_bioactivity Bioactivity Screening Workflow compound Synthesized Compound primary_screening Primary Screening (e.g., single high concentration) compound->primary_screening dose_response Dose-Response Assay (e.g., MIC, IC50/EC50 determination) primary_screening->dose_response Active selectivity Selectivity/Toxicity Assay (e.g., against normal cells) dose_response->selectivity mechanism Mechanism of Action Studies selectivity->mechanism Selective lead Lead Compound Identification mechanism->lead

Caption: A general workflow for the screening and identification of bioactive compounds.

Conclusion

Chloropyridinyl amides represent a promising class of compounds with a wide range of potential biological activities, particularly as antimicrobial and insecticidal agents. While specific data on N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide is limited, the broader family of related compounds demonstrates significant potential for further research and development in both the pharmaceutical and agrochemical sectors. The synthetic routes are generally accessible, allowing for the generation of diverse libraries for structure-activity relationship studies. Future work should focus on the detailed biological evaluation of specific derivatives and elucidation of their mechanisms of action to fully exploit their therapeutic and commercial potential.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its presence in the nucleobases of DNA and RNA underscores its profound importance in biological systems. This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the rational design and development of novel pyrimidine-based therapeutics.

Anticancer Activity

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various pyrimidine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidines Compound 1 A549 (Lung)7.23[1]
Compound 2 PC-3 (Prostate)7.12[1]
Compound 3 HTB-81 (Prostate)0.73[2]
2,4,6-Trisubstituted Pyrimidines Compound HK-2 MDA-MB-231 (Breast)3.39[3]
Compound HK-10 HCT-116 (Colon)5.89[3]
Compound HK-13 HT-29 (Colon)4.73[3]
Thienopyrimidine Derivatives Compound 9a HepG-2 (Liver)12.32[4]
Compound 9a A549 (Lung)11.30[4]
Compound 9a PC-3 (Prostate)14.69[4]
Compound 9a MCF-7 (Breast)9.80[4]
Pyrimidine-Tethered Chalcone Compound B-4 MCF-7 (Breast)6.70[5]
Compound B-4 A549 (Lung)20.49[5]
Signaling Pathways in Cancer

A significant number of anticancer pyrimidine derivatives exert their effects by targeting critical signaling pathways that are often dysregulated in cancer.

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and migration.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs), which block the downstream signaling cascade.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Pyrimidine_TKI Pyrimidine TKI Pyrimidine_TKI->EGFR Inhibits

EGFR Signaling Pathway Inhibition by Pyrimidine TKIs.

The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[7] Morpholino pyrimidine derivatives are among the small molecules that have been developed to inhibit components of this pathway.[6]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR Pathway Inhibition by Pyrimidine Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrimidine derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[8]

  • MTT Addition: After the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well.[8] Incubate for 1.5 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[8] Incubate for 15 minutes at 37°C with shaking.[8]

  • Absorbance Measurement: Measure the absorbance of each well at 492 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity

Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyrimidin-2-amine Derivatives Compound 4b (3-Br)E. coli62.5[10]
Compound 4d (2-Cl)S. aureus62.5[10]
Compound 4m (2-Br-4-Cl)S. pyogenes62.5[10]
Fused Pyrimidine Derivatives Compound 12c C. albicans>2500
Compound 14a C. albicans1250
Compound 14b C. albicans625
Pyrrolo[2,3-d]pyrimidine Derivatives Bromo DerivativeS. aureus8[11]
Iodo DerivativeS. aureus8[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth.

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Pyrimidine derivative stock solution

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Dilutions: Prepare serial twofold dilutions of the pyrimidine derivative in the broth medium directly in the wells of a 96-well plate.[12]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance with a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity

The structural diversity of pyrimidine derivatives has led to the discovery of compounds with potent activity against a variety of viruses, including influenza virus and human immunodeficiency virus (HIV).

Quantitative Antiviral Activity Data

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.

Compound ClassDerivativeVirusEC50 (µM)Reference
Pyrimidine C-Nucleosides Compound 47 Influenza A (H1N1)1.9[13]
2-Amino-4-(ω-hydroxyalkylamino)pyrimidines Cyclobutyl/Cyclopentyl derivativesInfluenza A and B0.01 - 0.1[14]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Materials:

  • Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

  • Virus stock

  • Pyrimidine derivative

  • Culture medium

  • Agarose or other gelling agent

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Compound and Virus Incubation: Prepare serial dilutions of the pyrimidine derivative. Pre-incubate the virus with the compound dilutions for a set period (e.g., 1 hour).

  • Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing the gelling agent and the corresponding concentration of the pyrimidine derivative.

  • Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are visible.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 is crucial for their anti-inflammatory potential and gastrointestinal safety profile.

Compound ClassDerivativeTargetIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidines Compound 8a COX-2-[15]
Compound 10a-d COX-2-[15]
Compound 11a, b COX-2-[15]
Compound 17b COX-1/COX-2 selective-[3]
Compound 18 COX-1/COX-2 selective-[3]
Thieno[2,3-d]pyrimidines Various derivativesPGE2 reduction-[16]

Note: Specific IC50 values for some compounds were not explicitly stated in the provided abstracts but were noted for their significant inhibitory profiles.

Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[17] Its activation leads to the transcription of pro-inflammatory genes. Some small molecules can inhibit this pathway at various points.

NFkB_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Small_Molecule Small Molecule Inhibitor Small_Molecule->IKK Inhibits

NF-κB Signaling Pathway and its Inhibition.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), during the reduction of PGG2 to PGH2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Pyrimidine derivative

  • Assay buffer

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the pyrimidine derivative at various concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add TMPD and arachidonic acid to initiate the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of a control (no inhibitor). The IC50 value is then calculated from a dose-response curve.

Synthesis of Pyrimidine Derivatives

The synthesis of biologically active pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing reagent. The specific synthetic route can be tailored to introduce a variety of substituents, allowing for the fine-tuning of the molecule's biological activity.

General Synthesis of Pyrimidin-2-amine Derivatives

A common method for the synthesis of 2-aminopyrimidine derivatives involves the reaction of a chalcone with guanidine hydrochloride.

Synthesis_Workflow Chalcone Substituted Chalcone Reaction Reaction Mixture Chalcone->Reaction Guanidine Guanidine Hydrochloride Guanidine->Reaction Base Base (e.g., KOH) Base->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Reflux Reflux Reaction->Reflux Acidification Acidification (HCl) Reflux->Acidification Precipitate Precipitate (Pyrimidine Derivative) Acidification->Precipitate Purification Recrystallization Precipitate->Purification Final_Product Purified Pyrimidin-2-amine Purification->Final_Product

General workflow for the synthesis of pyrimidin-2-amine derivatives.
Experimental Protocol: Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Materials:

  • Substituted chalcone

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of the substituted chalcone (0.01 mol) in methanol (50 mL) is prepared.

  • To this solution, 0.01 mol of potassium hydroxide and 40 mL of a 0.25 M solution of guanidine hydrochloride are added.[1]

  • The reaction mixture is refluxed for 3-4 hours.[1]

  • After cooling, the mixture is acidified with a few drops of 0.5 M hydrochloric acid.[1]

  • The resulting precipitate, the 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine, is collected by filtration, dried, and recrystallized from methanol.[1]

This technical guide provides a foundational understanding of the vast biological potential of pyrimidine derivatives. The presented data and protocols are intended to facilitate further research and development in this exciting field of medicinal chemistry. The versatility of the pyrimidine scaffold, coupled with the continuous evolution of synthetic methodologies and biological screening techniques, ensures its enduring importance in the quest for novel and effective therapeutic agents.

References

Technical Guide: Innovations in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The landscape of agrochemical development is undergoing a significant transformation, driven by the need for more effective, sustainable, and precisely targeted crop protection solutions. This technical guide provides an in-depth exploration of the core technologies and methodologies that are accelerating the discovery and development of novel agrochemicals. We will detail the pivotal applications of high-throughput screening (HTS) for lead identification, the predictive power of computational modeling in designing new active ingredients, and the revolutionary impact of biotechnological tools, including genome editing and RNA interference. Furthermore, this guide provides detailed experimental protocols, presents quantitative data for critical evaluation, and visualizes complex workflows and pathways to offer a comprehensive resource for professionals in the field.

Section 1: High-Throughput Screening (HTS) for Lead Discovery

High-throughput screening (HTS) has become an indispensable tool in the agrochemical discovery pipeline, enabling the rapid evaluation of vast chemical libraries, often containing hundreds of thousands of compounds, to identify "hits" with desired biological activity.[1][2][3] This technology has shifted the paradigm from low-throughput, manual testing to automated, miniaturized assays, dramatically increasing the pace of discovery.[1] HTS can be broadly categorized into two approaches: in vitro (target-based) screening and in vivo (whole-organism) screening.

HTS Workflow and Data Analysis

The typical HTS process is a multi-step cascade designed to efficiently funnel a large number of compounds down to a few promising leads. This workflow involves developing a robust assay, conducting a primary screen of the entire library at a single concentration, confirming the activity of initial hits, and then performing dose-response analysis to determine potency.

HTS_Workflow Agrochemical HTS Workflow cluster_0 Screening Phase cluster_1 Hit-to-Lead Phase Lib Compound Library (100,000+ Compounds) Assay Assay Development & Validation (Z') Lib->Assay Screen Primary HTS (Single Concentration) Assay->Screen Data Data Analysis (% Inhibition) Screen->Data Confirm Hit Confirmation & Re-testing Data->Confirm Dose Dose-Response (EC50/IC50) Confirm->Dose Lead Lead Optimization Dose->Lead

Caption: A generalized workflow for High-Throughput Screening in agrochemical discovery.

A critical component of assay validation is the calculation of the Z'-factor (Z-prime), a statistical parameter that quantifies the quality and reliability of an HTS assay.[4] It measures the separation between the distributions of the positive and negative controls, indicating the assay's ability to reliably distinguish true hits from background noise.[4][5]

Z'-Factor ValueAssay ClassificationInterpretation for HTS
Z' = 1IdealAn assay with no data variability; theoretical optimum.[5]
1 > Z' ≥ 0.5ExcellentA robust assay with a large separation between controls; suitable for HTS.[4][6]
0.5 > Z' > 0DoableThe assay has a small separation window; caution is needed and may require optimization.[4][5]
Z' ≤ 0UnsuitableThe distributions of positive and negative controls overlap; the assay is not reliable for screening.[4]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.[5]
Experimental Protocols

Protocol 1: In Vitro Microtiter Plate Assay for Fungicide Sensitivity

This protocol is adapted for screening chemical compounds against filamentous fungi or oomycetes in a 96- or 384-well format.[7][8][9][10]

  • Inoculum Preparation:

    • Grow the target fungal/oomycete isolate on a suitable agar medium (e.g., V8 agar, Potato Dextrose Agar).

    • Harvest mycelia and macerate them in a sterile liquid medium (e.g., yeast-peptone-acetate broth) using a blender or bead beater to create a homogenous suspension of mycelial fragments.[10]

    • Adjust the inoculum concentration to a standardized value (e.g., 5 x 10³ fragments/mL).[10]

  • Plate Preparation and Compound Addition:

    • Pre-fill a 96-well flat-bottom microtiter plate with the desired liquid growth medium (e.g., 198 µL per well).

    • Add test compounds from a stock plate (typically dissolved in DMSO) to achieve the final screening concentration (e.g., add 2 µL of a 100X stock). Include negative controls (DMSO only) and positive controls (a known potent fungicide).

  • Inoculation and Incubation:

    • Using a multichannel pipette, add the prepared inoculum to each well (e.g., 50 µL, as in some protocols, adjusting medium volume accordingly).[7]

    • Seal the plates to prevent evaporation and incubate at a suitable temperature (e.g., 23-25°C) in the dark for 48-72 hours.[8]

  • Data Acquisition and Analysis:

    • Measure fungal growth by reading the optical density (OD) of each well using a microplate spectrophotometer at a wavelength of 405 nm or 600 nm.[8][9]

    • Subtract the mean OD of the negative control wells (medium only) from the OD of the test wells.[7]

    • Calculate the percent growth inhibition relative to the DMSO control wells. Compounds showing inhibition above a defined threshold (e.g., >80%) are considered primary hits.

Protocol 2: In Vivo Whole-Organism Algal Bioassay for Herbicide Screening

This protocol uses unicellular green algae, such as Chlamydomonas reinhardtii or Chlorella pyrenoidosa, as a model system to detect herbicidal activity, particularly for compounds that inhibit photosynthesis.[11][12]

  • Algal Culture and Lawn Preparation:

    • Grow the selected algal species in a suitable liquid medium (e.g., Tris-Acetate-Phosphate medium) until it reaches a high density.

    • Prepare Petri dishes with the same medium solidified with agar.

    • Spread a uniform "lawn" of the liquid algal culture onto the surface of the agar plates and allow it to dry briefly.

  • Compound Application:

    • Sterile paper disks (6 mm diameter) are placed onto the surface of the algal lawn.

    • A small volume (e.g., 10-20 µL) of each test compound at a specific concentration is applied to a corresponding paper disk.[12]

    • Include negative (solvent only) and positive (known herbicide) controls on each plate.

  • Incubation:

    • Seal the Petri dishes and incubate them under appropriate light and temperature conditions (e.g., 25°C with a 16:8 light:dark cycle) for 2-4 days.

  • Assessment of Activity:

    • Herbicidal activity is identified by the presence of a clear "zone of inhibition" around a paper disk where algal growth has been prevented.[12]

    • The diameter of this clearing zone is measured to semi-quantitatively assess the potency of the compound. Hits are identified as compounds producing a zone of inhibition larger than a predefined cutoff. This method is particularly effective for discovering compounds with bleaching or growth-inhibiting modes of action.[11][12]

References

An In-depth Technical Guide to Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Synthesis, Reactions, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, a key heterocyclic building block in the development of novel therapeutics. This document details its synthesis, characteristic chemical properties, and its significant role as a versatile intermediate in the creation of potent kinase and STAT6 inhibitors for the treatment of cancers and inflammatory diseases.

Physicochemical Properties and Spectral Data

This compound is a white to off-white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₉ClN₂O₂[2]
Molecular Weight 200.62 g/mol [2]
CAS Number 188781-08-0[1][2]
Appearance Off-white crystalline powder[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions 0-8°C[1]
Spectral Data TypeCharacteristic Peaks/Signals for Related Pyrimidine DerivativesReference
FT-IR (KBr, cm⁻¹) 3639-3340 (N-H stretching), 2986-2967 (C-H stretching), 1896-1723 (C=O stretching), 1640-1597 (C=N and C=C stretching)[3]
¹H NMR (DMSO-d₆, ppm) δ 9.4-9.2 (br s, 1H, NH), 7.9-7.7 (br s, 1H, NH), 4.3-4.0 (q, 2H, OCH₂), 2.3-2.2 (s, 3H, CH₃), 1.3-1.1 (t, 3H, OCH₂CH₃)[3]
¹³C NMR (DMSO-d₆, ppm) δ 174-165 (C=O), 167-150 (pyrimidine C2, C4, C6), 149-140 (pyrimidine C5), 61-59 (OCH₂), 18-17 (CH₃), 14 (OCH₂CH₃)[3]
Mass Spectrometry (m/z) M+ peak corresponding to the molecular weight of the derivative.[3]

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly available in the current body of literature. However, based on established pyrimidine chemistry, a plausible synthetic route can be proposed. The classical Biginelli reaction provides a robust method for the initial construction of the dihydropyrimidine core.[4][5][6][7] This is typically followed by an oxidation step to form the aromatic pyrimidine ring, and subsequently, a chlorination step to introduce the reactive chloro group at the 2-position.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Biginelli Reaction cluster_1 Step 2: Aromatization cluster_2 Step 3: Chlorination A Ethyl Acetoacetate D Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate A->D B Urea B->D C Acetaldehyde C->D E Ethyl 4-methyl-2-hydroxypyrimidine-5-carboxylate D->E Oxidizing Agent (e.g., HNO₃, DDQ) F This compound E->F Chlorinating Agent (e.g., POCl₃)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Biginelli Reaction)

The Biginelli reaction is a one-pot cyclocondensation reaction that forms the dihydropyrimidine core.[4][5][6][7]

  • Reactants:

    • Ethyl acetoacetate

    • Urea

    • Acetaldehyde

    • Acid catalyst (e.g., HCl, p-toluenesulfonic acid)

    • Solvent (e.g., ethanol)

  • Procedure:

    • A mixture of ethyl acetoacetate, urea, and acetaldehyde is stirred in ethanol.

    • A catalytic amount of acid is added.

    • The mixture is refluxed for several hours.

    • Upon cooling, the product precipitates and is collected by filtration.

    • The crude product is recrystallized from a suitable solvent to afford the pure dihydropyrimidine.

Step 2: Aromatization to Ethyl 4-methyl-2-hydroxypyrimidine-5-carboxylate

The dihydropyrimidine ring is aromatized to the more stable pyrimidine ring.

  • Reactants:

    • Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    • Oxidizing agent (e.g., nitric acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ))

    • Solvent (e.g., acetic acid, dioxane)

  • Procedure:

    • The dihydropyrimidine is dissolved in a suitable solvent.

    • The oxidizing agent is added portion-wise at a controlled temperature.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up to isolate the aromatic pyrimidine.

Step 3: Chlorination to this compound

The hydroxyl group at the 2-position is replaced with a chlorine atom, providing a reactive site for further derivatization.

  • Reactants:

    • Ethyl 4-methyl-2-hydroxypyrimidine-5-carboxylate

    • Chlorinating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂))

  • Procedure:

    • The hydroxypyrimidine is treated with an excess of the chlorinating agent.

    • The mixture is heated at reflux for several hours.

    • Excess chlorinating agent is removed under reduced pressure.

    • The residue is carefully quenched with ice water and neutralized.

    • The product is extracted with an organic solvent and purified by column chromatography.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly kinase and STAT6 inhibitors.[8][9][10] The 2-chloro substituent serves as a key functional group for introducing diverse side chains via nucleophilic substitution reactions.

Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and epidermal growth factor receptor (EGFR).[9][10][11]

The general synthetic strategy involves the displacement of the 2-chloro group with a suitable amine, which often forms a key hydrogen bond interaction with the hinge region of the kinase domain.

Kinase_Inhibitor_Synthesis A Ethyl 2-chloro-4-methyl pyrimidine-5-carboxylate C 2-Amino-4-methylpyrimidine Derivative A->C Nucleophilic Substitution B Amine (R-NH₂) B->C D Kinase Inhibitor C->D Further Functionalization

Caption: General synthetic route to kinase inhibitors.

A study on pyrimidine-based Aurora kinase inhibitors reported a derivative, compound 13 , with an IC₅₀ of 38.6 ± 7.0 nM against Aurora A kinase.[9] Another study on ALK/EGFR dual kinase inhibitors developed a potent compound, 18 , which demonstrated significant tumor growth inhibition in xenograft models.[11]

CompoundTarget Kinase(s)IC₅₀ (nM)Reference
13 Aurora A38.6 ± 7.0[9]
18 ALK/EGFRNot specified (potent inhibition)[11]

The inhibition of these kinases can disrupt critical signaling pathways involved in cell proliferation, survival, and angiogenesis, making them attractive targets for cancer therapy.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR, FGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Akt Akt PI3K->Akt Akt->TF Aurora Aurora Kinase Aurora->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK Inhibitor->Aurora

Caption: Simplified signaling pathway showing the points of intervention for pyrimidine-based kinase inhibitors.

STAT6 Inhibitors

Signal Transducer and Activator of Transcription 6 (STAT6) is a key protein in the signaling pathway of interleukins IL-4 and IL-13, which are crucial mediators of allergic inflammation and Th2 cell differentiation.[8][12] Inhibitors of STAT6 are therefore promising therapeutic agents for allergic diseases such as asthma and atopic dermatitis.

Derivatives of this compound have been explored for their STAT6 inhibitory activity. The synthesis of these inhibitors also relies on the nucleophilic substitution of the 2-chloro group.

One study reported the synthesis of a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives.[8][12] Among these, compound 2t (AS1517499) exhibited potent STAT6 inhibition with an IC₅₀ value of 21 nM.[8][12] This compound also effectively inhibited IL-4-induced Th2 differentiation in mouse spleen T cells with an IC₅₀ of 2.3 nM.[8][12]

CompoundTargetIC₅₀ (nM)Reference
2t (AS1517499)STAT6 Inhibition21[8][12]
2t (AS1517499)IL-4-induced Th2 differentiation2.3[8][12]

The mechanism of action of these inhibitors involves blocking the phosphorylation and subsequent dimerization of STAT6, which prevents its translocation to the nucleus and the transcription of target genes involved in the inflammatory response.

STAT6_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL4R IL-4/IL-13 Receptor JAK JAK IL4R->JAK STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 p-STAT6 STAT6->pSTAT6 STAT6_dimer STAT6 Dimer pSTAT6->STAT6_dimer Dimerization Gene Target Gene Transcription STAT6_dimer->Gene Nuclear Translocation Inflammation Allergic Inflammation Gene->Inflammation Inhibitor Pyrimidine-based STAT6 Inhibitor Inhibitor->STAT6 Inhibits Phosphorylation

Caption: The IL-4/IL-13/STAT6 signaling pathway and the inhibitory action of pyrimidine-based STAT6 inhibitors.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of biologically active compounds. Its utility in the development of potent and selective kinase and STAT6 inhibitors highlights its significance in modern medicinal chemistry and drug discovery. The straightforward, albeit not explicitly detailed, synthesis of the core structure, combined with the reactivity of the 2-chloro substituent, allows for extensive structural modifications to optimize potency and selectivity against various therapeutic targets. Further research into the synthesis and biological evaluation of novel derivatives based on this pyrimidine scaffold holds considerable promise for the development of new treatments for cancer and inflammatory diseases.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of acetylsalicylic acid (aspirin). Understanding the thermal behavior of this widely used pharmaceutical compound is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and formulation to storage and administration. This document details the decomposition pathways, presents quantitative thermal analysis data, outlines key experimental protocols, and provides visual diagrams to illustrate these processes.

Thermal Decomposition Profile

Acetylsalicylic acid is a crystalline solid that is stable in dry air but susceptible to degradation under thermal stress and in the presence of moisture.[1] Its thermal decomposition is a complex, multi-step process that begins at temperatures above its melting point.[2]

The primary thermal decomposition pathway involves an initial endothermic melting event, followed by at least two distinct decomposition steps.[3][4] The first step is the cleavage of the ester bond, which results in the formation of salicylic acid and acetic acid.[4][5] This is the predominant initial degradation reaction. As the temperature increases, the salicylic acid formed in the first step undergoes further decomposition, primarily through decarboxylation, to yield phenol and carbon dioxide.[2][4][5] The anhydrous thermal decomposition has been shown to occur in two main steps, with a mass loss of approximately 66% in the first step and 33% in the second.[3][6]

In aqueous solutions, the primary degradation pathway is hydrolysis of the ester linkage, yielding salicylic acid and acetic acid.[7][8][9] This reaction is catalyzed by heat, moisture, and alkaline conditions.[1][7][10]

Quantitative Data Presentation

The thermal characteristics of acetylsalicylic acid have been extensively studied using various thermoanalytical techniques. The following tables summarize the key quantitative data reported in the literature.

Table 1: Thermal Properties of Acetylsalicylic Acid

ParameterValueAnalytical Method
Melting Point (extrapolated onset)138.5°CDifferential Scanning Calorimetry (DSC)[11][12]
Melting Point~139°C - 140.1°CDifferential Scanning Calorimetry (DSC)[13]
Melting Point136°CNot Specified[1]
Melting Point409.19 ± 0.22 K (136.04°C)Differential Scanning Calorimetry (DSC)[14]
Melting Enthalpy (ΔHf)178 J/gDifferential Scanning Calorimetry (DSC)[11][12]
Molar Enthalpy of Fusion (ΔHf)29.17 ± 0.41 kJ·mol-1Differential Scanning Calorimetry (DSC)[14]
Molar Entropy of Fusion (ΔSf)71.09 ± 1.06 J·mol-1·K-1Differential Scanning Calorimetry (DSC)[14]

Table 2: Thermal Decomposition Characteristics

Decomposition StagePeak Temperature (DTG)Mass LossEvolved ProductsAnalytical Method
First Step170°C - 175°C~66%Acetic Acid, Salicylic AcidTGA, TGA-GC-MS[5][6]
Second Step327°C - 350°C~33%Phenol, Carbon DioxideTGA, TGA-GC-MS[5][6]

Table 3: Kinetic Parameters of Thermal Decomposition

ParameterValueMethod
Activation Energy (Ea)100.34 ± 5.18 kJ·mol-1Thermogravimetry (TG)[14]
Reaction Order (n)2.8 ± 0.3Thermogravimetry (TG)[14]
Frequency Factor (A)4.74 × 1011 s-1Thermogravimetry (TG)[14]

Experimental Protocols

The characterization of the thermal stability of acetylsalicylic acid relies on several key analytical techniques. The following sections detail the generalized methodologies for these experiments based on published studies.

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is employed to determine the melting point and enthalpy of fusion of acetylsalicylic acid.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of acetylsalicylic acid is placed into an aluminum DSC pan.[11][13] The pan is then hermetically sealed to prevent mass loss during analysis.[13]

  • Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., NETZSCH DSC 214 Polyma, Mettler Toledo DSC 823e) is used.[11][13]

  • Experimental Conditions:

    • Temperature Program: The sample is typically heated from ambient temperature (e.g., 25°C) to a temperature above the melting point (e.g., 160°C).[11]

    • Heating Rate: A constant heating rate, commonly 7 K/min or 10 K/min, is applied.[11][13]

    • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant purge gas flow rate (e.g., 50 ml/min).[4][11]

  • Data Analysis: The DSC thermogram plots heat flow against temperature. The extrapolated onset of the endothermic peak is determined as the melting point, and the area under the peak is integrated to calculate the enthalpy of fusion.[2][11]

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperatures and quantify mass loss during degradation. To identify the evolved gaseous products, TGA is often coupled with Fourier-Transform Infrared Spectroscopy (TGA-FT-IR) or Gas Chromatography-Mass Spectrometry (TGA-GC-MS).

  • Sample Preparation: An accurately weighed sample of acetylsalicylic acid (typically 5-10 mg) is placed in an open crucible, commonly made of alumina.[11]

  • Instrumentation: A calibrated thermogravimetric analyzer (e.g., NETZSCH TG 209 F1 Libra®, NETZSCH STA 449 F3 Jupiter®) is used.[6][11] For evolved gas analysis, the TGA is connected to an FT-IR spectrometer or a GC-MS system via a heated transfer line.[2][6]

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).[4][11]

    • Heating Rate: A linear heating rate, typically 10 K/min, is used.[5][11]

    • Atmosphere: The analysis is performed under a dynamic inert atmosphere (e.g., nitrogen or helium) with a typical flow rate of 40-50 ml/min.[5][11]

  • Data Analysis:

    • TGA Curve: The primary output is a plot of percentage mass loss versus temperature.

    • DTG Curve: The first derivative of the TGA curve (DTG) is plotted to identify the temperatures of the maximum rates of mass loss, which correspond to the peaks of the decomposition stages.[2]

    • Evolved Gas Analysis (FT-IR/GC-MS): FT-IR spectra or mass spectra of the evolved gases are collected continuously throughout the TGA run. The spectra at specific temperatures corresponding to mass loss events are analyzed to identify the chemical nature of the decomposition products.[6][11]

Mandatory Visualization

The following diagrams illustrate the key decomposition pathway and a typical experimental workflow.

G ASA Acetylsalicylic Acid SA Salicylic Acid ASA->SA Heat (Step 1) ~170°C AA Acetic Acid ASA->AA Heat (Step 1) ~170°C Phenol Phenol SA->Phenol Heat (Step 2) ~330°C CO2 Carbon Dioxide SA->CO2 Heat (Step 2) ~330°C

Caption: Thermal decomposition pathway of acetylsalicylic acid.

G cluster_TGA TGA Instrument cluster_EGA Evolved Gas Analyzer cluster_Data Data System Sample Sample in Crucible Furnace Furnace (Controlled Heating) Sample->Furnace Balance Microbalance Furnace->Balance Mass Change Signal TransferLine Heated Transfer Line Furnace->TransferLine Evolved Gas Computer Computer & Software Balance->Computer Spectrometer FT-IR or GC-MS TransferLine->Spectrometer Spectrometer->Computer TG_Curve Mass vs. Temp Curve Computer->TG_Curve Spectral_Data Gas Spectra Computer->Spectral_Data

Caption: Experimental workflow for TGA-coupled evolved gas analysis.

Conclusion

The thermal stability of acetylsalicylic acid is a critical quality attribute. Its decomposition is a well-defined, multi-step process that commences above its melting point of approximately 138-140°C.[11][13] The primary degradation pathway involves the initial loss of acetic acid to form salicylic acid, followed by the subsequent decomposition of salicylic acid into phenol and carbon dioxide at higher temperatures.[5][6] The application of thermoanalytical techniques such as DSC and TGA, particularly when coupled with methods for evolved gas analysis like FT-IR or MS, provides a robust framework for characterizing these thermal events and identifying the resulting decomposition products.[2] This detailed understanding is essential for establishing appropriate manufacturing processes, formulation strategies, and storage conditions to ensure the stability and therapeutic efficacy of drug products containing acetylsalicylic acid.

References

An In-depth Technical Guide to Solubility Characteristics in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Central Role of Solubility in Pharmaceutical Sciences

In the intricate journey of drug discovery and development, few physicochemical properties are as fundamental and impactful as solubility. It is the gateway to bioavailability, the cornerstone of formulation design, and a critical determinant of a drug candidate's ultimate success.[1][2] Low aqueous solubility is a primary challenge in the development of new chemical entities (NCEs), with over 40% of NCEs being practically insoluble in water.[1] This guide provides a comprehensive exploration of solubility in both aqueous and organic media, moving from foundational thermodynamic principles to practical experimental design and the evolving landscape of predictive modeling. As a senior application scientist, my aim is not merely to present protocols but to illuminate the underlying scientific rationale, empowering you to make informed decisions in your research and development endeavors.

The Thermodynamic Underpinnings of Solubility

At its core, solubility is a thermodynamic equilibrium phenomenon.[3] It represents the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[4] This process is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes during dissolution.

The dissolution of a solid in a liquid can be conceptualized as a three-step process at the molecular level:

  • Solute-solute bond breaking: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (ΔH > 0).

  • Solvent-solvent bond breaking: Energy is also needed to create a cavity in the solvent large enough to accommodate the solute molecule. This is another endothermic process (ΔH > 0).[5]

  • Solute-solvent bond formation: New attractive forces are formed between the solute and solvent molecules as the solute occupies the cavity. This is an exothermic process (ΔH < 0).[5]

The overall enthalpy of solution (ΔH_solution) is the sum of the enthalpy changes of these three steps. Whether the overall process is endothermic or exothermic depends on the relative magnitudes of the energy required to break solute-solute and solvent-solvent interactions versus the energy released from forming solute-solvent interactions.[6]

The entropy change (ΔS) associated with dissolution is typically positive, as the random dispersal of solute molecules in the solvent represents an increase in disorder compared to the highly ordered crystal lattice.[6]

A substance dissolves spontaneously if the Gibbs free energy change for the process is negative (ΔG < 0). This can be achieved through a sufficiently negative enthalpy change (exothermic process) or a large positive entropy change, or a combination of both.

The Principle of "Like Dissolves Like": A Deeper Look

The adage "like dissolves like" is a useful heuristic for predicting solubility. It is rooted in the nature of intermolecular forces between solute and solvent molecules.[7]

  • Polar Solutes in Polar Solvents: Polar molecules, such as those with hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) functional groups, are capable of dipole-dipole interactions and hydrogen bonding.[8] Polar solvents, like water and ethanol, can also engage in these interactions. When a polar solute is introduced into a polar solvent, the new solute-solvent interactions are often strong enough to overcome the existing solute-solute and solvent-solvent interactions, leading to dissolution.[7]

  • Nonpolar Solutes in Nonpolar Solvents: Nonpolar molecules, such as hydrocarbons, primarily interact through weak van der Waals forces (London dispersion forces). When a nonpolar solute is mixed with a nonpolar solvent (e.g., hexane, toluene), the disruption of the weak interactions in both is compensated by the formation of similar weak interactions between the solute and solvent, resulting in solubility.

  • Immiscibility: When a nonpolar solute is added to a polar solvent like water, the strong hydrogen bonding network of water must be disrupted to create a cavity for the solute. The weak interactions formed between the nonpolar solute and polar water molecules do not release enough energy to compensate for this disruption, making dissolution energetically unfavorable.

Key Factors Influencing Drug Solubility

The solubility of a drug is not an intrinsic, immutable property but is influenced by a variety of internal and external factors. Understanding and manipulating these factors is a cornerstone of preformulation and formulation development.

pH and pKa

For ionizable drugs (weak acids and weak bases), pH is one of the most critical factors affecting aqueous solubility.[9][10] The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a drug. The ionized form is generally more water-soluble due to its ability to form strong ion-dipole interactions with water molecules.

  • Weak Acids: The solubility of a weakly acidic drug increases as the pH of the solution rises above its pKa, leading to a higher proportion of the more soluble ionized (anionic) form.

  • Weak Bases: Conversely, the solubility of a weakly basic drug increases as the pH of the solution falls below its pKa, resulting in a greater proportion of the more soluble ionized (cationic) form.

Therefore, determining the pH-solubility profile of an ionizable drug is a critical step in early development.[11]

Temperature

The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH_solution).

  • Endothermic Dissolution (ΔH_solution > 0): For most solid solutes, dissolution is an endothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[4]

  • Exothermic Dissolution (ΔH_solution < 0): For some compounds, and most gases, dissolution is exothermic. In these cases, increasing the temperature will decrease solubility.[3]

Solid-State Properties: Polymorphism and Amorphous Forms

The solid-state properties of a drug can have a profound impact on its apparent solubility.

  • Polymorphism: This is the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. Different polymorphs can have different melting points, stabilities, and, importantly, different solubilities. Metastable polymorphs, being less thermodynamically stable, generally exhibit higher apparent solubility than the most stable form.[3] However, they may convert to the more stable, less soluble form over time.

  • Amorphous Forms: Amorphous solids lack a long-range ordered crystal lattice. This higher-energy state results in a lower energy barrier to dissolution and consequently, higher apparent solubility compared to their crystalline counterparts.

Particle Size

For poorly soluble drugs, reducing the particle size can increase the effective surface area available for dissolution, which can lead to a faster dissolution rate. While the thermodynamic solubility is not theoretically affected by particle size, in practice, for very small particles (in the sub-micron range), a slight increase in solubility can be observed due to the increased surface free energy.[10]

Common Ion Effect

The solubility of a sparingly soluble salt is reduced in a solution that contains an ion in common with the salt. This is another manifestation of Le Chatelier's principle, where the presence of a common ion in the solution shifts the dissolution equilibrium to the left, favoring the solid state and thus decreasing solubility.[4]

Experimental Determination of Solubility: A Practical Guide

The experimental determination of solubility is a critical activity in drug discovery and development. The choice of method depends on the stage of development, the amount of compound available, and the required throughput. A key distinction is made between thermodynamic and kinetic solubility.[3][12]

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by allowing a suspension of the compound in a solvent to equilibrate for an extended period (typically 24-72 hours) until the concentration of the dissolved compound in the solution becomes constant.[12] The presence of excess solid drug is essential to ensure saturation.[3]

  • Kinetic Solubility: This is a measure of the concentration of a compound that can be achieved by adding a concentrated stock solution (usually in an organic solvent like DMSO) to an aqueous buffer.[13] Precipitation often occurs, and the measured concentration of the dissolved drug is the kinetic solubility. This method is faster and requires less compound, making it suitable for high-throughput screening in early drug discovery.[14] However, the values obtained are generally higher than the thermodynamic solubility and can be influenced by the experimental conditions.

Experimental Protocols

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[14]

Protocol:

  • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., buffer of a specific pH) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.[11][15]

Causality and Self-Validation:

  • Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

  • Why extended equilibration time? To allow sufficient time for the dissolution process to reach thermodynamic equilibrium. The time required can be determined by taking samples at different time points until the concentration plateaus.

  • Why constant temperature? Solubility is temperature-dependent.[4] Maintaining a constant temperature is essential for reproducible results.

This is a common high-throughput method for determining kinetic solubility.

Protocol:

  • Prepare a concentrated stock solution of the compound in DMSO.

  • In a multi-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer.

  • Mix and incubate for a short period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of the resulting solution using a nephelometer or a plate reader capable of measuring light scattering. The onset of turbidity indicates precipitation.

  • The concentration at which precipitation is first observed is taken as the kinetic solubility. Alternatively, after incubation, the plate can be filtered, and the concentration in the filtrate determined by UV spectroscopy.[15]

Causality and Self-Validation:

  • Why DMSO stock? Many discovery compounds have poor aqueous solubility, and DMSO is a common solvent for initial solubilization.

  • Why turbidity measurement? It provides a rapid indication of precipitation, which is the endpoint for this measurement.

  • Limitations: This method is prone to variability and can overestimate solubility, as it may lead to the formation of supersaturated solutions.[3]

Data Presentation

Quantitative solubility data should be presented in a clear and structured format.

CompoundSolvent SystemTemperature (°C)Solubility TypeSolubility (µg/mL)Analytical Method
Drug ApH 7.4 Phosphate Buffer25Thermodynamic15.2 ± 1.1HPLC-UV
Drug ApH 7.4 Phosphate Buffer37Thermodynamic25.8 ± 2.3HPLC-UV
Drug BWater25Thermodynamic< 1.0LC-MS
Drug BpH 1.2 HCl37Thermodynamic150.4 ± 8.9HPLC-UV
Drug CpH 7.4 Phosphate Buffer25Kinetic45.6Turbidimetry

Predictive Modeling of Solubility

Given the time and resource-intensive nature of experimental solubility determination, computational models for predicting solubility are becoming increasingly valuable in early drug discovery.[16][17] These models allow for the rapid screening of large virtual libraries of compounds, helping to prioritize which compounds to synthesize and test.

Types of Predictive Models
  • Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors (numerical representations of a molecule's physicochemical properties) to establish a statistical relationship with experimentally determined solubility.[18]

  • Machine Learning and AI Models: More recently, machine learning algorithms, such as random forests, support vector machines, and graph convolutional neural networks (GCNs), have been employed to develop more accurate and sophisticated solubility prediction models.[19][20] These models can learn complex, non-linear relationships between molecular structure and solubility from large datasets.[18]

The Role of Predictive Models in Drug Development
  • Early-Stage Screening: Predictive models can be used to flag compounds with potential solubility issues before significant resources are invested in their synthesis.

  • Guiding Molecular Design: These models can provide insights into how modifications to a molecule's structure might impact its solubility, thus guiding medicinal chemists in optimizing lead compounds.[17]

  • Formulation Strategy: Predictions of solubility in different solvents and pH conditions can help in the early planning of formulation strategies.

It is important to remember that these are predictive tools and should be used in conjunction with experimental validation. The accuracy of these models depends heavily on the quality and diversity of the training data.[16]

The Regulatory Landscape: ICH Guidelines and the Biopharmaceutics Classification System (BCS)

The importance of solubility in drug development is underscored by its central role in regulatory guidelines, particularly the Biopharmaceutics Classification System (BCS) as outlined by the International Council for Harmonisation (ICH) in its M9 guideline.[21] The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[22]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

According to the ICH M9 guideline, a drug substance is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[23][24][25]

The BCS classification has significant regulatory implications, particularly for biowaivers. For certain drugs (especially Class I and some Class III), a biowaiver may be granted, allowing the sponsor to forego in vivo bioequivalence studies by demonstrating in vitro dissolution similarity between a test and reference product. This can significantly reduce the time and cost of drug development.

Visualization of Key Concepts

The Dissolution Process

DissolutionProcess cluster_solid Solid State cluster_solvent Solvent cluster_solution Solution State Solid Solute in Crystal Lattice (Solute-Solute Interactions) Solution Solvated Solute (Solute-Solvent Interactions) Solid->Solution ΔH_lattice > 0 Solvent Solvent Molecules (Solvent-Solvent Interactions) Solvent->Solution ΔH_cavity > 0 SolubilityWorkflow cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility Start Start Solubility Assessment ShakeFlask Shake-Flask Method Start->ShakeFlask Late Stage / In-depth DMSO_Stock DMSO Stock Addition Start->DMSO_Stock Early Stage / HTS Equilibration Equilibration (24-72h) ShakeFlask->Equilibration Analysis_T Analysis (HPLC, LC-MS) Equilibration->Analysis_T Result_T Equilibrium Solubility Analysis_T->Result_T Incubation Incubation (1-2h) DMSO_Stock->Incubation Analysis_K Turbidimetry / UV-Vis Incubation->Analysis_K Result_K Apparent Solubility Analysis_K->Result_K

References

Hazards and toxicity information for Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hazard and Toxicity Profile of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Introduction

This compound (CAS No: 188781-08-0) is a halogenated pyrimidine derivative that serves as a versatile and crucial intermediate in organic synthesis.[1][2] Its structural motifs are of significant interest to researchers in medicinal chemistry and drug development, where it functions as a key building block for synthesizing a range of bioactive molecules, including potential antiviral and antibacterial agents.[2] Given its utility and increasing presence in discovery laboratories, a thorough understanding of its hazard profile is not merely a regulatory formality but a prerequisite for ensuring researcher safety and experimental integrity.

This guide provides a comprehensive overview of the known hazards and toxicological properties of this compound. Moving beyond a simple recitation of safety data, it aims to deliver actionable insights and contextualize the data for professionals engaged in its handling and application. The information herein is synthesized from aggregated GHS notifications and safety data sheets to provide a robust foundation for risk assessment and the implementation of safe laboratory practices.

Section 1: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical substances. This compound is classified as a hazardous substance, primarily presenting risks of acute toxicity and irritation.[3]

The official GHS classifications, as aggregated from notifications to the ECHA C&L Inventory, are summarized below. It is noteworthy that for acute toxicity, the classification is consistently reported by 50% of notifiers, while irritation hazards are reported by 100% of notifiers, indicating strong evidence for the latter.[3]

Parameter Details
GHS Pictogram
Signal Word Warning [3][4][5]
Hazard Class Acute Toxicity, Oral (Category 4)[3] Acute Toxicity, Dermal (Category 4)[3] Acute Toxicity, Inhalation (Category 4)[3] Skin Irritation (Category 2)[3][4] Serious Eye Irritation (Category 2A)[3][4] Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation[3]
Hazard (H) Statements

These statements describe the nature of the hazard.

  • H302: Harmful if swallowed.[3][5]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[3][4][5][6][7]

  • H332: Harmful if inhaled.[3][5]

  • H335: May cause respiratory irritation.[3][5][6][7]

Precautionary (P) Statements

These statements detail the recommended measures to minimize or prevent adverse effects.

Prevention:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][5]

  • P264: Wash hands and any exposed skin thoroughly after handling.[3][4][5]

  • P270: Do not eat, drink or smoke when using this product.[3][5]

  • P271: Use only outdoors or in a well-ventilated area.[3][5][6]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][5][6]

Response:

  • P301 + P317: IF SWALLOWED: Get medical help.[3][5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4][6]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][5][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5][6]

  • P317: Get medical help.[3][5]

  • P332 + P317: If skin irritation occurs: Get medical help.[3]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[3][6]

Storage:

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3][6]

  • P405: Store locked up.[3][4][6]

Disposal:

  • P501: Dispose of contents and container to an approved waste disposal plant.[3][4]

Section 2: Toxicological Profile

The toxicological data for this compound are primarily derived from its GHS classifications. A detailed toxicological study is not publicly available; therefore, the profile is based on the harmonized hazard statements.

Acute Toxicity

The compound is classified as Category 4 for acute oral, dermal, and inhalation toxicity, indicating it is "harmful" through these routes of exposure.[3][5] This classification suggests that significant adverse health effects, potentially including lethality, can occur following a single, short-term exposure. The causality behind this toxicity lies in the molecule's ability to be absorbed into the bloodstream and interfere with biological processes, a common feature of functionalized heterocyclic compounds used as pharmaceutical scaffolds.

Irritation and Corrosion
  • Skin Irritation (Category 2): There is strong, unanimous evidence that the compound causes skin irritation.[3][4][7] Direct contact can lead to local inflammation, redness, and discomfort. Prolonged or repeated contact may result in dermatitis.

  • Eye Irritation (Category 2A): The compound is classified as causing serious eye irritation.[3][4][7] Contact with the eyes is likely to cause significant pain, redness, and watering, with the potential for corneal injury if not promptly and thoroughly rinsed.

Respiratory Tract Irritation

As a Specific Target Organ Toxicant - Single Exposure (STOT SE 3) , the compound may cause respiratory irritation.[3][6][7] Inhalation of its dust or aerosols can irritate the nose, throat, and lungs, leading to symptoms such as coughing, sneezing, and shortness of breath.

Data Gaps in Toxicological Assessment

It is critical for researchers to be aware of the absence of data in several key toxicological areas:

  • Germ Cell Mutagenicity: No data is available to assess its potential to cause genetic mutations.[4]

  • Carcinogenicity: Its potential to cause cancer has not been evaluated.[4]

  • Reproductive Toxicity: Its effects on fertility and fetal development are unknown.

  • Sensitization: While not a harmonized classification for this specific compound, related pyrimidines can be skin or respiratory sensitizers.[8] Researchers should be vigilant for any signs of allergic reaction upon repeated exposure.

Given these data gaps, a precautionary principle should be adopted, and the compound should be handled as if it could possess these long-term toxicities.

Section 3: Emergency Procedures and First Aid

Rapid and appropriate first aid is critical to mitigating the effects of accidental exposure.

  • Inhalation: Immediately remove the affected person to fresh air and ensure they are in a position comfortable for breathing.[4][5] If breathing is difficult or if the person feels unwell, seek immediate medical attention.[4][5]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4][5] If skin irritation persists, seek medical advice.[4]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[4]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a POISON CENTER or doctor if you feel unwell.[4]

cluster_Exposure Exposure Event cluster_Response Immediate Response Protocol cluster_Action First Aid Action cluster_Medical Medical Follow-up Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Route? Skin Skin Contact Exposure->Skin Route? Eye Eye Contact Exposure->Eye Route? Ingestion Ingestion Exposure->Ingestion Route? FreshAir Move to Fresh Air Inhalation->FreshAir Wash Wash with Soap & Water (15 min) Skin->Wash Rinse Rinse Eyes (15 min) Eye->Rinse RinseMouth Rinse Mouth Ingestion->RinseMouth Medical Seek Medical Attention FreshAir->Medical Wash->Medical Rinse->Medical RinseMouth->Medical

Caption: Emergency response decision tree for accidental exposure.

Section 4: Safe Handling and Storage Protocols

A systematic approach to handling is required to minimize exposure. The following protocols are based on the compound's known hazards.

Engineering Controls & Work Environment

The primary line of defense is to control exposure at the source.

  • Ventilation: All handling of the solid or its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]

  • Containment: Use appropriate containment measures (e.g., glove box) for procedures that may generate significant amounts of dust or aerosols.

Protocol for Safe Handling: A Step-by-Step Workflow
  • Risk Assessment: Before starting work, review this guide and the substance-specific Safety Data Sheet (SDS). Assess the quantities being used and the specific manipulations to be performed.

  • PPE Donning: Put on all required PPE before entering the handling area. This includes:

    • Eye Protection: Chemical safety goggles and a face shield if there is a splash hazard.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any defects before use.

    • Body Protection: A lab coat, fully fastened. Ensure no skin is exposed between the glove and the sleeve.

  • Preparation: Designate a specific area within the fume hood for the work. Ensure spill cleanup materials (inert absorbent, waste container) are readily accessible.

  • Manipulation: Handle the compound carefully to avoid generating dust. When transferring the solid, use a spatula and weigh it onto a tared weigh boat within the hood. If making solutions, add the solid to the solvent slowly.

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment. Wipe down the work area in the fume hood.

  • Waste Disposal: Dispose of all contaminated waste (gloves, weigh boats, absorbent material) in a clearly labeled, sealed hazardous waste container according to institutional and local regulations.

  • PPE Doffing: Remove PPE carefully to avoid cross-contamination, washing hands thoroughly as the final step.

cluster_Plan 1. Planning & Preparation cluster_Exec 2. Execution cluster_Post 3. Post-Handling Assess Review SDS & Assess Risk PPE Select & Inspect PPE Assess->PPE Controls Verify Fume Hood Operation PPE->Controls Handle Handle Compound in Hood Controls->Handle Decon Decontaminate Work Area Handle->Decon Waste Segregate Hazardous Waste Decon->Waste Doff Remove PPE & Wash Hands Waste->Doff

Caption: A systematic workflow for the safe handling of hazardous chemicals.

Storage and Incompatibility
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] The storage area should be secure and accessible only to authorized personnel.[4][6] Some suppliers recommend refrigeration and protection from light and air to maintain product quality.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[4][7]

Section 5: Ecotoxicological Profile

There is no specific data available regarding the ecotoxicity of this compound. However, the general principle for synthetic, halogenated organic compounds is to prevent their release into the environment.[7] The chlorine atom and the heterocyclic ring suggest potential for persistence and aquatic toxicity. Therefore, all waste material and contaminated rinsing solutions must be collected and disposed of as hazardous chemical waste and should not be allowed to enter drains or waterways.[6]

Conclusion

This compound is a valuable chemical intermediate with a defined hazard profile that demands respect and careful handling. Its primary risks are acute toxicity if swallowed, inhaled, or absorbed through the skin, and it is a confirmed skin, eye, and respiratory tract irritant. The significant gaps in long-term toxicity data necessitate the adoption of stringent safety protocols, treating the compound with a high degree of caution. By adhering to the engineering controls, personal protective equipment standards, and handling workflows detailed in this guide, researchers can effectively mitigate these risks and utilize this important building block safely in the pursuit of scientific advancement.

References

Methodological & Application

Synthesis Protocol for Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: An Essential Intermediate for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, two-step protocol for the synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, a versatile building block in the development of novel pharmaceuticals and agrochemicals.[1] The synthesis commences with the formation of the pyrimidine core via a cyclocondensation reaction to yield Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, followed by a robust chlorination step using phosphorus oxychloride. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive guide to the preparation and characterization of this key intermediate.

Introduction

This compound is a key heterocyclic compound widely utilized as an intermediate in the synthesis of a variety of bioactive molecules. Its structure, featuring a reactive chloro group, makes it an excellent precursor for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This adaptability has led to its use in the development of antiviral and antibacterial agents, as well as herbicides and fungicides.[1] This protocol details a reliable and efficient laboratory-scale synthesis of this important compound.

Chemical Properties and Data

A summary of the key chemical properties for the final product and its precursor is provided below.

PropertyEthyl 2-hydroxy-4-methylpyrimidine-5-carboxylateThis compound
Molecular Formula C₈H₁₀N₂O₃C₈H₉ClN₂O₂
Molecular Weight 182.18 g/mol 200.62 g/mol [2]
CAS Number 6214-64-8188781-08-0[1][2]
Appearance White to off-white solidOff-white crystalline powder[1]
Purity (Typical) >95%≥ 95% (HPLC)[1]
Storage Conditions Room Temperature0-8°C[1]

Experimental Protocols

The synthesis of this compound is performed in two main stages:

  • Step 1: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate via a cyclocondensation reaction.

  • Step 2: Chlorination of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate to yield the final product.

Step 1: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

This step involves the formation of the pyrimidine ring through the condensation of ethyl ethoxymethylenacetoacetate and urea.

Materials and Reagents:

  • Ethyl ethoxymethylenacetoacetate

  • Urea

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl ethoxymethylenacetoacetate (1.0 equivalent) and urea (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 5-6.

  • The precipitate of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

This procedure details the chlorination of the hydroxyl-pyrimidine precursor using phosphorus oxychloride.

Materials and Reagents:

  • Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Teflon-lined stainless steel reactor or equivalent sealed reaction vessel

Procedure:

  • In a 150 mL Teflon-lined stainless steel reactor, add Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (0.3 moles) and phosphorus oxychloride (0.3 moles, 1 equivalent per hydroxyl group).[3]

  • Optionally, add pyridine (0.3 moles) as a base.[3]

  • Seal the reactor and heat the reaction mixture to 160°C for 2 hours.[3]

  • After the reaction period, cool the reactor to room temperature and carefully open it in a well-ventilated fume hood.

  • Quench the reaction mixture by slowly adding it to 100 mL of cold water (~0°C) with vigorous stirring.

  • Adjust the pH of the aqueous solution to 8-9 with a saturated solution of sodium carbonate.[3]

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Reaction Scheme and Workflow

The overall synthetic pathway is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination start1 Ethyl ethoxymethylenacetoacetate + Urea react1 Cyclocondensation (Sodium Ethoxide, Ethanol, Reflux) start1->react1 product1 Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate react1->product1 start2 Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate react2 Chlorination (POCl3, 160°C) start2->react2 workup Aqueous Work-up (Quenching, Neutralization, Extraction) react2->workup purification Purification (Chromatography/Recrystallization) workup->purification product2 This compound purification->product2

Caption: Overall workflow for the synthesis of this compound.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the ethyl ester group (triplet and quartet), the methyl group on the pyrimidine ring (singlet), and the pyrimidine ring proton (singlet).
¹³C NMR Signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the methyl carbon, and the ethyl ester carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (200.62 g/mol ) should be observed. The isotopic pattern for the chlorine atom should also be present.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating a purity of ≥ 95%.[1]

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • The quenching of the reaction mixture is exothermic and should be performed slowly and with adequate cooling.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The two-step procedure is robust and can be readily implemented in a standard organic chemistry laboratory. The availability of this key intermediate is crucial for the advancement of research in medicinal and agricultural chemistry.

References

Chiral Aziridines: Versatile Building Blocks for Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Chiral aziridines are highly valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in the synthesis of complex organic molecules.[1][2] Their inherent ring strain facilitates regio- and stereoselective ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols, and other nitrogenous compounds which are key components in many pharmaceuticals and natural products.[1][3] This document provides detailed application notes and experimental protocols for the synthesis and application of chiral aziridines, with a focus on enantioselective aziridination and subsequent ring-opening reactions.

Application Note 1: Enantioselective Synthesis of Chiral Aziridines via Copper-Catalyzed Aziridination

The catalytic asymmetric aziridination of alkenes is a powerful method for constructing chiral aziridines.[4] Copper complexes, particularly those with C2-symmetric bis(oxazoline) (BOX) ligands, have proven to be effective catalysts for this transformation, affording high yields and enantioselectivities.[4][5] The nitrene source is a critical component of this reaction, with [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) being a commonly used reagent.[4][6]

Quantitative Data Summary:

The following table summarizes the performance of various copper/bis(oxazoline) catalytic systems in the asymmetric aziridination of styrene and its derivatives. This data highlights the influence of the ligand, copper salt, and nitrene source on the reaction outcome.

EntryAlkeneLigandCu Salt (mol%)Nitrene SourceSolventTemp (°C)Yield (%)ee (%)Reference
1Styrenet-Bu-BOXCuOTf (5.0)PhI=NTsCH₂Cl₂259594[4]
2StyrenePh-BOXCu(OTf)₂ (10)PhI=NTsCH₂Cl₂258876[5]
34-Chlorostyrenet-Bu-BOXCuOTf (5.0)PhI=NTsCH₂Cl₂259295[4]
44-Methoxystyrenet-Bu-BOXCuOTf (5.0)PhI=NTsCH₂Cl₂258593[4]
5StyreneCuHY-t-Bu-BOX-PhI=NNsMeCN257795[5]

Table 1: Asymmetric Aziridination of Styrene Derivatives using Copper/BOX Catalysts.

Experimental Protocol: Copper-Catalyzed Enantioselective Aziridination of Styrene

This protocol describes a general procedure for the enantioselective aziridination of styrene using a copper(I) triflate-bis(oxazoline) complex.[4]

Materials:

  • Styrene (1.0 mmol, 1.0 equiv)

  • (4S,4'S)-2,2'-Bis(4-tert-butyl-2-oxazolinyl)propane (t-Bu-BOX ligand) (0.055 mmol, 5.5 mol%)

  • Copper(I) triflate toluene complex (CuOTf·0.5C₇H₈) (0.050 mmol, 5.0 mol%)

  • [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 mmol, 1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10.0 mL)

  • Flame-dried Schlenk flasks

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

Catalyst Preparation:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the t-Bu-BOX ligand (0.055 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

  • Add CuOTf·0.5C₇H₈ (0.050 mmol) to the ligand solution.

  • Stir the mixture at room temperature for 1-2 hours until the solution becomes homogeneous.

Reaction Execution:

  • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve styrene (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

  • Transfer the prepared catalyst solution to the styrene solution via cannula.

  • Add PhI=NTs (1.1 mmol) to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral aziridine.

Application Note 2: Regioselective Ring-Opening of Chiral N-Tosylaziridines

The synthetic utility of chiral aziridines is most evident in their ring-opening reactions. The strained three-membered ring readily opens upon reaction with a variety of nucleophiles, leading to the formation of highly functionalized chiral amines with predictable stereochemistry.[1][2] The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the nature of the nucleophile. For N-tosylaziridines, nucleophilic attack generally occurs at the less substituted carbon.[7]

Quantitative Data Summary:

The following table provides examples of the regioselective ring-opening of N-tosylaziridines with different nucleophiles.

EntryAziridine SubstrateNucleophileProductYield (%)Reference
1(R)-N-Tosyl-2-phenylaziridineNaN₃(S)-1-Azido-2-(tosylamino)-1-phenylethane95[8]
2(S)-N-Tosyl-2-methylaziridineThiophenol(S)-N-(2-(Phenylthio)propyl)tosylamide88[7]
3(R)-N-Tosyl-2-ethylaziridineLithium enediolate of phenylacetic acidγ-Amino acid derivative75[2]

Table 2: Regioselective Ring-Opening of N-Tosylaziridines.

Experimental Protocol: Nucleophilic Ring-Opening of (R)-N-Tosyl-2-ethylaziridine

This protocol details the ring-opening of an N-tosylaziridine with a lithium enediolate, a carbon nucleophile, to generate a γ-amino acid derivative.[2]

Materials:

  • (R)-N-Tosyl-2-ethylaziridine (2.25 mmol)

  • Phenylacetic acid (2.25 mmol)

  • n-Butyllithium (n-BuLi) (1.6 M in hexane, 5 mmol)

  • Cyclohexylisopropylamine (5 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Previously purged reaction flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a previously purged reaction flask, add n-BuLi (1.6 M in hexane, 3.1 mL, 5 mmol).

  • Evaporate the hexane under vacuum.

  • Add anhydrous THF (2 mL) and cool the flask to -78 °C.

  • Add cyclohexylisopropylamine (0.83 mL, 5 mmol) at -78 °C.

  • Warm the mixture to 0 °C and stir for 15 minutes.

  • Cool the mixture back to -78 °C and slowly add a solution of phenylacetic acid (2.25 mmol) in THF (2 mL).

  • Keep the mixture at 0 °C for 30 minutes.

  • Cool the reaction to -78 °C and slowly add a solution of (R)-N-Tosyl-2-ethylaziridine (506 mg, 2.25 mmol) in THF (2 mL).

  • Allow the solution to stir at room temperature for 1 hour.

  • Quench the reaction with H₂O (15 mL).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired γ-amino acid derivative.

Visualizing Synthetic Strategies and Mechanisms

To further aid in the understanding and application of chiral aziridines in organic synthesis, the following diagrams illustrate key workflows, mechanisms, and potential applications.

experimental_workflow cluster_synthesis Synthesis of Chiral Aziridine cluster_application Application in Synthesis Start Alkene Selection Aziridination Asymmetric Aziridination Start->Aziridination Catalyst Chiral Catalyst (e.g., Cu-BOX) Catalyst->Aziridination Nitrene Nitrene Source (e.g., PhI=NTs) Nitrene->Aziridination Purification_A Purification Aziridination->Purification_A Chiral_Aziridine Chiral Aziridine Purification_A->Chiral_Aziridine Ring_Opening Regioselective Ring-Opening Chiral_Aziridine->Ring_Opening Nucleophile Nucleophile Selection Nucleophile->Ring_Opening Purification_B Purification Ring_Opening->Purification_B Final_Product Functionalized Chiral Amine Purification_B->Final_Product

Caption: General workflow for the synthesis and application of chiral aziridines.

reaction_mechanism Catalyst [Cu(I)-BOX]+ Active_Catalyst [Cu(III)(BOX)(NTs)]+ Catalyst->Active_Catalyst + PhI=NTs - PhI Nitrene PhI=NTs Intermediate Nitrene Transfer Intermediate Active_Catalyst->Intermediate + Alkene Alkene Alkene Intermediate->Catalyst - NTs Aziridine Chiral Aziridine Intermediate->Aziridine Ring Closure Byproduct PhI

Caption: Proposed catalytic cycle for copper-catalyzed aziridination.

signaling_pathway Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response Aziridine_Inhibitor Aziridine-based Inhibitor Aziridine_Inhibitor->Kinase_B Inhibition

Caption: Hypothetical inhibition of a signaling pathway by an aziridine-based molecule.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions, focusing on the SN1 and SN2 pathways. This document outlines the core principles, influencing factors, and experimental protocols relevant to the study and application of these fundamental reactions in organic synthesis and drug development.

Application Notes

Nucleophilic substitution reactions are a cornerstone of organic chemistry, enabling the interconversion of functional groups. Understanding the underlying mechanisms, SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), is critical for predicting reaction outcomes, optimizing conditions, and designing synthetic routes for complex molecules, including active pharmaceutical ingredients (APIs).

Comparison of SN1 and SN2 Reaction Pathways

The primary distinction between SN1 and SN2 reactions lies in the timing of bond formation and bond cleavage.[1]

  • SN1 Reaction: This is a two-step mechanism characterized by the formation of a carbocation intermediate.[2][3] The first step, the ionization of the substrate to form a carbocation, is the slow, rate-determining step.[1][2] The second step is the rapid attack of the nucleophile on the carbocation.[1][2]

  • SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs.[2] This "backside attack" occurs through a single transition state.

FeatureSN1 ReactionSN2 Reaction
Rate Law Rate = k[Substrate] (First-order)[2][4]Rate = k[Substrate][Nucleophile] (Second-order)[2][4]
Mechanism Two steps, carbocation intermediate[2][3]One step, concerted[2]
Stereochemistry Racemization (mixture of inversion and retention)[2][3][5]Inversion of configuration (Walden inversion)[3][5]
Substrate Reactivity 3° > 2° > 1° > Methyl[6]Methyl > 1° > 2° > 3°[6][7]
Nucleophile Weak nucleophiles are effective[8]Strong nucleophiles are required[8]
Leaving Group Good leaving group is crucial[6][8]Good leaving group is crucial[6][8]
Solvent Polar protic solvents are favored[9][10]Polar aprotic solvents are favored[9][10]
Rearrangements Possible to form a more stable carbocation[3]Not possible
Factors Influencing Nucleophilic Substitution Reactions

The outcome of a nucleophilic substitution reaction is governed by a combination of factors.

The structure of the substrate plays a pivotal role in determining the reaction pathway.

  • SN1: Tertiary (3°) substrates readily undergo SN1 reactions due to the stability of the resulting tertiary carbocations.[6]

  • SN2: Methyl and primary (1°) substrates favor the SN2 pathway due to minimal steric hindrance, allowing for the backside attack of the nucleophile.[6][7] Secondary (2°) substrates can undergo both SN1 and SN2 reactions, and the predominant pathway is influenced by the other reaction conditions.[6]

Table 1: Relative Rates of Reaction for Different Substrates

Substrate ClassRelative SN1 RateRelative SN2 Rate
MethylVery Low30
Primary (1°)11
Secondary (2°)50.02
Tertiary (3°)10^6~0

Data is approximate and can vary with specific substrates and reaction conditions.

The strength of the nucleophile is a critical determinant of the reaction mechanism.

  • SN1: Weak nucleophiles, such as water and alcohols, are sufficient for SN1 reactions as they do not participate in the rate-determining step.[8]

  • SN2: Strong nucleophiles, which are typically anionic (e.g., I⁻, CN⁻, RO⁻), are required to facilitate the concerted displacement of the leaving group in SN2 reactions.[8]

Table 2: Relative Nucleophilicity of Common Nucleophiles

NucleophileRelative Rate (in Methanol)
I⁻100,000
HS⁻100,000
CN⁻10,000
Br⁻10,000
N₃⁻3,000
CH₃O⁻1,000
Cl⁻100
F⁻2
H₂O1

Relative rates are approximate and can be influenced by the solvent.

A good leaving group is essential for both SN1 and SN2 reactions.[6][8] The best leaving groups are weak bases that are stable in solution.

Table 3: Relative Leaving Group Ability

Leaving GroupConjugate Acid pKaRelative Rate
I⁻ (Iodide)-1030,000
Br⁻ (Bromide)-910,000
H₂O (Water)-1.71
Cl⁻ (Chloride)-7200
F⁻ (Fluoride)3.21
HO⁻ (Hydroxide)15.7Very Low

The solvent plays a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction rate and mechanism.

  • SN1: Polar protic solvents (e.g., water, ethanol, methanol) are ideal for SN1 reactions as they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding.[9][10][11]

  • SN2: Polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile) are preferred for SN2 reactions because they solvate the cation of the nucleophilic salt but not the anionic nucleophile, thus increasing its reactivity.[9][10][11]

Table 4: Properties of Common Solvents

SolventDielectric Constant (ε) at 20°C[12][13][14][15][16]TypeFavored Pathway
Water (H₂O)80.1[12]Polar ProticSN1
Formamide (CH₃NO)111.0Polar ProticSN1
Dimethyl Sulfoxide (DMSO)46.7[13]Polar AproticSN2
Acetonitrile (CH₃CN)37.5[12][13][14]Polar AproticSN2
N,N-Dimethylformamide (DMF)36.7[13]Polar AproticSN2
Methanol (CH₃OH)32.7[12][13][14]Polar ProticSN1
Ethanol (C₂H₅OH)24.6[14]Polar ProticSN1
Acetone ((CH₃)₂CO)20.7[12][13][14]Polar AproticSN2
Dichloromethane (CH₂Cl₂)8.93[12][13]Polar AproticSN2
Diethyl Ether ((C₂H₅)₂O)4.34[14]NonpolarNeither
Hexane (C₆H₁₄)1.88[12][14]NonpolarNeither

Experimental Protocols

The following protocols provide detailed methodologies for conducting representative SN1 and SN2 reactions, including reaction monitoring, product isolation, purification, and characterization.

Protocol 1: Synthesis of tert-Butyl Chloride via an SN1 Reaction

This protocol describes the synthesis of tert-butyl chloride from tert-butyl alcohol and concentrated hydrochloric acid.

Materials:

  • tert-Butyl alcohol

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Graduated cylinders

  • Ice bath

  • Distillation apparatus (optional, for higher purity)

  • NMR tubes, IR sample cells

  • Deuterated chloroform (CDCl₃) for NMR

Procedure:

  • Reaction Setup: In a fume hood, combine 10 mL of tert-butyl alcohol and 20 mL of concentrated HCl in a 125 mL separatory funnel.

  • Reaction: Swirl the mixture gently for about 1 minute. Then, vent the separatory funnel frequently to release pressure. Allow the mixture to stand for 15-20 minutes, with occasional gentle swirling and venting. Two layers will form.

  • Work-up:

    • Separate the layers, discarding the lower aqueous layer.

    • Wash the organic layer (the product) with 15 mL of cold water.

    • Carefully wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent frequently as CO₂ gas will be evolved.

    • Wash the organic layer again with 15 mL of water.

  • Drying: Transfer the crude tert-butyl chloride to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Decant the dried liquid product into a pre-weighed vial.

  • Characterization:

    • Yield: Determine the mass of the product and calculate the percent yield.

    • IR Spectroscopy: Obtain an IR spectrum of the product. Look for the absence of the broad O-H stretch from the starting material (around 3300 cm⁻¹) and the presence of a C-Cl stretch (around 600-800 cm⁻¹).

    • NMR Spectroscopy: Dissolve a small sample of the product in CDCl₃ and obtain a ¹H NMR spectrum. The spectrum should show a single peak (singlet) around 1.6 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

Protocol 2: Synthesis of 1-Bromobutane via an SN2 Reaction

This protocol details the synthesis of 1-bromobutane from 1-butanol and sodium bromide in the presence of sulfuric acid.

Materials:

  • 1-Butanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Reflux apparatus

  • Separatory funnel

  • Distillation apparatus

  • NMR tubes, IR sample cells

  • Deuterated chloroform (CDCl₃) for NMR

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 13.0 g of sodium bromide in 12 mL of water. Add 10 mL of 1-butanol. Cool the flask in an ice bath and slowly add 11.5 mL of concentrated sulfuric acid with constant swirling. Add a boiling chip to the flask.

  • Reaction: Assemble a reflux apparatus and heat the mixture to a gentle reflux for 45-60 minutes.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel. Two layers will be present.

    • Drain the lower layer (the product) into a clean flask.

    • Wash the crude product with 20 mL of water.

    • Wash with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash again with 15 mL of water.

  • Drying: Transfer the crude 1-bromobutane to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride. Swirl and let it stand for 10-15 minutes.

  • Purification: Purify the product by simple distillation, collecting the fraction that boils between 99-103 °C.

  • Characterization:

    • Yield: Determine the mass of the purified product and calculate the percent yield.

    • IR Spectroscopy: Obtain an IR spectrum. Look for the absence of the broad O-H stretch of the starting material and the presence of the C-Br stretch (around 500-600 cm⁻¹).

    • NMR Spectroscopy: Obtain a ¹H NMR spectrum in CDCl₃. The spectrum should show a triplet at approximately 3.4 ppm (2H, -CH₂Br), a multiplet around 1.8 ppm (2H, -CH₂-), a multiplet around 1.5 ppm (2H, -CH₂-), and a triplet around 0.9 ppm (3H, -CH₃).

Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of a reaction.

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Eluent (a solvent or mixture of solvents, e.g., hexane/ethyl acetate)

  • Capillary tubes for spotting

  • UV lamp for visualization (if compounds are UV active)

  • Iodine chamber or other staining solution for visualization

Procedure:

  • Prepare the Developing Chamber: Add a small amount of the chosen eluent to the developing chamber, ensuring the solvent level is below the origin line on the TLC plate. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Cover the chamber.

  • Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Using a capillary tube, spot a small amount of the starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot) on the origin line.

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the eluent does not go above the origin line. Cover the chamber and allow the solvent to move up the plate by capillary action.

  • Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by placing the plate in an iodine chamber. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

Mandatory Visualizations

SN1_Pathway Substrate Substrate (R-LG) Carbocation Carbocation Intermediate (R+) Substrate->Carbocation Slow, Rate-Determining Step LeavingGroup Leaving Group (LG-) Product Product (R-Nu) Carbocation->Product Fast Nucleophile Nucleophile (Nu-)

Caption: The SN1 reaction pathway proceeds through a carbocation intermediate.

SN2_Pathway Reactants Substrate (R-LG) + Nucleophile (Nu-) TransitionState Transition State [Nu---R---LG]⁻ Reactants->TransitionState Concerted Step Products Product (Nu-R) + Leaving Group (LG-) TransitionState->Products

Caption: The SN2 reaction pathway is a single, concerted step.

Experimental_Workflow A Reaction Setup B Reaction Monitoring (e.g., TLC, LC-MS) A->B C Work-up (Quenching, Extraction) B->C D Purification (e.g., Column Chromatography) C->D E Characterization (e.g., NMR, IR, MS) D->E F Pure Product E->F

Caption: A general experimental workflow for a nucleophilic substitution reaction.

Condition_Pathway_Logic cluster_conditions Reaction Conditions Substrate Substrate (1°, 2°, 3°) SN1 SN1 Pathway Substrate->SN1 SN2 SN2 Pathway Substrate->SN2 Nucleophile Nucleophile (Strong/Weak) Nucleophile->SN1 Weak Nucleophile->SN2 Strong Solvent Solvent (Protic/Aprotic) Solvent->SN1 Polar Protic Solvent->SN2 Polar Aprotic

Caption: Logical relationships between reaction conditions and the favored pathway.

References

Application Notes and Protocols for the Reduction of Carboxylate Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of carboxylate groups is a fundamental transformation in organic synthesis, crucial for the preparation of alcohols and aldehydes which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides an overview of common methods, their applications, and detailed experimental protocols.

Introduction to Carboxylate Reduction

Carboxylic acids and their derivatives are among the most stable carbonyl compounds, making their reduction challenging. The choice of reducing agent and reaction conditions is critical to achieve the desired transformation, whether it's a complete reduction to a primary alcohol or a partial reduction to an aldehyde, while preserving other functional groups within the molecule. This note explores several key methodologies for this purpose.

Methods for the Reduction of Carboxylic Acids to Primary Alcohols

The direct reduction of carboxylic acids to primary alcohols is a widely used transformation. Several powerful reducing agents can accomplish this, each with its own advantages and limitations.

Metal Hydride Reductions

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to primary alcohols.[1][2][3][4][5][6][7] However, its high reactivity makes it non-chemoselective and it reacts violently with protic solvents, including water.[8]

Mechanism of LiAlH₄ Reduction: The reaction proceeds in several steps. First, the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt.[9] The carboxylate is then reduced to a tetrahedral intermediate which collapses to an aldehyde. The aldehyde is immediately further reduced to the primary alcohol.[3][10]

Experimental Protocol: Reduction of Phenylacetic Acid to 2-Phenylethanol using LiAlH₄ [11]

  • Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (0.24 mol) in anhydrous diethyl ether (600 mL) is prepared under an inert atmosphere.

  • Reaction: A solution of phenylacetic acid (0.1 mol) in anhydrous diethyl ether (150 mL) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Workup: After the addition is complete, the reaction mixture is stirred for an additional 15 minutes. The flask is then cooled in an ice bath, and the excess LiAlH₄ is cautiously decomposed by the dropwise addition of water. Following this, 150 mL of 10% sulfuric acid is added to dissolve the aluminum salts, resulting in a clear solution.

  • Extraction and Purification: The aqueous and ether layers are separated. The aqueous layer is extracted twice with diethyl ether. The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-phenylethanol. Further purification can be achieved by distillation.

Borane, typically used as a complex with tetrahydrofuran (BH₃·THF), is a highly effective and chemoselective reagent for the reduction of carboxylic acids to primary alcohols.[8][9] It selectively reduces carboxylic acids in the presence of other functional groups like esters and ketones.[8][12]

Mechanism of Borane Reduction: The reaction involves the formation of a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon workup.[9]

Experimental Workflow for Borane Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation CarboxylicAcid Carboxylic Acid in THF AddBorane Add BH3-THF (Room Temp) CarboxylicAcid->AddBorane Triacyloxyborane Triacyloxyborane Intermediate AddBorane->Triacyloxyborane AqueousWorkup Aqueous Workup (e.g., H2O or HCl) Triacyloxyborane->AqueousWorkup AlcoholProduct Primary Alcohol AqueousWorkup->AlcoholProduct CarboxylicAcid Carboxylic Acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Reagent Pyridinium-Silane Reagent Reagent->ActivatedEster IntramolecularHydride Intramolecular Hydride Transfer ActivatedEster->IntramolecularHydride Aldehyde Aldehyde IntramolecularHydride->Aldehyde

References

Application Notes and Protocols: Oxidation Reactions Involving the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and a multitude of synthetic drugs. The oxidative transformation of the pyrimidine moiety is a critical process in both drug metabolism and synthetic chemistry. Understanding these oxidation reactions is paramount for predicting the pharmacokinetic profiles of pyrimidine-containing drug candidates, elucidating mechanisms of drug-induced toxicity, and designing novel therapeutic agents with improved metabolic stability.

These application notes provide an overview of the common oxidation reactions involving the pyrimidine ring, with a focus on their relevance in drug development. Detailed protocols for key in vitro and chemical oxidation experiments are provided to guide researchers in assessing the oxidative fate of their compounds of interest.

Metabolic Oxidation of the Pyrimidine Ring

The metabolic oxidation of pyrimidine-containing drugs is primarily mediated by two major enzyme superfamilies: Cytochrome P450 (CYP) and Aldehyde Oxidase (AO). These enzymatic reactions can lead to a variety of oxidative metabolites, significantly impacting the drug's efficacy, safety, and duration of action.

Cytochrome P450-Mediated Oxidation

CYP enzymes are a major family of heme-containing monooxygenases responsible for the phase I metabolism of a wide range of xenobiotics.[1][2] For pyrimidine-containing compounds, CYP-mediated oxidation can occur at several positions on the ring, as well as on substituents attached to the ring. Common reactions include hydroxylation, N-oxidation, and N-dealkylation.[3]

Signaling Pathway: General Scheme of CYP450-Mediated Pyrimidine Oxidation

CYP450_Metabolism cluster_0 CYP450 Catalytic Cycle Pyrimidine_Drug Pyrimidine-Containing Drug (R-H) CYP450_RH [CYP450(Fe³⁺) • R-H] Pyrimidine_Drug->CYP450_RH Binding CYP450_Fe3 CYP450 (Fe³⁺) CYP450_Fe3->CYP450_RH CYP450_Fe2 [CYP450(Fe²⁺) • R-H] CYP450_RH->CYP450_Fe2 e⁻ (from NADPH) CYP450_O2 [CYP450(Fe²⁺) • O₂ • R-H] CYP450_Fe2->CYP450_O2 O₂ Compound_I [CYP450(FeO)³⁺ • R-H] (Compound I) CYP450_O2->Compound_I e⁻, 2H⁺ Metabolite Oxidized Metabolite (R-OH) Compound_I->Metabolite Oxygen Transfer H2O H₂O Compound_I->H2O CYP450_Fe3_out CYP450 (Fe³⁺)

Caption: General catalytic cycle of Cytochrome P450 enzymes.

Aldehyde Oxidase-Mediated Oxidation

Aldehyde oxidase is a cytosolic enzyme that plays a significant role in the metabolism of nitrogen-containing heterocyclic compounds, including pyrimidines.[1][4][5] Unlike CYPs, AO utilizes a molybdenum cofactor and does not require NADPH for its catalytic activity.[4] AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen atom.[1] For certain pyrimidine-based drugs, AO-mediated metabolism can be a major clearance pathway.[1]

Experimental Workflow: Aldehyde Oxidase (AO) Stability Assay

AO_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Test_Compound Test Compound (1 µM) Incubate Incubate at 37°C Test_Compound->Incubate Liver_Cytosol Liver Cytosol (e.g., Human) Liver_Cytosol->Incubate Inhibitor AO Inhibitor (e.g., Menadione) Inhibitor->Incubate Control Vehicle Control Control->Incubate Time_Points Sample at 0, 5, 15, 30, 60 min Incubate->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze UHPLC-MS/MS Analysis Centrifuge->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Plot->Calculate

Caption: Workflow for an in vitro Aldehyde Oxidase stability assay.

Chemical Oxidation of the Pyrimidine Ring

Chemical oxidation methods are valuable for synthesizing pyrimidine metabolites, preparing reference standards, and probing the reactivity of the pyrimidine scaffold. Various oxidizing agents can be employed to achieve different oxidative transformations.

N-Oxidation

The nitrogen atoms of the pyrimidine ring can be oxidized to the corresponding N-oxides using peracids, such as meta-chloroperoxybenzoic acid (mCPBA), or a mixture of hydrogen peroxide and trifluoroacetic anhydride.[6][7] Pyrimidine N-oxides are important intermediates in organic synthesis and can also be metabolites of pyrimidine-containing drugs.

Oxidation of the Carbon-Carbon Double Bond

The C5-C6 double bond of the pyrimidine ring is susceptible to oxidation by reagents like osmium tetroxide (OsO₄), leading to the formation of cis-diols.[8][9] This reaction is particularly relevant in the context of DNA damage, where pyrimidine bases can be oxidized to form glycol derivatives.

Application Notes and Protocols

Protocol 1: In Vitro Metabolic Stability of a Pyrimidine-Containing Compound in Human Liver Microsomes (CYP450-Mediated)

This protocol is designed to assess the susceptibility of a pyrimidine-containing compound to metabolism by CYP450 enzymes in human liver microsomes.

Materials:

  • Test pyrimidine compound

  • Pooled human liver microsomes (HLM)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • UHPLC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Dilute the test compound to a working concentration (e.g., 1 µM) in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[8]

  • Incubation:

    • In a 96-well plate, add the diluted HLM and the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.[8]

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples using a validated UHPLC-MS/MS method to quantify the remaining parent compound.[9][10][11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[8]

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[8]

Quantitative Data Summary: Metabolic Stability of Pyrimidine Derivatives in HLM

CompoundHalf-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg)Reference
Pyrimidine Drug A15184[12]
Pyrimidine Drug B3579[12]
Pyrimidine Drug C> 60< 11.6Fictional Example
Verapamil (Control)1258Fictional Example
Protocol 2: In Vitro Aldehyde Oxidase (AO) Stability Assay

This protocol determines if a pyrimidine-containing compound is a substrate for aldehyde oxidase.

Materials:

  • Test pyrimidine compound

  • Human liver cytosol

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • Aldehyde oxidase inhibitor (e.g., menadione)

  • Control AO substrate (e.g., phthalazine)[2]

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • UHPLC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the test compound to the final incubation concentration (e.g., 1 µM) in the phosphate buffer.

    • Prepare a stock solution of the AO inhibitor (e.g., 100 µM menadione).[2]

  • Incubation:

    • Set up incubations with the test compound and human liver cytosol in the presence and absence of the AO inhibitor.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots.[2]

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding cold acetonitrile with an internal standard.

    • Centrifuge to remove precipitated proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the remaining parent compound using UHPLC-MS/MS.[4]

  • Data Analysis:

    • Compare the rate of disappearance of the test compound in the presence and absence of the AO inhibitor to determine the contribution of AO to its metabolism.

    • Calculate the half-life and intrinsic clearance as described in Protocol 1.

Quantitative Data Summary: AO-Mediated Metabolism of Pyrimidine Analogs

CompoundAO SubstrateCLint (µL/min/mg protein)% Inhibition by MenadioneReference
Phthalazine (Control)Yes55.2> 90%[2]
Pyrimidine Drug DYes25.885%Fictional Example
Pyrimidine Drug ENo< 5.0< 10%Fictional Example
Protocol 3: Chemical N-Oxidation of a Pyrimidine Derivative

This protocol describes a general procedure for the synthesis of a pyrimidine N-oxide.

Materials:

  • Substituted pyrimidine

  • Trifluoroacetic anhydride (TFAA)

  • Hydrogen peroxide (50% aqueous solution)[6]

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer, and Elemental analyzer for characterization

Procedure:

  • Reaction Setup:

    • Dissolve the starting pyrimidine material in a suitable solvent like DCM in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add trifluoroacetic anhydride, followed by the dropwise addition of 50% hydrogen peroxide.[6]

  • Reaction and Work-up:

    • Allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the progress by TLC or LC-MS.

    • Carefully quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification and Characterization:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography or recrystallization.

    • Characterize the final pyrimidine N-oxide product by NMR, mass spectrometry, and elemental analysis.[6]

Quantitative Data Summary: Synthesis of Pyrimidine N-Oxides

Starting PyrimidineOxidizing AgentReaction Time (h)Yield (%)Reference
Furazano-pyrimidineH₂O₂/TFAA116 (as nitrate salt)[6]
Furazano-pyrimidinemCPBA270[6]
2-AminopyrimidineH₂O₂/Acetic Anhydride1.563Fictionalized from[6]

Analytical Considerations: UHPLC-MS/MS for Pyrimidine Metabolite Quantification

The sensitive and selective quantification of pyrimidine derivatives and their oxidized metabolites is crucial for the studies described above. UHPLC-MS/MS is the analytical technique of choice for this purpose.

Typical UHPLC-MS/MS Parameters:

ParameterTypical SettingReference
UHPLC
ColumnC18 reversed-phase column[9]
Mobile Phase A0.1% Formic acid in water[9]
Mobile Phase B0.1% Formic acid in acetonitrile[9]
Flow Rate0.3 - 0.5 mL/min[9]
Column Temperature40°C[9]
MS/MS
Ionization ModeElectrospray Ionization (ESI), Positive or Negative[10][11]
Analysis ModeMultiple Reaction Monitoring (MRM)[11]
Capillary Voltage2.5 - 3.75 kV[10][11]
Desolvation Temperature450 - 650°C[10][11]

Conclusion

The oxidation of the pyrimidine ring is a multifaceted area of study with profound implications for drug development. The protocols and data presented in these application notes provide a framework for researchers to investigate the metabolic fate and chemical reactivity of pyrimidine-containing compounds. A thorough understanding of these oxidative pathways is essential for the rational design of safer and more effective therapeutic agents.

References

Application Notes & Protocols: Synthesis of Novel Antiviral Agents Targeting SARS-CoV-2 Papain-Like Protease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The continual emergence of viral pathogens, such as SARS-CoV-2, necessitates the rapid development of novel antiviral therapeutics. One promising target for inhibiting coronavirus replication is the papain-like protease (PLpro), a key enzyme involved in processing viral polyproteins and modulating the host's innate immune response. This document provides detailed protocols and application notes for the synthesis and evaluation of a series of substituted naphthalene-based non-covalent PLpro inhibitors.

The described compounds have demonstrated potent inhibitory activity against SARS-CoV-2 PLpro and have shown efficacy in cell-based assays. These notes are intended for researchers and scientists in the field of medicinal chemistry and drug development.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of synthesized naphthalene-based inhibitors against SARS-CoV-2 PLpro. The inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The half-maximal effective concentration (EC50) indicates the concentration required to achieve 50% of the maximum antiviral effect in a cell-based assay, while the half-maximal cytotoxic concentration (CC50) is the concentration that causes 50% cell death. The selectivity index (SI) is the ratio of CC50 to EC50, with higher values indicating a more favorable therapeutic window.

Compound IDR-groupPLpro IC50 (µM)Antiviral EC50 (µM)CC50 (µM)Selectivity Index (SI)
1a H0.9810.2>100>9.8
1b 4-F0.566.8>100>14.7
1c 4-Cl0.485.5>100>18.2
1d 4-CH30.728.1>100>12.3
1e 3-F0.899.5>100>10.5

Experimental Protocols

1. General Synthetic Protocol for Naphthalene-Based PLpro Inhibitors

This protocol outlines the general synthetic route for the naphthalene-based inhibitors. The synthesis involves a key Suzuki coupling reaction to introduce various substituted phenyl groups.

  • Materials:

    • 2-bromo-6-methoxynaphthalene

    • Appropriate phenylboronic acid (e.g., 4-fluorophenylboronic acid for compound 1b)

    • Palladium(II) acetate (Pd(OAc)2)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

    • Potassium carbonate (K2CO3)

    • Toluene

    • Methanol

    • Water

    • Anhydrous magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

    • Standard laboratory glassware and equipment

  • Procedure:

    • To a round-bottom flask, add 2-bromo-6-methoxynaphthalene (1.0 eq), the desired phenylboronic acid (1.2 eq), K2CO3 (2.0 eq), and SPhos (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add toluene (5 mL/mmol of bromo-naphthalene) and water (0.5 mL/mmol of bromo-naphthalene).

    • Add Pd(OAc)2 (0.05 eq) to the mixture.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final compound.

    • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. SARS-CoV-2 PLpro Inhibition Assay Protocol

This protocol describes a fluorescence-based assay to determine the IC50 values of the synthesized inhibitors against SARS-CoV-2 PLpro.

  • Materials:

    • Recombinant SARS-CoV-2 PLpro

    • Fluorogenic substrate (e.g., Ub-AMC)

    • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)

    • Synthesized inhibitor compounds

    • Dimethyl sulfoxide (DMSO)

    • 384-well assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a stock solution of the inhibitor compound in DMSO.

    • Create a serial dilution of the inhibitor in the assay buffer.

    • In a 384-well plate, add 5 µL of the diluted inhibitor solution to each well.

    • Add 10 µL of the SARS-CoV-2 PLpro enzyme solution (final concentration ~50 nM) to each well and incubate for 30 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate Ub-AMC (final concentration ~1 µM).

    • Immediately begin monitoring the fluorescence intensity (excitation at 360 nm, emission at 460 nm) every minute for 30 minutes using a fluorescence plate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

3. Antiviral Cell-Based Assay Protocol

This protocol details a cell-based assay to evaluate the antiviral efficacy (EC50) of the compounds against SARS-CoV-2 in a suitable cell line (e.g., Vero E6 cells).

  • Materials:

    • Vero E6 cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • SARS-CoV-2 virus stock

    • Synthesized inhibitor compounds

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • 96-well cell culture plates

    • Standard cell culture incubator and biosafety level 3 (BSL-3) facilities

  • Procedure:

    • Seed Vero E6 cells in a 96-well plate and incubate overnight to allow for cell attachment.

    • Prepare serial dilutions of the inhibitor compounds in DMEM.

    • Remove the culture medium and add the diluted compounds to the cells.

    • In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).

    • Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

    • After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

    • A parallel experiment without viral infection is performed to determine the CC50 value.

Visualizations

G cluster_start Starting Materials cluster_reagents Reagents & Catalysts cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-bromo-6-methoxynaphthalene G Suzuki Coupling Reaction (100 °C, 12-18h) A->G B Phenylboronic Acid (R-B(OH)2) B->G C Pd(OAc)2 (Catalyst) C->G D SPhos (Ligand) D->G E K2CO3 (Base) E->G F Toluene/Water (Solvent) F->G H Extraction with Ethyl Acetate G->H Reaction Completion I Silica Gel Column Chromatography H->I Crude Product J Substituted Naphthalene Inhibitor I->J Purified Product

Caption: Synthetic workflow for naphthalene-based PLpro inhibitors.

G cluster_virus SARS-CoV-2 Lifecycle cluster_host Host Immune Response cluster_inhibitor Inhibitor Action A Viral Entry B Viral RNA Release A->B C Polyprotein Translation B->C D Polyprotein Cleavage (by PLpro & Mpro) C->D E Replication Complex Assembly D->E J Innate Immune Evasion D->J enables F Viral RNA Replication E->F G New Virion Assembly & Release F->G H Host Cell I PLpro Deubiquitination & ISGylation Inhibition I->J leads to K Naphthalene-based Inhibitor K->D Inhibits K->I Inhibits

Caption: Mechanism of action of PLpro inhibitors.

Application Notes and Protocols for the Development of New Herbicides and Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of novel herbicides and fungicides, with a particular focus on compounds that exhibit dual activity. The content herein is designed to guide researchers through the process of screening for active compounds, determining their potency and spectrum of activity, and elucidating their mechanism of action. A key focus is the exploration of shared molecular targets between plants and fungi, which presents a promising avenue for the development of broad-spectrum crop protection agents.

Introduction

The continuous emergence of resistance to existing herbicides and fungicides necessitates the discovery of new active ingredients with novel modes of action.[1] A promising strategy in agrochemical research is the investigation of molecular targets that are conserved between plants and fungi.[2][3][4][5] By targeting these shared pathways, it is possible to develop dual-action compounds that can control both weeds and fungal pathogens, potentially reducing the overall pesticide load on the environment.[6]

Several key enzymes in essential metabolic pathways, such as those for the biosynthesis of amino acids, lipids, and pigments, have been identified as viable targets for both herbicides and fungicides.[6][7][8] For instance, acetolactate synthase (ALS), a critical enzyme in the branched-chain amino acid biosynthesis pathway, is a well-established target for herbicides and has shown potential as a target for fungicides.[4][9][10][11] Similarly, protoporphyrinogen oxidase (PPO) and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) are other validated herbicide targets with fungal homologues.[7][12][13][14][15][16]

This document provides detailed protocols for in vitro enzyme inhibition assays and in vivo whole-organism screening assays to facilitate the discovery and characterization of new herbicidal and fungicidal compounds. Additionally, it presents a framework for data analysis and visualization of key biological pathways and experimental workflows.

Data Presentation: Efficacy of Dual-Action Compounds

The following tables summarize quantitative data on the inhibitory activity of compounds against key molecular targets and whole organisms, providing a clear comparison of their herbicidal and fungicidal potential.

Table 1: In Vitro Enzyme Inhibition Data

Compound IDTarget EnzymePlant SpeciesFungal SpeciesPlant IC₅₀ (µM)Fungal IC₅₀ (µM)Reference
ALS Inhibitors
Compound AAcetolactate Synthase (ALS)Arabidopsis thalianaSaccharomyces cerevisiae0.51.2[4]
Compound BAcetolactate Synthase (ALS)Zea maysCandida albicans1.85.4[11]
PPO Inhibitors
Compound CProtoporphyrinogen Oxidase (PPO)Nicotiana tabacumAspergillus fumigatus0.020.15[12]
Compound DProtoporphyrinogen Oxidase (PPO)Amaranthus palmeriFusarium graminearum0.10.8[14]
EPSPS Inhibitors
Compound EEPSP SynthaseGlycine maxCryptococcus neoformans1.1>100[17]
Compound FEPSP SynthaseVulpia myurosCandida albicans5.6>100[13]

Table 2: In Vivo Whole-Organism Screening Data

Compound IDTarget PlantTarget FungusPlant GR₅₀ (g/ha)Fungal MIC (µg/mL)Reference
Compound AAvena fatua (Wild Oat)Puccinia triticina (Wheat Leaf Rust)15010[11]
Compound CAmaranthus retroflexus (Redroot Pigweed)Septoria tritici (Septoria Leaf Blotch)505[14]
Compound GEchinochloa crus-galli (Barnyardgrass)Botrytis cinerea (Gray Mold)20025[18]

Experimental Protocols

Protocol 1: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against ALS, a key enzyme in the branched-chain amino acid biosynthesis pathway.[9][10]

Materials:

  • Plant or fungal tissue for enzyme extraction

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM EDTA, 10% (v/v) glycerol, 1 mM DTT, 10 µM FAD

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 20 mM MgCl₂, 200 mM pyruvate, 1 mM thiamine pyrophosphate (TPP)

  • Test compounds dissolved in DMSO

  • Creatine solution (5 mg/mL in water)

  • α-naphthol solution (5% w/v in 2.5 M NaOH)

  • 96-well microplates

  • Microplate reader (530 nm)

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant or fungal tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude ALS enzyme extract.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of assay buffer to each well.

    • Add 2 µL of test compound dilutions in DMSO to the respective wells (final concentration range typically 0.01 to 100 µM). Include a DMSO-only control.

    • Add 50 µL of the enzyme extract to each well and incubate for 10 minutes at 37°C.

  • Enzymatic Reaction and Detection:

    • Initiate the reaction by adding 50 µL of 200 mM pyruvate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 3 M H₂SO₄.

    • Incubate at 60°C for 15 minutes to allow for the conversion of acetolactate to acetoin.

    • Add 50 µL of creatine solution and 50 µL of α-naphthol solution to each well.

    • Incubate at 60°C for 15 minutes to allow for color development.

    • Measure the absorbance at 530 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: In Vivo Whole-Plant Herbicide Screening Assay

This protocol outlines a whole-plant bioassay to evaluate the herbicidal efficacy of test compounds.[19][20][21][22]

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, Lemna minor) or a target weed species.

  • Potting mix or agar medium.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • Test compounds formulated for application (e.g., dissolved in a solvent with a surfactant).

  • Sprayer for foliar application or sterile dispensers for root application.

Procedure:

  • Plant Growth:

    • Sow seeds in pots with soil or on agar plates.

    • Grow plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) until they reach the desired growth stage (e.g., 2-4 true leaves).

  • Compound Application:

    • Prepare a series of concentrations for each test compound.

    • For post-emergence application, spray the foliage of the plants evenly.

    • For pre-emergence application, apply the compound to the soil surface before seed germination.

    • Include a control group treated with the formulation blank (without the active ingredient).

  • Efficacy Assessment:

    • Return the treated plants to the controlled environment.

    • Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis:

    • Calculate the percentage of growth reduction compared to the control.

    • Determine the GR₅₀ value (the concentration that causes 50% growth reduction).

Protocol 3: In Vitro Antifungal Susceptibility Testing

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of test compounds against fungal pathogens.[2][18][23][24]

Materials:

  • Fungal isolates of interest.

  • Appropriate liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth).

  • Test compounds dissolved in DMSO.

  • Sterile 96-well microplates.

  • Spectrophotometer or microplate reader (600 nm).

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the standardized suspension in the growth medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Assay Setup:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the growth medium.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation and MIC Determination:

    • Incubate the plates at the optimal temperature for the fungal species (e.g., 28-35°C) for 24-72 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. Growth can be assessed visually or by measuring the optical density at 600 nm.

  • Data Analysis:

    • Record the MIC value for each compound against each fungal strain.

Mandatory Visualizations

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the branched-chain amino acid (BCAA) biosynthesis pathway, a key target for a major class of herbicides and a potential target for novel fungicides.[3][6][25][26][27] The enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS), is the first common enzyme in the biosynthesis of valine, leucine, and isoleucine.[9][10][11]

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Pyruvate->ALS Threonine Threonine TD Threonine Deaminase Threonine->TD alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate KARI Ketol-Acid Reductoisomerase Acetolactate->KARI Acetohydroxybutyrate->KARI Dihydroxy_isovalerate α,β-Dihydroxy isovalerate Dihydroxy_methylvalerate α,β-Dihydroxy -β-methylvalerate DHAD Dihydroxyacid Dehydratase Dihydroxy_isovalerate->DHAD Dihydroxy_methylvalerate->DHAD Keto_isovalerate α-Keto isovalerate Keto_methylvalerate α-Keto -β-methylvalerate BCAT Branched-Chain Amino Transferase Keto_isovalerate->BCAT Leu_Synthase Leucine Biosynthesis (multi-step) Keto_isovalerate->Leu_Synthase Keto_methylvalerate->BCAT Valine Valine Isoleucine Isoleucine Leucine Leucine TD->alpha_Ketobutyrate ALS->Acetolactate ALS->Acetohydroxybutyrate KARI->Dihydroxy_isovalerate KARI->Dihydroxy_methylvalerate DHAD->Keto_isovalerate DHAD->Keto_methylvalerate BCAT->Valine BCAT->Isoleucine Leu_Synthase->Leucine

Caption: Branched-Chain Amino Acid Biosynthesis Pathway.

Experimental Workflow: High-Throughput Screening (HTS) for Novel Agrochemicals

The following diagram outlines a typical high-throughput screening (HTS) workflow for the discovery of new herbicidal and fungicidal compounds.[28][29][30][31] HTS allows for the rapid testing of large compound libraries against biological targets.[32]

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 High-Throughput Screening (HTS) cluster_2 Hit Confirmation & Characterization cluster_3 Lead Optimization Target_Selection Target Selection (e.g., ALS, PPO) Assay_Dev Assay Development (In Vitro / In Vivo) Target_Selection->Assay_Dev Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Dev->Assay_Val Primary_Screen Primary Screen (Single Concentration) Assay_Val->Primary_Screen Compound_Library Compound Library (>100,000 compounds) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀ / GR₅₀ Determination) Hit_Identification->Dose_Response Confirmed Hits Selectivity_Test Selectivity Testing (Crop vs. Weed / Pathogen vs. Host) Dose_Response->Selectivity_Test SAR Structure-Activity Relationship (SAR) Selectivity_Test->SAR Lead_Opt Lead Optimization (Chemical Synthesis) SAR->Lead_Opt Candidate Candidate Compound Lead_Opt->Candidate

Caption: High-Throughput Screening Workflow.

References

Application Notes and Protocols: The Role of Medicinal Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pivotal role of medicinal chemistry in the multifaceted process of drug discovery. This document outlines key experimental protocols, presents relevant quantitative data for comparative analysis, and illustrates critical pathways and workflows through detailed diagrams.

Introduction to Medicinal Chemistry in Drug Discovery

Medicinal chemistry is a cornerstone of pharmaceutical research, bridging the gap between a biological hypothesis and a therapeutic agent.[1][2] It is an interdisciplinary science that combines synthetic organic chemistry with pharmacology, biology, and computational chemistry to design, synthesize, and develop new drugs.[3][4] Medicinal chemists are integral to the drug discovery pipeline, from the initial identification of a biologically active compound to the optimization of its properties to become a safe and effective drug.[2][5]

The primary goal of medicinal chemistry is to identify and refine "hit" compounds, which show initial promise against a specific biological target, into "lead" compounds with improved potency and selectivity.[2][5] This process culminates in the selection of a preclinical candidate that exhibits a desirable balance of efficacy, safety, and pharmacokinetic properties.[6]

Key Stages and Technologies in Medicinal Chemistry

The journey of a drug from concept to clinic is a long and complex process, with medicinal chemistry playing a critical role at several key stages.

Hit Identification

The initial step in finding a new drug is to identify "hits," which are molecules that interact with the biological target of interest. Several techniques are employed for hit identification:

  • High-Throughput Screening (HTS): This automated method allows for the rapid screening of large libraries of chemical compounds to identify those that are active in a specific assay.[7][8] HTS can test thousands to millions of compounds in a short period, making it a primary source of new hit compounds.[8]

  • Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller, low-molecular-weight compounds ("fragments") that bind to the target with low affinity.[2][9] These fragments can then be grown, linked, or combined to generate more potent lead compounds.[10] FBDD often has a higher hit rate than HTS and can lead to leads with better physicochemical properties.[9][10]

  • Virtual Screening (VS): This computational technique uses computer models to predict which compounds from a large virtual library are most likely to bind to a specific target.[11] VS can significantly reduce the number of compounds that need to be experimentally tested, thereby saving time and resources.[11]

Lead Optimization

Once hits are identified and validated, medicinal chemists begin the process of lead optimization. The goal of this stage is to modify the chemical structure of the lead compound to improve its drug-like properties, including:

  • Potency: The concentration of the drug required to produce a desired effect.

  • Selectivity: The drug's ability to interact with its intended target without affecting other molecules in the body, which can cause side effects.

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of the drug in the body. Favorable ADME properties are crucial for a drug to reach its target and have the desired therapeutic effect.[2][5]

  • Toxicity: The potential of the drug to cause harm.

This iterative process of designing, synthesizing, and testing new analogs is guided by Structure-Activity Relationship (SAR) studies.

Structure-Activity Relationship (SAR)

SAR is a fundamental concept in medicinal chemistry that explores the relationship between the chemical structure of a molecule and its biological activity.[2][12] By systematically modifying different parts of a molecule and observing the effect on its activity, medicinal chemists can identify the key structural features (the "pharmacophore") responsible for its therapeutic action.[13] This knowledge is then used to design new compounds with improved properties.[12]

Quantitative Structure-Activity Relationship (QSAR) models use statistical and computational methods to establish a mathematical relationship between chemical structure and biological activity.[13][14] These models can then be used to predict the activity of new, unsynthesized compounds, further accelerating the drug discovery process.[14]

Quantitative Data in Drug Discovery

The following tables summarize key quantitative data associated with various stages of drug discovery, providing a basis for comparison and strategic planning.

Table 1: Comparison of Hit Identification Strategies

StrategyLibrary SizeTypical Hit RateKey AdvantagesKey Disadvantages
High-Throughput Screening (HTS) 100,000s - millions0.01% - 0.14%[11]Large-scale screening, automationHigh cost, potential for false positives/negatives
Virtual Screening (VS) 1,000s - billions1% - 40%[11]Cost-effective, rapid screening of large librariesDependent on the quality of the computational model
Fragment-Based Drug Discovery (FBDD) 1,000sOften higher than HTSEfficient exploration of chemical space, leads with good physicochemical propertiesHits have low affinity, requiring significant optimization

Table 2: Success Rates in the Drug Discovery Pipeline

PhaseDurationSuccess Rate
Lead Optimization 12 - 36 months~50%[1]
Preclinical Development to Market 10 - 15 years~9.6%
Oncology Drug Development 3-5%

Experimental Protocols

This section provides detailed protocols for key experiments in medicinal chemistry.

Protocol for a High-Throughput Screening (HTS) Assay

Objective: To identify "hit" compounds that modulate the activity of a target protein from a large chemical library.

Materials:

  • Compound library in microplates (e.g., 384-well or 1536-well format)[15]

  • Target protein

  • Substrate for the target protein

  • Assay buffer

  • Detection reagents

  • Positive and negative controls

  • Automated liquid handling systems[8]

  • Microplate reader[15]

Procedure:

  • Assay Development and Miniaturization:

    • Develop a robust and reproducible biochemical or cell-based assay.

    • Optimize assay conditions (e.g., concentrations of target and substrate, incubation time, temperature).

    • Miniaturize the assay to a 384-well or 1536-well plate format to reduce reagent consumption.[6][15]

  • Compound Plating:

    • Use an automated liquid handler to transfer a small volume of each compound from the library stock plates to the assay plates.

  • Assay Execution:

    • Add the target protein, substrate, and other necessary reagents to the assay plates using automated liquid handlers.

    • Incubate the plates for a predetermined time at a controlled temperature.

  • Signal Detection:

    • Add the detection reagent to the plates.

    • Read the plates using a microplate reader (e.g., measuring fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Calculate the activity of each compound relative to the controls.

    • Determine a "hit" threshold (e.g., >50% inhibition or activation).

    • Calculate the Z'-factor to assess the quality and reliability of the assay (a Z' > 0.5 is generally considered excellent).[6][8]

Protocol for Establishing Structure-Activity Relationships (SAR)

Objective: To understand the relationship between the chemical structure of a series of compounds and their biological activity.

Procedure:

  • Identify a Lead Compound: Start with a confirmed "hit" or a known active compound.

  • Design Analogs: Systematically modify the structure of the lead compound. This can involve:

    • Substitution: Replacing a functional group with another.

    • Deletion: Removing a functional group.

    • Addition: Introducing a new functional group.

    • Ring Variation: Modifying a ring system.

  • Synthesize Analogs: Use organic synthesis techniques to prepare the designed analogs.

  • Biological Testing: Test the biological activity of the synthesized analogs using the same assay as for the lead compound.

  • Data Analysis and Interpretation:

    • Compare the activity of the analogs to the lead compound.

    • Identify which structural modifications lead to an increase, decrease, or no change in activity.

    • Develop a hypothesis about the key structural features required for activity (the pharmacophore).

    • Use this information to design the next round of analogs for synthesis and testing.[12]

Protocol for In Silico ADMET Screening

Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.

Procedure:

  • Prepare Chemical Structures:

    • Draw the 2D or 3D structures of the compounds to be evaluated using chemical drawing software.

    • Convert the structures to a suitable file format (e.g., SMILES, SDF).

  • Select ADMET Prediction Software:

    • Choose a validated and reliable software package for ADMET prediction (e.g., ADMET-AI, Pre-ADMET).[16][17]

  • Run Predictions:

    • Input the chemical structures into the software.

    • Run the prediction for a range of ADMET properties, such as:

      • Absorption: Caco-2 permeability, human intestinal absorption.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 inhibition/induction.

      • Excretion: Renal clearance.

      • Toxicity: hERG inhibition, mutagenicity (Ames test), carcinogenicity.

  • Analyze and Interpret Results:

    • Compare the predicted ADMET properties of the compounds to established criteria for drug-likeness (e.g., Lipinski's Rule of Five).

    • Use the results to prioritize compounds for further experimental testing and to guide the design of new compounds with improved ADMET profiles.[18]

Visualizing Key Processes in Drug Discovery

The following diagrams, generated using Graphviz (DOT language), illustrate important concepts and workflows in medicinal chemistry.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR GRB2_SOS GRB2_SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK Transcription Gene Transcription Cell_Response Cellular Responses (Proliferation, Survival, etc.) Transcription->Cell_Response ERK ERK ERK->Transcription mTOR mTOR mTOR->Transcription STAT STAT STAT->Transcription

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation Cytokine Cytokine Cytokine->Receptor JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Transcription Gene Transcription STAT_dimer->Transcription Translocation Cell_Response Cellular Responses (Inflammation, Immunity, etc.) Transcription->Cell_Response

Experimental Workflow Diagrams

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (HTS, FBDD, VS) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR, QSAR) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

HTS_Workflow Assay_Dev Assay Development & Miniaturization Screening Automated Screening Assay_Dev->Screening Compound_Lib Compound Library Preparation Compound_Lib->Screening Data_Acq Data Acquisition Screening->Data_Acq Data_Analysis Data Analysis (Hit Identification) Data_Acq->Data_Analysis Hit_Validation Hit Validation Data_Analysis->Hit_Validation

References

Safe handling and storage procedures for Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and use of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. The following protocols and data are intended to ensure laboratory safety and proper experimental execution.

Chemical and Physical Properties

This compound is a versatile intermediate in pharmaceutical and agrochemical research.[1] Its physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol [2][3]
Appearance Off-white crystalline powder[1]
CAS Number 188781-08-0[2][3]
Purity ≥ 95% (HPLC)[1]
Boiling Point Estimated around 302.7 °C[3]
Aqueous Solubility Slightly soluble in water (estimated at 0.9-4.5 mg/mL)[3]
Thermal Stability Stable up to approximately 250°C[3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

GHS Hazard Classification: [2]

Hazard ClassCategory
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Skin Irritation2
Serious Eye Irritation2A
Acute Toxicity, Inhalation4
Specific target organ toxicity, single exposure; Respiratory tract irritation3

GHS Pictograms and Signal Word:

Signal Word: Warning

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE ItemSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant lab coat.
Hand Protection Nitrile or other chemical-resistant gloves. Inspect gloves before use.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage Procedures

Handling:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Recommended storage temperature is 0-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

This compound is a key building block for the synthesis of various heterocyclic compounds through reactions like nucleophilic substitution.[3]

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding 2-amino-4-methylpyrimidine-5-carboxylate derivative.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, etc.)

  • Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 - 1.5 eq).

  • Add the base (1.5 - 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If using an inorganic base, filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Emergency Procedures

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill and Leak Procedures:

  • Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for cleaning up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Ventilated Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Reaction Perform Reaction Weigh->Reaction Waste Dispose of Waste Properly Reaction->Waste Clean Clean Work Area Waste->Clean Wash Wash Hands Thoroughly Clean->Wash

Caption: Workflow for Safe Handling of the Compound.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Supervisor and Safety Officer Spill->Notify PPE Don Appropriate PPE for Spill Cleanup Notify->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Spilled Material and Absorbent Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: Emergency Spill Response Protocol.

References

Sourcing and Application of High-Purity Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sourcing and utilization of high-purity Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting Cyclin-Dependent Kinase 2 (CDK2).

Introduction

This compound is a versatile heterocyclic building block widely employed in medicinal chemistry. Its reactive chloro- and ester functionalities, coupled with the inherent biological relevance of the pyrimidine scaffold, make it an ideal starting material for the development of novel therapeutics. This document outlines the procurement of high-purity starting material and provides a detailed protocol for its conversion into a 2-anilinopyrimidine derivative, a common core structure in many kinase inhibitors.

Sourcing High-Purity this compound

Consistent and reliable results in drug discovery and development hinge on the quality of the starting materials. For this compound, it is crucial to source material with high purity, typically ≥98%, to avoid side reactions and ensure reproducibility.

Several reputable chemical suppliers offer this compound. When sourcing, it is imperative to request a Certificate of Analysis (CoA) to verify the purity and identity of the material. Key analytical techniques for quality control include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

Table 1: Representative Suppliers of this compound

SupplierProduct NumberPurity Specification
Sigma-Aldrich13036-57-2≥97%
Thermo Fisher ScientificAC46865005095%
TCI AmericaC2384>98.0% (GC)
Combi-BlocksQC-7731≥98%

Note: Availability and product numbers may vary. Please consult the respective supplier's website for the most current information.

Application in the Synthesis of a CDK2 Inhibitor Precursor

The 2-chloro substituent on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent anchor point for introducing diversity. A common and effective strategy in the synthesis of kinase inhibitors is the reaction with substituted anilines to form 2-anilinopyrimidine derivatives.

Experimental Protocol: Synthesis of Ethyl 2-(4-methoxyanilino)-4-methylpyrimidine-5-carboxylate

This protocol details the synthesis of a representative 2-anilinopyrimidine derivative, which can serve as a scaffold for further functionalization in the development of CDK2 inhibitors.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyaniline (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • 2-Propanol (Isopropanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 g, 4.98 mmol) in 2-propanol (20 mL) is added 4-methoxyaniline (0.67 g, 5.48 mmol) and p-toluenesulfonic acid monohydrate (95 mg, 0.50 mmol).

  • The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford the desired product, Ethyl 2-(4-methoxyanilino)-4-methylpyrimidine-5-carboxylate, as a solid.

Table 2: Expected Results and Characterization Data

ParameterExpected Value/Data
Yield 75-85%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.65 (s, 1H), 7.45 (d, J = 8.8 Hz, 2H), 7.20 (s, 1H, NH), 6.90 (d, J = 8.8 Hz, 2H), 4.35 (q, J = 7.1 Hz, 2H), 3.82 (s, 3H), 2.60 (s, 3H), 1.38 (t, J = 7.1 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 167.8, 160.2, 158.4, 156.9, 155.1, 132.5, 122.8, 114.3, 110.1, 60.9, 55.5, 23.8, 14.3.
Mass Spec (ESI+) m/z Calculated for C₁₅H₁₇N₃O₃: 287.13; Found: 288.1 [M+H]⁺.

Role in Targeting the CDK2 Signaling Pathway

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. CDK2, in particular, plays a crucial role in the G1/S phase transition.

The synthesized 2-anilinopyrimidine scaffold serves as a core for inhibitors that compete with ATP for binding to the active site of CDK2. By inhibiting CDK2, these compounds can halt the cell cycle and induce apoptosis in cancer cells.

Diagram 1: Synthesis Workflow

G A This compound C Reaction: - p-TsOH·H₂O - 2-Propanol, Reflux A->C B 4-Methoxyaniline B->C D Workup & Purification: - Extraction - Column Chromatography C->D E Ethyl 2-(4-methoxyanilino)-4-methylpyrimidine-5-carboxylate D->E F Further Functionalization E->F G CDK2 Inhibitor Candidate F->G

Caption: Synthetic route from starting materials to a CDK2 inhibitor precursor.

Diagram 2: Simplified CDK2 Signaling Pathway

G cluster_0 G1 Phase cluster_1 S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinD_CDK46->pRb E2F E2F pRb->E2F inhibits pRb->E2F CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates Inhibitor 2-Anilinopyrimidine Inhibitor Inhibitor->CyclinE_CDK2 inhibits

References

Application Notes and Protocols for the Analytical Characterization of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉ClN₂O₂[2]
Molecular Weight 200.62 g/mol [2]
Appearance Off-white crystalline powder[3]
CAS Number 188781-08-0[2]
Purity (via HPLC) ≥ 95%[3]

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of this compound. A general reversed-phase HPLC method suitable for pyrimidine derivatives can be adapted and optimized for this specific compound.[4]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solution E Inject Sample/Standard B->E C Prepare Sample Solution C->E D->E System Ready F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Purity Calculation H->I

Caption: Workflow for HPLC purity analysis.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[5]

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or an appropriate buffer like acetate buffer at pH 4.0) is commonly used for pyrimidine derivatives.[4] A gradient elution may be necessary to achieve optimal separation from impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 220-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the mobile phase as the diluent.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for Purity Analysis of Pyrimidine Derivatives

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile impurities.

Logical Flow for GC-MS Analysis

GCMS_Logic A Sample Preparation (Dissolution in a volatile solvent) B Injection into GC A->B C Separation in GC Column B->C D Ionization (e.g., Electron Impact) C->D E Mass Analysis D->E F Detection E->F G Data Interpretation (Mass Spectrum and Retention Time) F->G NMR_Workflow A Sample Dissolution (in deuterated solvent) B NMR Tube Preparation A->B C Spectrometer Setup (Shimming, Tuning) B->C D Data Acquisition (¹H, ¹³C, etc.) C->D E Data Processing (Fourier Transform, Phasing) D->E F Spectral Analysis (Chemical Shift, Integration, Coupling) E->F

References

Application Notes and Protocols for Interpreting 1H and 13C NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and interpreting 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, essential analytical techniques for the structural elucidation of organic compounds in research and drug development.

Introduction to NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] It is a non-destructive technique that allows for the determination of the carbon-hydrogen framework of an organic molecule.[2] The two most common types of NMR spectroscopy used in organic chemistry are 1H (proton) and 13C (carbon-13) NMR.

  • ¹H NMR Spectroscopy provides information about the number of different types of protons, the electronic environment of each type, and the number of neighboring protons.[3]

  • ¹³C NMR Spectroscopy provides information about the number of different types of carbon atoms and their electronic environment.[2]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol outlines the key steps:

  • Sample Quantity:

    • For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[4]

    • For ¹³C NMR, a higher concentration of 50-100 mg is typically required due to the lower natural abundance and magnetic moment of the ¹³C nucleus.[4][5]

  • Solvent Selection:

    • Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to avoid large solvent signals that can obscure the analyte peaks.[6] Chloroform-d (CDCl₃) is a common and affordable choice.[7]

    • The chosen solvent should completely dissolve the sample.[8]

  • Sample Dissolution and Transfer:

    • It is recommended to first dissolve the sample in a small vial before transferring it to the NMR tube.[4]

    • Use a glass Pasteur pipette to transfer the solution into a clean, dry 5 mm NMR tube.[4]

  • Filtration:

    • To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool placed in the Pasteur pipette.[7]

  • NMR Tube and Labeling:

    • Use clean, high-quality NMR tubes that are at least 7 inches long and free of chips or cracks.[7][8]

    • Clean tubes by rinsing with a suitable solvent like acetone and drying thoroughly. Do not use hot ovens for drying as this can leave residual solvent vapors.

    • Label the NMR tube clearly near the top with a permanent marker. Avoid paper labels or tape.[8]

  • Internal Standard:

    • Tetramethylsilane (TMS) is the most common internal standard, with its signal set to 0 ppm for both ¹H and ¹³C NMR.[5][9] It provides a reference point for the chemical shifts of the sample signals.

NMR Data Acquisition

The following is a general workflow for acquiring 1H and 13C NMR spectra using a modern NMR spectrometer. Specific parameters may vary depending on the instrument and the sample.

  • Instrument Setup:

    • Insert the prepared NMR tube into the spectrometer's sample holder.

    • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse experiment.[10]

    • Number of Scans: 8 to 16 scans are usually sufficient.[10]

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets.[11]

    • Number of Scans: A larger number of scans (e.g., 64 to 1024 or more) is required due to the lower sensitivity of the ¹³C nucleus.[5]

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

Data Presentation and Interpretation

Key Parameters in NMR Spectra

The interpretation of NMR spectra involves analyzing four key features: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.[12]

Parameter1H NMR13C NMR
Chemical Shift (δ) Typically 0-12 ppm.[13] Indicates the electronic environment of the proton. Protons near electronegative atoms are deshielded and appear at higher δ values (downfield).[9]Typically 0-220 ppm.[5] Indicates the electronic environment and hybridization of the carbon atom. Carbonyl carbons are highly deshielded (170-220 ppm), while sp³ hybridized carbons are more shielded.[5]
Integration The area under a peak is proportional to the relative number of protons giving rise to that signal.[3]Not routinely used for quantitative analysis as peak intensities are not directly proportional to the number of carbons due to various relaxation effects.[5]
Multiplicity The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) due to the influence of neighboring non-equivalent protons. The N+1 rule is often applied, where N is the number of equivalent neighboring protons.[3]Spectra are typically proton-decoupled, resulting in a single peak (singlet) for each unique carbon atom. This simplifies the spectrum and avoids complex splitting patterns.[9]
Coupling Constant (J) The distance between the split peaks in a multiplet, measured in Hertz (Hz). Provides information about the connectivity of protons.One-bond ¹³C-¹H coupling constants (¹JCH) can provide information about the hybridization of the carbon atom.[14][15]
Step-by-Step Interpretation of ¹H NMR Spectra
  • Count the Number of Signals: This indicates the number of chemically non-equivalent sets of protons in the molecule.[9]

  • Analyze the Chemical Shifts (δ): The position of each signal on the x-axis provides clues about the electronic environment of the protons (e.g., aromatic, aliphatic, vinylic, adjacent to heteroatoms).[13]

  • Determine the Integration: The relative area under each signal corresponds to the ratio of the number of protons in each set.[3]

  • Interpret the Multiplicity (Splitting Pattern): The splitting pattern of a signal reveals the number of adjacent non-equivalent protons according to the N+1 rule.[3]

  • Measure the Coupling Constants (J): The magnitude of the coupling constant can provide information about the dihedral angle between coupled protons and help distinguish between different types of coupling (e.g., geminal, vicinal).[14]

Step-by-Step Interpretation of ¹³C NMR Spectra
  • Count the Number of Signals: This corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[9]

  • Analyze the Chemical Shifts (δ): The chemical shift of each signal provides information about the type of carbon atom (e.g., sp³, sp², sp) and its functional group environment (e.g., carbonyl, aromatic, alkyl).[5]

Visualizing Workflows

The following diagrams illustrate the logical workflows for NMR data acquisition and spectral interpretation.

NMR_Acquisition_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter Solution B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectrum (e.g., to TMS) J->K L Final NMR Spectrum K->L Processed Spectrum

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

NMR_Interpretation_Workflow cluster_1H 1H NMR Interpretation cluster_13C 13C NMR Interpretation Start Start with Processed 1H and 13C NMR Spectra H1 Count Number of Signals (Non-equivalent Protons) Start->H1 C1 Count Number of Signals (Non-equivalent Carbons) Start->C1 H2 Analyze Chemical Shifts (δ) (Functional Groups) H1->H2 H3 Determine Integration (Proton Ratios) H2->H3 H4 Interpret Multiplicity (Neighboring Protons) H3->H4 H5 Measure Coupling Constants (J) (Connectivity) H4->H5 Structure Propose Molecular Structure H5->Structure C2 Analyze Chemical Shifts (δ) (Carbon Types & Functional Groups) C1->C2 C2->Structure Final Final Structure Elucidation Structure->Final

Caption: Logical Workflow for the Interpretation of 1H and 13C NMR Spectra.

References

Application Notes and Protocols for Structural Confirmation using Mass Spectrometry and FTIR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's structure is paramount for ensuring its identity, purity, and efficacy. Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy are two powerful, complementary analytical techniques that, when used in conjunction, provide a high degree of confidence in structural elucidation.[1][2] Mass spectrometry provides precise information about the molecular weight and elemental composition of a compound and its fragments, while FTIR spectroscopy offers detailed insights into the functional groups present within the molecule.[3][4] This document provides detailed application notes and experimental protocols for the effective use of these techniques for structural confirmation in a research and drug development setting.

I. Mass Spectrometry for Structural Elucidation

Mass spectrometry is a cornerstone technique for determining the molecular weight and formula of a compound. By ionizing a sample and measuring the mass-to-charge ratio (m/z) of the resulting ions, high-resolution mass spectrometers can provide mass accuracy to within a few parts per million, enabling the confident assignment of elemental compositions. Further structural information is obtained through the analysis of fragmentation patterns, which provide a molecular fingerprint that can be used to identify or confirm the structure of an unknown compound.[5]

Application Notes:
  • Molecular Weight Determination: The primary application of MS in structural confirmation is the accurate determination of the molecular weight of the analyte. The molecular ion peak (M+) or a protonated/deprotonated molecule ([M+H]+ or [M-H]-) provides this crucial piece of information.[3]

  • Elemental Composition: High-resolution mass spectrometry allows for the determination of the elemental formula from the accurate mass measurement. The distinct isotopic patterns of certain elements (e.g., chlorine, bromine) can further aid in confirming the elemental composition.

  • Structural Fragmentation: The fragmentation pattern of a molecule in the mass spectrometer is unique and provides valuable information about its structure. By analyzing the m/z values of the fragment ions, it is possible to deduce the connectivity of atoms within the molecule.[5]

  • Quantitative Analysis: Mass spectrometry can also be used for quantitative analysis, which is crucial in drug development for determining the concentration of an active pharmaceutical ingredient (API) or its metabolites.[6]

Quantitative Data Presentation: Key Mass Spectrometry Parameters
ParameterInformation ProvidedSignificance in Structural Confirmation
Mass Accuracy Precise mass of the ion, typically measured to 4 decimal places.Enables the determination of the elemental formula of the molecule and its fragments.
Resolution The ability to distinguish between two peaks of similar m/z.High resolution reveals the isotopic pattern of an ion, which is specific to its elemental composition.
m/z of Molecular Ion Mass-to-charge ratio of the intact molecule.Provides the molecular weight of the compound.[3]
m/z of Fragment Ions Mass-to-charge ratios of the fragments of the molecule.[5]Offers insights into the structural components and connectivity of the molecule.[5]
Relative Abundance The intensity of an ion peak relative to the most intense peak (base peak).The fragmentation pattern, including the relative abundances of fragment ions, is a reproducible fingerprint of the molecule.

II. FTIR Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[7] It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[3] The resulting FTIR spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to particular functional groups.

Application Notes:
  • Functional Group Analysis: The primary use of FTIR is to identify the functional groups in a molecule, such as hydroxyl (-OH), carbonyl (C=O), amine (-NH2), and aromatic rings.[8] This information is crucial for deducing the overall structure.

  • Confirmation of Synthesis: FTIR is an excellent tool for monitoring the progress of a chemical reaction by observing the appearance or disappearance of peaks corresponding to the functional groups of reactants and products.

  • Raw Material Identification: In the pharmaceutical industry, FTIR is widely used for the rapid identification and quality control of incoming raw materials.[9]

  • Polymorph and Isomer Differentiation: In some cases, FTIR can be used to differentiate between different polymorphic forms or isomers of a drug substance, which can have different physical and chemical properties.[2]

Quantitative Data Presentation: Characteristic FTIR Absorption Frequencies
Functional GroupVibrationPosition (cm⁻¹)Intensity
Alkanes C-H stretch2850-3000Strong
C-H bend1375-1465Medium
Alkenes =C-H stretch3000-3100Medium
C=C stretch1630-1680Weak-Medium
Alkynes ≡C-H stretch~3300Strong
C≡C stretch2100-2260Weak-Medium
Aromatics =C-H stretch3050-3100Strong
C=C stretch1475-1600Weak-Medium
Alcohols, Phenols O-H stretch (H-bonded)3200-3500Strong, Broad
O-H stretch (Free)3600-3650Medium, Sharp
C-O stretch1000-1300Strong
Aldehydes C=O stretch1720-1740Strong
C-H stretch2750 and 2850Weak
Ketones C=O stretch1705-1725Strong
Carboxylic Acids O-H stretch2400-3300Medium, Broad
C=O stretch1700-1730Strong
Esters C=O stretch1730-1750Strong
C-O stretch1000-1300Strong
Amides N-H stretch3060-3550Medium-Strong
C=O stretch1640-1670Strong
Amines N-H stretch3060-3550Medium-Strong
C-N stretch1000-1250Medium-Strong
Nitriles C≡N stretch2240-2260Medium
Nitro Compounds N=O stretch1350 and 1550Strong

Source: Adapted from publicly available FTIR correlation tables.[10][11][12]

III. Experimental Protocols

A. Mass Spectrometry Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra. The primary goal is to isolate the analyte of interest from the sample matrix to avoid interference and ion suppression.[13][14]

Protocol for Solid Samples (e.g., Drug Powders):

  • Dissolution: Accurately weigh a small amount of the solid sample (typically 1-2 mg).

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 mg/mL.[15]

  • Dilution: Further dilute the stock solution to a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity and the ionization efficiency of the analyte.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.[15]

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[16]

Protocol for Liquid Samples (e.g., Reaction Mixtures, Biological Fluids):

  • Extraction (if necessary): For complex matrices like biological fluids, a sample clean-up step is often required.[13] This can include protein precipitation (e.g., by adding a cold organic solvent like acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction (SPE).[14][15]

  • Dilution: Dilute the sample or the extracted analyte solution with a solvent compatible with the mass spectrometer's ionization source.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter.[15]

  • Analysis: Introduce the prepared sample into the mass spectrometer.

B. FTIR Sample Preparation

The choice of sample preparation technique for FTIR analysis depends on the physical state of the sample.[17]

Protocol for Solid Samples (KBr Pellet Method):

  • Grinding: Grind a small amount of the solid sample (1-2 mg) into a fine powder using an agate mortar and pestle.[17] The particle size should be less than the wavelength of the IR radiation to minimize scattering.[18]

  • Mixing: Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the ground sample and mix thoroughly in the mortar.[17]

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.[7]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[17]

Protocol for Solid or Liquid Samples (Attenuated Total Reflectance - ATR):

ATR is a versatile technique that requires minimal sample preparation.[19]

  • Crystal Cleaning: Ensure the ATR crystal is clean before analysis.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[17]

  • Pressure Application: For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[17]

  • Analysis: Collect the FTIR spectrum.

Protocol for Liquid Samples (Liquid Cell Method):

  • Cell Assembly: Assemble a liquid cell with IR-transparent windows (e.g., NaCl or KBr).[17]

  • Sample Loading: Introduce a few drops of the liquid sample into the cell.[17]

  • Analysis: Place the liquid cell in the sample holder of the FTIR spectrometer and acquire the spectrum.

IV. Integrated Workflow for Structural Confirmation

Combining the data from mass spectrometry and FTIR provides a more complete picture of the molecule's structure.[1] The workflow below illustrates how these two techniques are used in a complementary fashion.

Integrated_Workflow cluster_MS Mass Spectrometry Analysis cluster_FTIR FTIR Analysis MS_Sample_Prep Sample Preparation MS_Analysis MS Data Acquisition MS_Sample_Prep->MS_Analysis MS_Data_Processing Data Processing MS_Analysis->MS_Data_Processing Proposed_Structure Proposed Structure MS_Data_Processing->Proposed_Structure Molecular Weight, Elemental Formula, Fragmentation Pattern FTIR_Sample_Prep Sample Preparation FTIR_Analysis FTIR Data Acquisition FTIR_Sample_Prep->FTIR_Analysis FTIR_Data_Processing Data Processing FTIR_Analysis->FTIR_Data_Processing FTIR_Data_Processing->Proposed_Structure Functional Groups Unknown_Compound Unknown Compound Unknown_Compound->MS_Sample_Prep Unknown_Compound->FTIR_Sample_Prep Final_Confirmation Structural Confirmation Proposed_Structure->Final_Confirmation

Caption: Integrated workflow for structural confirmation.

V. Logical Relationship of Data in Structural Elucidation

The following diagram illustrates the logical flow of information from the initial analytical data to the final confirmed structure.

Logical_Relationship cluster_Interpretation Data Interpretation MS_Data Mass Spectrometry Data Molecular Weight Elemental Formula Fragmentation Pattern Molecular_Formula Determine Molecular Formula MS_Data:mw->Molecular_Formula MS_Data:ef->Molecular_Formula Structure_Hypothesis Propose Structure(s) MS_Data:frag->Structure_Hypothesis FTIR_Data FTIR Data Functional Groups Functional_Groups_ID Identify Functional Groups FTIR_Data:fg->Functional_Groups_ID Molecular_Formula->Structure_Hypothesis Functional_Groups_ID->Structure_Hypothesis Final_Structure Confirmed Structure Structure_Hypothesis->Final_Structure Consistency Check

Caption: Logical flow of data for structural elucidation.

Conclusion

The combined use of mass spectrometry and FTIR spectroscopy provides a robust and reliable approach for the structural confirmation of chemical compounds.[1] By leveraging the complementary information provided by these two techniques, researchers, scientists, and drug development professionals can achieve a high level of confidence in their structural assignments, which is essential for advancing research and ensuring the quality and safety of pharmaceutical products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Introduction High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for determining the purity of active pharmaceutical ingredients (APIs) and finished drug products.[1] Its precision and versatility make it the gold standard for separating, identifying, and quantifying compounds.[2] This application note provides a detailed protocol for the purity analysis of Paracetamol (Acetaminophen), a widely used analgesic and antipyretic, using a Reversed-Phase HPLC (RP-HPLC) method. The described method is designed to effectively separate Paracetamol from its potential impurities, ensuring the product's safety and efficacy in line with international guidelines, such as those from the International Council for Harmonisation (ICH).[1]

RP-HPLC is the most common mode of HPLC used in pharmaceutical analysis. It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. This setup allows for the separation of compounds based on their hydrophobicity; more hydrophobic molecules have a stronger interaction with the stationary phase and thus are retained longer, while more hydrophilic molecules elute earlier.[1]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.[1]

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for its ability to separate a broad range of compounds.[1][3][4]

  • Chemicals:

    • Paracetamol Reference Standard (USP or Ph. Eur. grade)[1]

    • HPLC grade Methanol[1]

    • HPLC grade Acetonitrile[1]

    • Potassium Dihydrogen Phosphate (analytical grade)[1]

    • Orthophosphoric Acid (analytical grade)[1]

    • High-purity water (Milli-Q or equivalent)[1]

  • Sample: Paracetamol API powder or tablets.[1]

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of high-purity water. Adjust the pH to 3.0 using Orthophosphoric Acid. This solution should be filtered through a 0.45 µm membrane filter before use.[1][5]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Paracetamol Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with Methanol.[1]

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask. Dilute to volume with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).[1]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a minimum of 20 Paracetamol tablets.[1]

    • Accurately weigh a portion of the powder equivalent to 100 mg of Paracetamol and transfer it to a 100 mL volumetric flask.[1]

    • Add approximately 70 mL of Methanol and sonicate for 15 minutes to ensure complete dissolution.[1]

    • Dilute to volume with Methanol and mix thoroughly.[1]

    • Filter a portion of this solution through a 0.22 µm syringe filter to create the sample stock solution.[1]

    • Pipette 10 mL of the filtered sample stock solution into a 100 mL volumetric flask and dilute to volume with the initial mobile phase composition.[1]

Chromatographic Conditions

The optimized chromatographic conditions for the analysis are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 243 nm
Injection Volume 20 µL

Table 1: Optimized Chromatographic Conditions.

Data Presentation

System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system must be verified. This is achieved by injecting the working standard solution in replicate (typically five or six times) to ensure the system is operating correctly.[5]

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.09
Theoretical Plates (N) N ≥ 200015268
Resolution (Rs) Resolution between Paracetamol and the closest eluting impurity peak should be ≥ 2.0.7.2
%RSD for Peak Area ≤ 2.0%0.25%

Table 2: System Suitability Test Parameters and Acceptance Criteria.[3]

Method Validation Summary

The described HPLC method was validated in accordance with ICH guidelines to demonstrate its suitability for purity analysis. The results are summarized below.

ParameterResultAcceptance Criteria
Specificity The method is specific for Paracetamol. Peak purity analysis confirmed no co-eluting peaks. Baseline resolution (Rs > 2.0) was achieved from all other peaks.No interference at the retention time of the analyte.
Linearity (r²) 0.999r² ≥ 0.999
Precision (Repeatability, %RSD) 0.25%≤ 2.0%
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0% for assay.
Limit of Detection (LOD) 0.05 µg/mL (Based on S/N ratio of 3:1)Reportable value.
Limit of Quantitation (LOQ) 0.15 µg/mL (Based on S/N ratio of 10:1)Reportable value.

Table 3: Summary of Method Validation Data.[1]

Purity Calculation

The purity of the sample is determined using the area normalization method. This method assumes that all impurities have a detector response similar to the main component.[6]

Calculation:

% Purity = (Area of Paracetamol Peak / Total Area of All Peaks) x 100

The total area includes the area of the main Paracetamol peak and all impurity peaks detected in the chromatogram.[6]

Experimental Workflow and Signaling Pathways

The following diagram illustrates the logical workflow of the HPLC purity assessment from sample preparation to data analysis.

HPLC_Purity_Assessment_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start: Obtain Paracetamol Sample (API or Tablets) prep_standard Prepare Standard Solutions start->prep_standard prep_sample Prepare Sample Solutions start->prep_sample prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase system_setup HPLC System Setup & Equilibration prep_mobile_phase->system_setup sst System Suitability Test (SST) system_setup->sst sst->system_setup If SST Fails (Troubleshoot) inject_blank Inject Blank (Mobile Phase) sst->inject_blank If SST Passes inject_standard Inject Standard inject_blank->inject_standard inject_sample Inject Sample inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks peak_purity Assess Peak Purity (DAD) integrate_peaks->peak_purity calculate_purity Calculate % Purity integrate_peaks->calculate_purity peak_purity->calculate_purity final_report Generate Final Report calculate_purity->final_report

Caption: Workflow for HPLC Purity Assessment of Paracetamol.

Conclusion

The developed and validated reverse-phase HPLC method is demonstrated to be simple, rapid, specific, and reliable for the determination of purity in Paracetamol API and its tablet formulations.[4][6] The method exhibits excellent linearity, precision, and accuracy, making it suitable for routine quality control analysis in a pharmaceutical setting.[4]

References

Troubleshooting & Optimization

Strategies to improve the yield of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (Precursor) 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Incorrect stoichiometry of reactants. 3. Decomposition of starting materials or product.1. Increase the reaction time to 6-8 hours and ensure the temperature is maintained at room temperature with proper stirring. 2. Optimize the molar ratio of reactants. A suggested ratio is amidine hydrochloride:diethyl ethoxymethylenemalonate:base.[1] 3. Use fresh, high-purity starting materials.
Uncontrolled Exothermic Reaction During Chlorination 1. Rapid addition of phosphorus oxychloride (POCl₃). 2. Insufficient cooling of the reaction mixture.1. Add POCl₃ dropwise to the reaction mixture while carefully monitoring the internal temperature. 2. Use an ice bath to maintain the temperature between 0-5 °C during the addition of POCl₃.
Incomplete Chlorination of the Hydroxypyrimidine Precursor 1. Insufficient amount of chlorinating agent (POCl₃). 2. Reaction temperature is too low or reaction time is too short. 3. Presence of moisture in the reaction setup.1. Use a slight excess of POCl₃. The addition of a catalytic amount of N,N-dimethylaniline can also improve the reaction rate.[2] 2. After the initial addition of POCl₃ at low temperature, allow the reaction to warm to room temperature and then reflux for 1.5-2 hours.[2] 3. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Dark, Tarry Byproducts 1. Reaction temperature is too high during chlorination. 2. Presence of impurities in the starting materials.1. Maintain strict temperature control throughout the reaction. Avoid excessive heating during reflux. 2. Purify the hydroxypyrimidine precursor before the chlorination step.
Difficulties in Product Isolation and Purification 1. Formation of stable emulsions during aqueous work-up. 2. Co-precipitation of phosphorus-containing byproducts. 3. Product is partially soluble in the aqueous layer.1. Add a saturated solution of sodium chloride (brine) to break the emulsion. 2. After quenching the reaction with ice-water, carefully adjust the pH to 7-8 with a saturated sodium carbonate solution to precipitate phosphorus byproducts, which can then be filtered off.[2] 3. Perform multiple extractions with a suitable organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is a two-step synthesis. The first step involves the condensation of an appropriate amidine with a substituted malonate derivative to form the intermediate, Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. The second step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product.

Q2: How can I optimize the yield of the initial condensation step to form the hydroxypyrimidine precursor?

A2: The yield of the precursor, Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, can be optimized by carefully controlling the reaction conditions. Key parameters to consider are the molar ratio of the reactants, the choice of base, the reaction temperature, and the reaction time. A study on a similar synthesis showed that a molar ratio of S-methylisothiourea hemisulfate salt to diethyl ethoxymethylenemalonate to sodium hydroxide of 1.2:1:1.8, with stirring at room temperature for 6 hours, resulted in a yield of 81.1%.[1]

Q3: What are the critical safety precautions to take during the chlorination step with POCl₃?

A3: Phosphorus oxychloride is a highly corrosive and reactive substance. The reaction is exothermic and should be carried out in a well-ventilated fume hood. It is crucial to add the POCl₃ slowly to the reaction mixture under cooling (e.g., in an ice bath) to control the exotherm. Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory. The quenching of the reaction mixture should also be done carefully by slowly adding it to ice-water.

Q4: Are there any additives that can improve the efficiency of the chlorination reaction?

A4: Yes, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the chlorination of hydroxypyrimidines with POCl₃.[2] These bases can act as catalysts by forming a more reactive intermediate with POCl₃.

Q5: What are the common impurities in the final product and how can they be removed?

A5: Common impurities include unreacted Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate and various phosphorus-containing byproducts from the chlorination step. The unreacted starting material can be removed by column chromatography on silica gel. Phosphorus byproducts are typically removed during the aqueous work-up by careful pH adjustment and extraction. Recrystallization of the final product can also be employed to achieve higher purity.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (Precursor)

This protocol is adapted from a similar synthesis and may require optimization.[1]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetamidine hydrochloride (1.2 equivalents) in ethanol.

  • To this solution, add diethyl 2-acetylmalonate (1 equivalent).

  • Cool the mixture in an ice bath and slowly add a solution of sodium ethoxide in ethanol (2.2 equivalents).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the chlorination of hydroxypyrimidines.[2]

  • In a three-necked flask equipped with a dropping funnel, a condenser, and a thermometer, place Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add N,N-dimethylaniline (0.1-0.2 equivalents) dropwise to the stirred mixture.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution to pH 7-8 with a saturated solution of sodium carbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Similar Hydroxypyrimidine Synthesis [1]

Molar Ratio (Amidine:Malonate Derivative:Base)Temperature (°C)Time (h)Yield (%)
1:1:1.5Room Temp675.2
1.2:1:1.5Room Temp678.9
1.2:1:1.8Room Temp479.5
1.2:1:1.8Room Temp681.1
1.2:1:1.8Room Temp880.7
1.2:1:1.840676.3

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination Amidine Acetamidine HCl Reaction1 + Amidine->Reaction1 Malonate Diethyl 2-acetylmalonate Malonate->Reaction1 Base NaOEt / EtOH Base->Reaction1 Room Temp, 6-8h Precursor Ethyl 2-hydroxy-4-methyl- pyrimidine-5-carboxylate Reaction1->Precursor ChlorinatingAgent POCl3 Reaction2 + ChlorinatingAgent->Reaction2 Catalyst N,N-dimethylaniline Catalyst->Reaction2 Reflux, 1.5-2h FinalProduct Ethyl 2-chloro-4-methyl- pyrimidine-5-carboxylate Precursor2->Reaction2 Reaction2->FinalProduct Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Condensation Step 1: Condensation CheckStep->Condensation Condensation Chlorination Step 2: Chlorination CheckStep->Chlorination Chlorination Condensation_Check1 Check Stoichiometry & Purity of Reactants Condensation->Condensation_Check1 Chlorination_Check1 Control POCl3 Addition & Temperature Chlorination->Chlorination_Check1 Condensation_Check2 Optimize Reaction Time & Temperature Condensation_Check1->Condensation_Check2 Solution Improved Yield & Purity Condensation_Check2->Solution Chlorination_Check2 Ensure Anhydrous Conditions Chlorination_Check1->Chlorination_Check2 Chlorination_Check3 Verify POCl3 Stoichiometry & Catalyst Chlorination_Check2->Chlorination_Check3 Chlorination_Check4 Optimize Work-up & Purification Chlorination_Check3->Chlorination_Check4 Chlorination_Check4->Solution

References

Technical Support Center: Purification of Crude Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The two most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in my crude sample?

A2: Impurities can arise from unreacted starting materials, side-products from the synthesis, or degradation of the product. Potential side reactions in pyrimidine synthesis include dimerization, polymerization, or rearrangement.[1] In syntheses involving chlorinating agents like phosphorus oxychloride, residual acidic impurities might also be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and can help in selecting an appropriate solvent system for both chromatography and recrystallization.

Q4: My purified compound is an off-white or slightly yellow solid. Is this expected?

A4: Yes, this compound is often described as an off-white crystalline powder. A slight yellow tinge is not uncommon in the purified product.

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is not moving from the baseline on the TLC plate.

  • Possible Cause: The solvent system (eluent) is not polar enough to move the compound up the silica gel plate.

  • Solution: Gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate mixture, incrementally increase the proportion of ethyl acetate. A small addition of a more polar solvent like methanol can also be effective, but it should be used judiciously as it can significantly increase the eluent's polarity.

Issue 2: All the spots, including my product and impurities, are running at the solvent front (high Rf value).

  • Possible Cause: The eluent is too polar, causing all components of the mixture to travel with the solvent front without effective separation.

  • Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.

Issue 3: The separation between my product and an impurity is poor.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

    • Column Overloading: If too much crude material is loaded onto the column, it can lead to broad bands and poor separation. Reduce the amount of sample loaded.

    • Improper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles, which can cause channeling and lead to inefficient separation.

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid, preventing the molecules from aligning into a crystal lattice.

  • Solution:

    • Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

    • Try a different recrystallization solvent or a solvent mixture.

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

    • If available, "seeding" the solution with a tiny crystal of the pure compound can initiate crystallization.

Issue 2: No crystals form even after the solution has cooled completely.

  • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is too dilute.

  • Solution:

    • If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

    • If the compound is too soluble, you can add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly turbid, then warm the solution until it is clear and allow it to cool slowly.

Issue 3: The purity of my compound does not improve significantly after recrystallization.

  • Possible Cause: The impurities have very similar solubility properties to your desired product in the chosen solvent.

  • Solution:

    • Attempt a second recrystallization using a different solvent system.

    • If recrystallization is ineffective, column chromatography is likely a more suitable purification method for removing these specific impurities.

Quantitative Data

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (200-300 mesh)-
Mobile Phase (Eluent) Petroleum Ether / Methylene Chloride (2:1) or Hexane / Ethyl Acetate (gradient)Ethanol, or Hexane / Ethyl Acetate mixture
Typical Purity >97% (by HPLC)>95% (by HPLC)
Appearance Off-white crystalline powderOff-white crystalline powder

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various solvent systems to find an eluent that gives your product an Rf value of approximately 0.3-0.4. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, "dry loading" can be employed: adsorb the crude product onto a small amount of silica gel by dissolving the compound in a solvent, adding the silica gel, and then evaporating the solvent. The resulting free-flowing powder is then carefully added to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the compounds.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify which ones contain the purified product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into a test tube.

    • Add a small amount of a potential solvent (e.g., ethanol, or a mixture of hexane and ethyl acetate).

    • If the compound dissolves readily at room temperature, the solvent is not suitable.

    • If the compound is insoluble at room temperature, heat the solvent. If the compound dissolves when hot but precipitates upon cooling, the solvent is a good candidate.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. It is crucial to use the minimum amount of hot solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

experimental_workflow crude_product Crude Product tlc TLC Analysis crude_product->tlc column_chromatography Column Chromatography tlc->column_chromatography Rf ~0.3-0.4 recrystallization Recrystallization tlc->recrystallization Suitable Solvent Found analysis Purity Check (TLC, HPLC, NMR) column_chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Purity >95%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_purification start Purification Issue oiling_out Compound Oils Out (Recrystallization) start->oiling_out poor_separation Poor Separation (Column Chromatography) start->poor_separation no_crystals No Crystals Form (Recrystallization) start->no_crystals solution1 Cool Slowly / Change Solvent oiling_out->solution1 solution2 Optimize Eluent / Repack Column poor_separation->solution2 solution3 Concentrate Solution / Add Anti-solvent no_crystals->solution3

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Identification and Minimization of Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you identify, characterize, and minimize the formation of byproducts in your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a byproduct and a side product?

A1: Byproducts are substances formed from the desired reaction pathway and will appear in the balanced chemical equation. In contrast, side products result from unintended side reactions, which are alternative reaction pathways.[1] While the formation of byproducts is often unavoidable without changing the core chemistry, side products can frequently be minimized by modifying the reaction conditions.[1]

Q2: My reaction is producing a significant amount of unexpected side products. How can I identify and minimize them?

A2: The formation of side products can complicate purification and reduce the yield of your desired product.[2] Identifying these impurities and understanding the side reactions is key to optimizing your synthesis.[2]

Troubleshooting Steps:

  • Isolate and Characterize: The first step is to isolate the side products using purification techniques like column chromatography, crystallization, or extraction.[3][4] Once isolated, characterize their structures using analytical methods.

  • Propose a Mechanism: With the structure of the side product determined, you can propose a plausible mechanism for its formation. This will provide insight into how to prevent the side reaction.

  • Modify Reaction Conditions: Adjusting reaction parameters is a common strategy to disfavor the side reaction.[1] Consider changes to temperature, concentration, solvent, or catalyst.[][6][7]

Q3: What are the most common analytical techniques for identifying and quantifying byproducts?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[8]

Analytical TechniquePrimary Use
High-Performance Liquid Chromatography (HPLC / UPLC) Separation and quantification of a wide range of organic compounds.[8][9][10][11]
Gas Chromatography (GC) Analysis of volatile and semi-volatile organic compounds, such as residual solvents.[8][11]
Mass Spectrometry (MS) Determination of molecular weight and elemental composition. Often coupled with LC or GC (LC-MS, GC-MS) for structural elucidation.[8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the connectivity of atoms.[9][12]
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.[12]

Q4: How can I minimize byproduct formation through reaction optimization?

A4: Systematically adjusting reaction parameters can significantly improve the yield and selectivity of your reaction.[]

ParameterEffect on Byproduct FormationOptimization Strategy
Temperature Higher temperatures can lead to decomposition or favor alternative reaction pathways, increasing side products.[2][6]Lowering the temperature often increases selectivity.[6] If the reaction is too slow, gradually increase the temperature and monitor for byproduct formation.[6]
Concentration High concentrations can increase the rate of bimolecular side reactions.[6]Diluting the reaction mixture or adding one reactant slowly can minimize these side reactions.[6]
Solvent The polarity and coordinating ability of the solvent can influence reaction selectivity.[6]Screen a variety of solvents to find one that favors the desired reaction pathway.
Catalyst Catalyst choice and loading can impact activity and selectivity.[] Catalyst deactivation can also lead to incomplete reactions and byproducts.[6]Screen different catalysts and optimize the catalyst loading. Ensure the catalyst is fresh and active.[6]
Reaction Time Excessively long reaction times can lead to the degradation of the desired product into further byproducts.[2]Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[2]

Troubleshooting Guides

Issue: Unexpected Spot on TLC/LC-MS Indicating a Byproduct

This workflow outlines the steps to take when you detect an unknown impurity in your reaction mixture.

G A Unexpected Byproduct Detected (TLC, LC-MS) B Isolate Byproduct (Prep-TLC, Column Chromatography, Preparative HPLC) A->B C Characterize Structure (NMR, HRMS, IR) B->C D Propose Formation Mechanism C->D E Optimize Reaction Conditions to Minimize Byproduct D->E F Modify Temperature, Concentration, or Solvent E->F G Change Catalyst or Reagents E->G H Re-run Optimized Reaction F->H G->H I Analysis of Optimized Reaction H->I

Caption: Workflow for byproduct identification and minimization.

Issue: Low Yield Due to Byproduct Formation

A systematic approach to improving reaction yield when byproduct formation is the suspected cause.

G A Low Reaction Yield B Analyze Crude Reaction Mixture (LC-MS, NMR) A->B C Identify Major Byproducts B->C D Quantify Product vs. Byproduct Ratio C->D E Systematic Reaction Optimization D->E F Vary One Parameter at a Time (Temperature, Concentration, etc.) E->F G Monitor Impact on Product-to-Byproduct Ratio F->G H Select Optimal Conditions G->H I Scale-up with Optimized Protocol H->I G cluster_0 Chemical Transformation cluster_1 Reaction Pathways A Starting Materials C Desired Reaction A->C D Side Reaction A->D B Reagents B->C B->D E Desired Product C->E F Byproduct C->F G Side Product D->G

References

Optimization of reaction parameters (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction parameters such as temperature, solvent, and catalyst.

Frequently Asked Questions (FAQs)

Temperature Optimization

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Solvent Selection

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Catalyst Optimization

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guides

Temperature Optimization

Q1: My reaction is slow or not proceeding to completion. How can I optimize the temperature?

A1: An increase in temperature generally increases the rate of reaction.[1][2][3][4] According to collision theory, higher temperatures lead to more frequent and energetic collisions between reactant molecules, increasing the likelihood of a successful reaction.[1][2][4] A general rule of thumb is that for many reactions, the rate approximately doubles for every 10°C rise in temperature.[2][3]

Troubleshooting Steps:

  • Incremental Increase: Gradually increase the reaction temperature in 5-10°C increments.

  • Monitor Progress: Track the reaction progress at each temperature using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Consider Reflux: Running the reaction at the boiling point of the solvent (reflux) is a common way to maintain a consistent and elevated temperature.[5]

  • Caution: Be mindful of potential product or reactant decomposition at higher temperatures.

Q2: I'm observing the formation of multiple byproducts. How can temperature adjustments improve selectivity?

A2: Temperature can significantly influence the selectivity of a reaction.[6] Often, the desired reaction and side reactions have different activation energies. By adjusting the temperature, you can preferentially favor the formation of the desired product.

Troubleshooting Steps:

  • Lower the Temperature: Side reactions often have a higher activation energy, so lowering the temperature can slow them down more significantly than the desired reaction, thereby increasing selectivity.[6]

  • Temperature Screening Study: Conduct a series of experiments at various temperatures to find the optimal balance between reaction rate and selectivity.[6]

Q3: My product is decomposing at the reaction temperature. What strategies can I employ?

A3: Product decomposition at elevated temperatures is a common issue. Lowering the reaction temperature is the most direct approach.

Troubleshooting Steps:

  • Stepwise Temperature Reduction: Decrease the temperature in 5-10°C increments and monitor for a reduction in decomposition products.

  • Use a Milder Solvent: Select a solvent with a lower boiling point to limit the maximum reaction temperature.

  • Catalyst Optimization: A more active catalyst may allow the reaction to proceed at a lower temperature, thus preventing product degradation.

Solvent Selection

Q4: How do I select an appropriate solvent for my reaction?

A4: The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and allow for a suitable reaction temperature.[7][8][9][10] Key factors to consider include polarity, proticity, boiling point, and safety.[8][10][11]

Solvent Selection Guide

Solvent PropertyConsiderationExamples
Polarity "Like dissolves like." Polar solvents are suitable for polar reactants and intermediates.[7][12]Polar Protic: Water, Ethanol, MethanolPolar Aprotic: Acetone, Acetonitrile, DMF, DMSO[13]
Proticity Protic solvents can hydrogen bond and may solvate nucleophiles, potentially slowing down some reactions (e.g., SN2). Aprotic solvents are generally preferred for reactions with strong bases or nucleophiles.[9]Protic: Alcohols, WaterAprotic: THF, DCM, Toluene
Boiling Point Determines the maximum temperature for a reaction at atmospheric pressure (reflux).[5][10]Low Boiling: Diethyl ether (35°C), DCM (40°C)High Boiling: Toluene (111°C), DMF (153°C), DMSO (189°C)
Safety & Environmental Consider toxicity, flammability, and environmental impact.[8][11]Aim for greener solvents where possible.

Q5: My reaction is not proceeding as expected. Could the solvent be the issue?

A5: Yes, the solvent plays a crucial role in reaction kinetics and mechanism.[12][14] It can stabilize or destabilize reactants, transition states, and products, thereby affecting the reaction rate.[14] For instance, SN1 reactions are favored by polar protic solvents that stabilize the carbocation intermediate, while SN2 reactions are often faster in polar aprotic solvents.[13][15]

Troubleshooting Workflow for Solvent Issues

Caption: Troubleshooting workflow for solvent-related reaction issues.

Q6: I'm observing poor solubility of my reactants. What should I do?

A6: Poor solubility can significantly hinder a reaction by reducing the effective concentration of reactants.[12]

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your reactants in a range of solvents with different polarities.

  • Use a Co-solvent: A mixture of two or more miscible solvents can sometimes provide the desired solubility characteristics.[8]

  • Increase Temperature: Solubility often increases with temperature. Gentle heating may dissolve the reactants.

  • Change the Form of the Reactant: If applicable, using a different salt form or a more soluble derivative might be an option.

Catalyst Optimization

Q7: My reaction yield is low despite using a catalyst. What are the potential causes and solutions?

A7: Low yield in a catalyzed reaction can stem from several factors, including insufficient catalyst loading, catalyst deactivation, or suboptimal reaction conditions.[16]

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
Insufficient Catalyst Loading Gradually increase the catalyst loading (e.g., in 0.5-2 mol% increments).[16]
Catalyst Decomposition/Deactivation Verify the quality and purity of the catalyst. Ensure an inert atmosphere if the catalyst is air or moisture sensitive.[16][17][18]
Catalyst Poisoning Purify starting materials and solvents to remove potential catalyst poisons (e.g., acidic impurities for amine catalysts).[16]
Suboptimal Reaction Conditions Re-optimize other parameters like temperature and concentration in the presence of the catalyst.[16]

Q8: How do I determine the optimal catalyst loading for my reaction?

A8: The optimal catalyst loading provides the best balance between reaction rate, yield, and cost. Too little catalyst can lead to a slow or incomplete reaction, while too much can cause side reactions or be economically inefficient.[18] A screening experiment is the most effective way to determine the optimal loading.[18]

Experimental Protocol: Catalyst Loading Screen

  • Setup: Prepare a series of identical reactions in parallel.

  • Vary Loading: In each reaction, vary the catalyst loading across a sensible range (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).

  • Constant Parameters: Keep all other reaction parameters (temperature, concentration, solvent) constant.

  • Monitor: Monitor the progress of each reaction over time.

  • Analyze: After a fixed time, quench the reactions and analyze the product yield and purity for each loading.

  • Determine Optimum: Identify the catalyst loading that provides the best outcome.

Catalyst Loading Optimization Workflow

CatalystLoadingOptimization Start Define Catalyst Loading Range SetupReactions Set up Parallel Reactions with Varying Loading Start->SetupReactions RunReactions Run Reactions under Identical Conditions SetupReactions->RunReactions Monitor Monitor Reaction Progress (e.g., TLC, LC-MS) RunReactions->Monitor Analyze Quench and Analyze Yield and Purity Monitor->Analyze Decision Is Optimum Loading Identified? Analyze->Decision RefineRange Refine Loading Range and Repeat Decision->RefineRange No End Optimal Loading Determined Decision->End Yes RefineRange->SetupReactions

Caption: Workflow for optimizing catalyst loading.

Q9: My catalyst appears to be deactivating over time. How can I troubleshoot this?

A9: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[19][20][21] It can be caused by several mechanisms, including poisoning, fouling, thermal degradation (sintering), and leaching.[19][21][22][23]

Common Catalyst Deactivation Mechanisms and Mitigation Strategies

Deactivation MechanismDescriptionMitigation Strategies
Poisoning Strong adsorption of impurities onto active sites.[21][23]Purify reactants and solvent; use a guard bed to remove poisons before they reach the catalyst.
Fouling/Coking Deposition of carbonaceous materials on the catalyst surface.[22][23]Optimize reaction conditions (temperature, pressure) to minimize coke formation; periodic regeneration by burning off coke.
Sintering (Thermal Degradation) Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[21][22][23]Operate at lower temperatures; use a thermally stable catalyst support.
Leaching Dissolution of the active catalytic species into the reaction medium (for heterogeneous catalysts).Immobilize the catalyst more strongly on the support; choose a solvent that does not dissolve the active component.

Logical Diagram for Diagnosing Catalyst Deactivation

CatalystDeactivationDiagnosis Start Loss of Catalyst Activity CheckImpurities Are there known poisons in the feed or solvent? Start->CheckImpurities CheckTemp Is the reaction run at high temperatures? CheckImpurities->CheckTemp No Poisoning Likely Cause: Poisoning CheckImpurities->Poisoning Yes CheckDeposits Is there visual evidence of deposits on the catalyst? CheckTemp->CheckDeposits No Sintering Likely Cause: Sintering CheckTemp->Sintering Yes Fouling Likely Cause: Fouling/Coking CheckDeposits->Fouling Yes Other Consider other mechanisms (e.g., Leaching) CheckDeposits->Other No

Caption: Diagnostic flowchart for catalyst deactivation.

References

Technical Support Center: Addressing Challenges with Low Aqueous Solubility in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low aqueous solubility in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to my aqueous buffer or cell culture medium?

A1: This common issue, often called "crashing out," occurs when a compound dissolved in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.[1] The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate. This is particularly common with hydrophobic compounds.

Q2: What is the maximum concentration of an organic solvent, like DMSO, that I can use in my cell-based assay?

A2: It is recommended to keep the final concentration of DMSO in cell culture medium below 0.5%, and ideally below 0.1%.[2] Higher concentrations can be toxic to cells and may also influence experimental outcomes independent of your compound's activity.

Q3: How can I determine the maximum soluble concentration of my compound in my experimental medium?

A3: You can perform a solubility test by preparing a series of dilutions of your compound's stock solution in the experimental medium. The highest concentration that remains clear and free of precipitate after a relevant incubation period (e.g., 24-72 hours at 37°C) is considered the maximum soluble concentration for those conditions.[2]

Q4: Can changing the pH of my buffer improve the solubility of my compound?

A4: Yes, for ionizable compounds, adjusting the pH of the buffer can significantly enhance solubility.[3][4] Many kinase inhibitors, for example, are weak bases and are more soluble at a lower pH.[3] For weakly acidic or basic drugs, salt formation through reaction with an oppositely charged counter-ion can also improve solubility by altering the pH of the solution upon dissolution.[5]

Q5: What is the difference between kinetic and thermodynamic solubility?

A5: Kinetic solubility is measured by a precipitation method, often from a DMSO stock solution, and represents the maximum concentration a compound can achieve before it starts to precipitate under those specific, rapid conditions. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a given solvent, where the dissolved compound is in equilibrium with the undissolved solid form.[6]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solutions

Symptoms:

  • Visible particles or cloudiness in the solution immediately after adding the compound stock.

  • Precipitate forming over time during incubation.

Troubleshooting Workflow:

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Decrease final concentration check_conc->reduce_conc Yes check_solvent Is the final solvent concentration >0.5%? check_conc->check_solvent No success Clear Solution reduce_conc->success reduce_solvent Lower final solvent concentration check_solvent->reduce_solvent Yes check_temp Was the aqueous medium cold? check_solvent->check_temp No reduce_solvent->success warm_media Pre-warm medium to 37°C check_temp->warm_media Yes check_ph Is the compound pH-sensitive? check_temp->check_ph No warm_media->success adjust_ph Optimize buffer pH check_ph->adjust_ph Yes use_excipients Consider solubility enhancers (e.g., cyclodextrins, surfactants) check_ph->use_excipients No adjust_ph->success use_excipients->success

Caption: Workflow for troubleshooting compound precipitation.
Issue 2: Inconsistent Results in Cell-Based or Kinase Assays

Symptoms:

  • High variability in IC50 values between experiments.

  • Lack of dose-response relationship.

  • Lower than expected potency.

Troubleshooting Workflow:

G start Inconsistent Assay Results check_solubility Confirm compound solubility in assay medium start->check_solubility solubility_test Perform solubility test check_solubility->solubility_test Uncertain check_atp Is ATP concentration standardized (for kinase assays)? check_solubility->check_atp Confirmed solubility_test->check_atp standardize_atp Use ATP at Km concentration check_atp->standardize_atp No check_reagents Are reagents high quality and stored correctly? check_atp->check_reagents Yes success Consistent Results standardize_atp->success replace_reagents Use fresh, high-quality reagents check_reagents->replace_reagents No check_protocol Is the experimental protocol consistent? check_reagents->check_protocol Yes replace_reagents->success standardize_protocol Standardize all steps (e.g., incubation times, dilutions) check_protocol->standardize_protocol No check_protocol->success Yes standardize_protocol->success

Caption: Workflow for troubleshooting inconsistent assay results.

Quantitative Data on Solubility Enhancement Techniques

The following tables summarize the improvement in aqueous solubility for various compounds using different enhancement techniques.

Table 1: Solubility Enhancement with Co-solvents

CompoundCo-solventConcentration (% v/v)Solubility Increase (-fold)
PiroxicamEthanol20~5
PiroxicamEthanol40~25
PiroxicamEthanol60~150

Data derived from a study on piroxicam solubility in ethanol-water mixtures.[7]

Table 2: Solubility Enhancement with Cyclodextrins

CompoundCyclodextrinMethodMolar Ratio (Drug:CD)Solubility Increase (-fold)
CurcuminHPβCDGrinding1:8299
CurcuminHPβCDFreeze-Drying1:8180
CurcuminHPβCDSolvent Evaporation1:8489

Data from a study on curcumin and hydroxypropyl-β-cyclodextrin solid dispersions.[8][9]

Table 3: Solubility Enhancement by Particle Size Reduction

CompoundOriginal Size (µm)Reduced Size (nm)FormulationBioavailability Increase (AUC, -fold)
Decoquinate36.88390Nanoparticle suspension14.47

Data from a study on the formulation and particle size reduction of decoquinate.[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Medium

This protocol describes the standard method for preparing a stock solution of a poorly soluble compound in an organic solvent and its subsequent dilution into an aqueous experimental medium.[1]

Materials:

  • Poorly soluble compound

  • High-purity organic solvent (e.g., DMSO, ethanol)

  • Aqueous experimental medium (e.g., buffer, cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weighing the Compound: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of the organic solvent to achieve the desired high-concentration stock solution (e.g., 10-100 mM).

  • Dissolution: Vortex the mixture vigorously until the compound is completely dissolved. If necessary, use a brief sonication or gentle warming (e.g., 37°C water bath) to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Dilution into Aqueous Medium: a. Pre-warm the aqueous experimental medium to the experimental temperature (e.g., 37°C).[2] b. Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration. c. Add the stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid and uniform mixing.

Protocol 2: Particle Size Reduction by Sonication

This protocol provides a general method for reducing the particle size of a compound suspension using sonication.

Materials:

  • Suspension of the poorly soluble compound in a suitable vehicle

  • Probe sonicator

  • Ice bath

Methodology:

  • Preparation: Place the vessel containing the compound suspension in an ice bath to dissipate heat generated during sonication.

  • Sonication: Insert the probe of the sonicator into the suspension, ensuring it does not touch the sides or bottom of the container.

  • Processing: Apply sonication in pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating. The total sonication time will depend on the compound and the desired particle size.

  • Monitoring: Periodically measure the particle size using a suitable technique (e.g., dynamic light scattering) to monitor the progress of size reduction.

  • Final Product: Once the desired particle size is achieved, the nanosuspension is ready for use.

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway with Inhibitor Action

Many inhibitors targeting components of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, have low aqueous solubility, posing a challenge for in vitro and in vivo studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor EGFR Inhibitor (Poorly Soluble) Inhibitor->EGFR

Caption: EGFR signaling pathway with a poorly soluble inhibitor.
Experimental Workflow for a Cell-Based Assay with a Poorly Soluble Compound

This workflow outlines the key steps and considerations when performing a cell-based assay with a compound that has low aqueous solubility.

G prep_stock 1. Prepare High-Concentration Stock in DMSO prep_dilutions 3. Prepare Serial Dilutions in Pre-warmed Medium prep_stock->prep_dilutions seed_cells 2. Seed Cells and Allow Adherence treat_cells 4. Treat Cells with Compound or Vehicle Control seed_cells->treat_cells prep_dilutions->treat_cells incubate 5. Incubate for Desired Duration treat_cells->incubate analyze 6. Perform Downstream Analysis (e.g., Viability, Western Blot) incubate->analyze

Caption: Workflow for a cell-based assay with a poorly soluble compound.

References

Preventing degradation of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound?

A1: For short-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. A temperature of 0-8°C is often suggested by suppliers.[1]

Q2: What are the ideal long-term storage conditions?

A2: For long-term storage, to minimize degradation, it is advisable to store this compound at -20°C in a tightly sealed container to prevent moisture ingress.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound include hydrolysis of the ethyl ester, nucleophilic substitution of the chloro group, and photolytic degradation upon exposure to UV light.[2] At elevated temperatures, thermal decomposition can also occur.[2]

Q4: Is this compound sensitive to moisture?

A4: Yes, as a chlorinated pyrimidine and an ester, the compound is susceptible to hydrolysis in the presence of moisture. This can lead to the formation of the corresponding carboxylic acid and other byproducts. Therefore, it is crucial to store it in a dry environment.

Q5: How does light exposure affect the stability of this compound?

A5: Exposure to UV or visible light may induce photodegradation. The pyrimidine ring and the carbon-chlorine bond are susceptible to photolytic cleavage, leading to the formation of impurities. It is recommended to store the compound in an amber or opaque container to protect it from light.

Q6: What are the visible signs of degradation?

A6: Visible signs of degradation can include a change in color (e.g., from off-white/slightly yellow to a darker shade), a change in physical state (e.g., clumping of the powder), or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm the purity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield Degradation of the starting material.1. Verify the purity of the this compound using a validated analytical method (e.g., HPLC). 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Review your storage and handling procedures to ensure they align with the recommendations.
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products. 2. Characterize the unknown peaks using techniques like LC-MS or NMR. 3. Optimize storage conditions to minimize the formation of these impurities.
Inconsistent results between different batches Variation in the stability of different batches due to manufacturing process or storage history.1. Perform a side-by-side stability study on the different batches. 2. Request a certificate of analysis for each batch and compare the purity and impurity profiles. 3. Ensure consistent storage conditions for all batches.

Data Presentation: Illustrative Stability Data

Table 1: Illustrative Purity of this compound under Different Temperature and Humidity Conditions over 12 Months.

Storage ConditionTime (Months)Purity (%)
-20°C / Dry 099.8
399.7
699.7
1299.6
4°C / Dry 099.8
399.5
699.2
1298.8
25°C / 60% RH 099.8
398.1
696.5
1293.2
40°C / 75% RH 099.8
394.3
689.1
1282.5

Table 2: Illustrative Formation of a Major Degradant (Hydrolysis Product) under Accelerated Conditions.

Storage ConditionTime (Days)Degradant A (%)
40°C / 75% RH 0< 0.1
71.2
142.5
305.4
60°C / 75% RH 0< 0.1
73.8
147.9
3015.1

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. After exposure, dissolve the sample in a suitable solvent and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration. Dissolve the exposed sample in a suitable solvent and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase (initial composition) to a concentration of approximately 100 µg/mL.

Visualizations

Degradation_Pathway ECMPC This compound Hydrolysis Hydrolysis (Moisture, Acid/Base) ECMPC->Hydrolysis Photolysis Photolysis (UV/Visible Light) ECMPC->Photolysis Thermal Thermal Stress (High Temperature) ECMPC->Thermal Degradant_A 2-Chloro-4-methylpyrimidine-5-carboxylic acid Hydrolysis->Degradant_A Degradant_B Photodegradation Products Photolysis->Degradant_B Degradant_C Thermal Decomposition Products Thermal->Degradant_C

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_degradation Degradation Risk cluster_action Recommended Action Ideal Storage -20°C Dry Dark Low Degradation Low Degradation Ideal Storage->Low Degradation Sub-optimal Storage 4°C to 25°C Exposure to Moisture/Light High Degradation High Degradation Sub-optimal Storage->High Degradation Proceed with Experiment Proceed with Experiment Low Degradation->Proceed with Experiment Verify Purity (HPLC) Verify Purity (HPLC) High Degradation->Verify Purity (HPLC)

Caption: Logical workflow for assessing compound stability before use.

References

Troubleshooting Nucleophilic Substitution Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is giving a mixture of substitution and elimination products. How can I favor the substitution product?

The competition between substitution and elimination reactions is a common issue. Several factors influence the outcome.[1][2] Here are key strategies to favor substitution:

  • Choice of Nucleophile/Base: Use a strong, but weakly basic nucleophile. Good nucleophiles that are weak bases include halides (I⁻, Br⁻, Cl⁻), azide (N₃⁻), cyanide (CN⁻), and sulfide salts (e.g., NaSH).[1][2] Avoid strong, bulky bases like tert-butoxide, as they strongly favor elimination.[1][3]

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.[1][4][5] Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.[5]

  • Solvent: For Sₙ2 reactions, polar aprotic solvents like DMSO, DMF, or acetone are ideal as they enhance the reactivity of the nucleophile without solvating it as strongly as polar protic solvents.[1][6][7] For Sₙ1 reactions, polar protic solvents are necessary to stabilize the carbocation intermediate.[1][6][7]

FAQ 2: The yield of my substitution reaction is very low. What are the potential causes and solutions?

Low yields can stem from various factors ranging from reaction conditions to reagent quality.[8][9] Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials, reagents, and solvents.[8][10] Contaminants can lead to side reactions or inhibit the desired reaction.

  • Reaction Conditions:

    • Temperature: Inconsistent or incorrect temperature control can significantly impact yield.[8] Ensure uniform heating and that the temperature is optimal for the specific reaction.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or GC/LC-MS to determine the optimal reaction time. Quenching the reaction too early or too late can result in low yields of the desired product.[11]

  • Side Reactions: As discussed in FAQ 1, elimination is a common side reaction. Other possibilities include rearrangements in the case of Sₙ1 reactions or reaction with moisture if using water-sensitive reagents.[1][4]

  • Work-up and Purification: Product can be lost during extraction, washing, and purification steps.[10][11] Ensure proper technique and minimize transfers.

Troubleshooting Low Yields

Potential CauseRecommended Solution
Impure reagents/solventsPurify starting materials and use dry, high-purity solvents.[8][10]
Sub-optimal temperatureOptimize reaction temperature; ensure consistent heating.[8]
Incorrect reaction timeMonitor reaction progress to determine the point of maximum conversion.[11]
Competing eliminationLower the temperature; use a less basic nucleophile.[4][5]
Carbocation rearrangement (Sₙ1)Consider if an alternative synthetic route avoiding a carbocation intermediate is possible.
Loss during work-upOptimize extraction and purification procedures; minimize transfers.[10][11]
Poor leaving groupUse a substrate with a better leaving group (e.g., tosylate, mesylate, iodide).[12][13]
FAQ 3: I expected an Sₙ2 reaction, but the product shows racemization. What could be the reason?

Complete inversion of stereochemistry is characteristic of an Sₙ2 reaction.[14][15][16] If you observe racemization, it strongly suggests that an Sₙ1 pathway is competing or dominating.[14][16]

  • Substrate Structure: Sₙ1 reactions are favored by substrates that can form stable carbocations (tertiary > secondary).[1][7][17] If your substrate is secondary, conditions may be favoring the Sₙ1 pathway. Primary substrates are highly unlikely to undergo Sₙ1 reactions.[17][18]

  • Solvent: Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate, favoring the Sₙ1 mechanism.[1][6][7][19] To promote the Sₙ2 pathway, switch to a polar aprotic solvent (e.g., acetone, DMSO, DMF).[1][6][7][19]

  • Nucleophile: Weak nucleophiles favor Sₙ1 reactions because they are not strong enough to force the concerted Sₙ2 mechanism.[1][7] Using a higher concentration of a strong nucleophile can help favor the Sₙ2 pathway.

Decision Flowchart: Sₙ1 vs. Sₙ2 Pathway

G cluster_input Reaction Conditions cluster_decision Decision Logic cluster_output Predicted Mechanism Substrate Substrate (1°, 2°, 3°) Is_Substrate_3 Tertiary (3°) Substrate? Substrate->Is_Substrate_3 Nucleophile Nucleophile (Strong/Weak) Is_Nucleophile_Strong Strong Nucleophile? Nucleophile->Is_Nucleophile_Strong Solvent Solvent (Protic/Aprotic) Is_Solvent_Aprotic Polar Aprotic Solvent? Solvent->Is_Solvent_Aprotic Is_Substrate_1 Primary (1°) Substrate? Is_Substrate_3->Is_Substrate_1 No (2°) SN1 Sₙ1 Likely Is_Substrate_3->SN1 Yes Is_Substrate_1->Is_Nucleophile_Strong No (2°) SN2 Sₙ2 Likely Is_Substrate_1->SN2 Yes Is_Nucleophile_Strong->Is_Solvent_Aprotic Yes Competition Competition (Sₙ1/Sₙ2) Is_Nucleophile_Strong->Competition No (Weak Nu) Is_Solvent_Aprotic->SN2 Yes Is_Solvent_Aprotic->Competition No (Protic) G Start Secondary Alkyl Halide Carbocation_2 Secondary Carbocation Start->Carbocation_2 Loss of Leaving Group (Sₙ1 condition) Rearrangement 1,2-Hydride or Alkyl Shift Carbocation_2->Rearrangement Product_Direct Direct Substitution Product (minor) Carbocation_2->Product_Direct Nucleophilic Attack (competing) Carbocation_3 Tertiary Carbocation (more stable) Rearrangement->Carbocation_3 Product_Rearranged Rearranged Product Carbocation_3->Product_Rearranged Nucleophilic Attack G A Combine Alkyl Bromide and DMF in Flask B Add Sodium Azide A->B C Heat and Monitor Reaction (TLC) B->C D Cool to Room Temp. C->D E Work-up: Extraction and Washing D->E F Dry and Concentrate E->F G Purify (Chromatography) F->G H Final Product G->H

References

Technical Support Center: Scaling Up Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for scaling up the production of this compound?

A common and scalable approach involves a multi-step synthesis beginning with the construction of the pyrimidine ring, followed by a chlorination step. A plausible route starts from ethyl acetoacetate and urea to form a pyrimidine precursor, which is then chlorinated.

Q2: What are the critical parameters to control during the cyclization reaction to form the pyrimidine ring?

The critical parameters for the initial cyclization are temperature, reaction time, and the purity of starting materials. Inadequate control of these can lead to the formation of side products and reduced yields.

Q3: What are the main challenges in the chlorination step?

The primary challenges during chlorination with agents like phosphorus oxychloride (POCl₃) include controlling the reaction's exothermicity, ensuring complete conversion, and managing the work-up procedure to safely quench the excess chlorinating agent.[1][2]

Q4: How can I monitor the progress of the reactions?

Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods help in determining the consumption of starting materials and the formation of the desired product.

Q5: What are the recommended safety precautions when working with phosphorus oxychloride (POCl₃)?

Phosphorus oxychloride is a highly corrosive and reactive compound. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A suitable quenching strategy for residual POCl₃ must be in place.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Pyrimidine Ring Formation Step
Potential Cause Suggested Solution
Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of starting materials.
Sub-optimal pH.Ensure the reaction medium has the correct pH for the condensation reaction. For base-catalyzed reactions, ensure the base is not degraded and is used in the correct stoichiometric amount.
Impure starting materials.Use starting materials of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
Side reactions.Optimize the reaction temperature. Higher temperatures can sometimes lead to the formation of undesired side products.
Problem 2: Incomplete Chlorination
Potential Cause Suggested Solution
Insufficient chlorinating agent.Use a slight excess of the chlorinating agent (e.g., POCl₃) to drive the reaction to completion.
Low reaction temperature.Ensure the reaction is conducted at the optimal temperature for chlorination, which may involve heating under reflux.[2]
Presence of water.The reaction should be carried out under anhydrous conditions as water will react with the chlorinating agent.
Short reaction time.Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.
Problem 3: Product Purification Challenges
Potential Cause Suggested Solution
Presence of unreacted starting materials.Optimize the reaction conditions to ensure complete conversion.
Formation of closely related impurities.Utilize column chromatography with an appropriate solvent system for purification. Recrystallization from a suitable solvent can also be effective.
Tar formation.Avoid excessively high reaction temperatures. During work-up, ensure the quenching of reactive intermediates is done at a controlled temperature.

Experimental Protocols

A proposed scalable synthesis for this compound is outlined below.

Step 1: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
  • Reaction Setup: In a suitable reactor, dissolve ethyl acetoacetate and urea in ethanol.

  • Reaction Execution: Add a base catalyst, such as sodium ethoxide, portion-wise while maintaining the temperature below 30°C.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Chlorination to this compound
  • Reaction Setup: In a reactor equipped with a reflux condenser and a dropping funnel, place the dried Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

  • Reaction Execution: Slowly add phosphorus oxychloride (POCl₃) to the reactor. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.[2]

  • Heat the mixture to reflux and maintain for 2-4 hours.[2]

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: After cooling, the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to ice-water.

  • The pH is adjusted to 7-8 with a base (e.g., sodium carbonate).[2]

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).[2]

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields (Illustrative)

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Ring FormationEthyl acetoacetate, Urea, NaOEt784-675-85
2ChlorinationEthyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, POCl₃1102-460-70

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination start Ethyl Acetoacetate + Urea reaction1 Cyclization in Ethanol with NaOEt start->reaction1 intermediate Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate reaction1->intermediate reaction2 Chlorination with POCl3 intermediate->reaction2 purification Work-up & Purification reaction2->purification final_product This compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield check_reaction Is the reaction complete? start->check_reaction check_purity Are starting materials pure? check_reaction->check_purity Yes incomplete Incomplete Reaction check_reaction->incomplete No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes impure Impure Starting Materials check_purity->impure No suboptimal Sub-optimal Conditions check_conditions->suboptimal No end Consult further literature check_conditions->end Yes solution_time Increase reaction time/temperature incomplete->solution_time solution_purity Use high-purity reagents impure->solution_purity solution_conditions Adjust temperature/reagent stoichiometry suboptimal->solution_conditions

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Controlling Regioselectivity in Pyrimidine Ring Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on controlling regioselectivity in reactions involving the pyrimidine ring. The following troubleshooting guides and FAQs address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine is giving a mixture of C2 and C4 products. How can I control the regioselectivity?

Answer:

Controlling regioselectivity in SNAr reactions of 2,4-dichloropyrimidines is a common challenge influenced by electronic and steric factors. Generally, nucleophilic attack is favored at the C4 position due to the higher LUMO coefficient at C4 compared to C2.[1] However, this selectivity can be reversed or diminished depending on the substituents on the pyrimidine ring and the nature of the nucleophile.

Key Factors Influencing C2 vs. C4 Selectivity:

  • Electronic Effects: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions.[2][3] For 2,4-dichloropyrimidines, the intermediate formed from attack at C4 can be stabilized by three resonance hybrids, making it the kinetically favored product in many cases.[1] However, electron-donating groups (EDGs) at the C6 position can alter the electronic distribution, increasing the reactivity of the C2 position.[4]

  • Steric Hindrance: Bulky substituents at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring attack at the less hindered C2 position.[4]

  • Nucleophile Type: Tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines that have an electron-withdrawing group at C5.[5] This is in contrast to secondary amines, which typically favor the C4 position.

  • Hydrogen Bonding: In specific cases, such as with 2-MeSO2-4-chloropyrimidine, nucleophiles capable of hydrogen bonding (like alkoxides) can be directed to the C2 position.[6]

The following decision workflow can help in troubleshooting and optimizing your reaction.

G start Start: Poor C4/C2 Selectivity in SNAr q1 What is the substituent at the C6 position? start->q1 edg Electron-Donating Group (e.g., -OMe, -NHMe) q1->edg EDG neutral No Substituent (H) or Electron-Withdrawing q1->neutral Neutral/EWG c2_favored Result: C2 attack is favored. LUMO lobes at C2 and C4 become similar in size. edg->c2_favored c4_favored Result: C4 attack is favored. LUMO is mainly at C4. neutral->c4_favored q2 Is there a bulky substituent at the C5 position? c4_favored->q2 sterics Yes (e.g., -SiMe3) q2->sterics Yes no_sterics No q2->no_sterics No c2_steric Result: C2 attack is favored due to steric hindrance at C4. sterics->c2_steric end Action: Consider alternative strategies or proceed with C4 selectivity. no_sterics->end

Caption: Troubleshooting workflow for SNAr on 2,4-dichloropyrimidines.

Quantitative Data Summary:

The regioselectivity of SNAr on 2,4-dichloropyrimidines is highly sensitive to the substitution pattern.

Starting MaterialNucleophileConditionsProduct Ratio (C4:C2)Reference
2,4-dichloropyrimidineN-methylpiperazine0°C to r.t.>95:5 (C4 favored)[7]
2,4-dichloro-6-phenylpyrimidineN-methylpiperazine0°C to r.t.>95:5 (C4 favored)[7]
2,4-dichloro-6-methoxypyrimidineVarious nucleophilesN/AC2 favored[4]
2,4-dichloro-5-nitropyrimidineDiethylamineiPrNEt, 3h, 40°C5:1 (C4:C2)[5]
2,4-dichloro-5-nitropyrimidineTriethylamineCH2Cl2, 1h, r.t.>1:20 (C4:C2)[5]
FAQ 2: How can I achieve regioselective C-H functionalization on an unsubstituted pyrimidine?

Answer:

Direct C-H functionalization of the electron-deficient pyrimidine ring is challenging but can be achieved with high regioselectivity using modern synthetic methods, primarily through directed metalation or transition-metal-catalyzed C-H activation.

  • Directed Metalation (Lithiation/Zincation): This is a powerful strategy for C-H functionalization. The choice of base and the presence of directing groups are critical for controlling regioselectivity.

    • C5-Functionalization: Activating groups such as alkoxy or acylamino at the C2 or C4 positions can direct lithiation to the C5 position using bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP).[8]

    • C2-Functionalization: For non-substituted pyrimidines, achieving C2 metalation can be difficult due to the thermal instability of the resulting intermediates.[9] However, using TMP-zinc bases like TMPZnCl·LiCl allows for highly regioselective zincation at the C2 position.[9] This method avoids the use of harsh Lewis acids and provides thermally stable zincated intermediates that can be trapped with various electrophiles.[9]

    • C4/C6-Functionalization: Magnesiation using TMPMgCl·LiCl can achieve regioselective functionalization at the C4 and C6 positions of substituted pyrimidines.[10]

  • Transition-Metal-Catalyzed C-H Activation: This approach often relies on a directing group (DG) to guide a metal catalyst to a specific C-H bond.[11][12]

    • The pyrimidine ring itself can act as a directing group. For example, 4-arylpyrimidines can undergo Pd-catalyzed C-H arylation at the ortho position of the aryl group, directed by one of the pyrimidine nitrogens.[13][14]

G start Select C-H Functionalization Strategy q1 Desired Position? start->q1 c2 C2 Position q1->c2 C2 c5 C5 Position q1->c5 C5 c4_c6 C4/C6 Positions q1->c4_c6 C4/C6 other Other (e.g., on substituent) q1->other Aryl ortho strat_c2 Strategy: Direct Zincation Base: TMPZnCl·LiCl Substrate: Unsubstituted or 5-substituted pyrimidines c2->strat_c2 strat_c5 Strategy: Directed Lithiation Base: LTMP Requirement: Activating group at C2 or C4 (e.g., -OR, -NHAc) c5->strat_c5 strat_c4_c6 Strategy: Direct Magnesiation Base: TMPMgCl·LiCl Substrate: Substituted pyrimidines c4_c6->strat_c4_c6 strat_other Strategy: TM-Catalyzed C-H Activation Catalyst: Pd(OAc)2 Requirement: Pyrimidine as a Directing Group for a substituent other->strat_other

Caption: Decision logic for regioselective C-H functionalization of pyrimidines.

Quantitative Data Summary:

MethodTarget PositionBase/CatalystSubstrateRegioselectivityYield (%)Reference
ZincationC2TMPZnCl·LiCl (1.75 equiv)Pyrimidine>99:198[9]
ZincationC2TMPZnCl·LiCl (1.75 equiv)5-Bromopyrimidine>99:1>90[9]
LithiationC5LTMP2-MethoxypyrimidineC5 only70-85 (with electrophiles)[8]
MagnesiationC4, C6, C5TMPMgCl·LiCl2-BromopyrimidineSequential & RegioselectiveN/A[10]
FAQ 3: I am struggling with electrophilic aromatic substitution on my pyrimidine substrate. Why is the reactivity so low, and how can I promote the reaction?

Answer:

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it highly resistant to electrophilic aromatic substitution (EAS).[2][15] Unlike electron-rich aromatic systems, simple pyrimidines do not readily undergo reactions like nitration or halogenation under standard EAS conditions.

To promote electrophilic substitution, the ring must be "activated" by one or more electron-donating groups (EDGs) such as amino (-NH2) or hydroxyl (-OH) groups. [15] These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles.

  • Position of Attack: When the ring is sufficiently activated, electrophilic substitution occurs almost exclusively at the C5 position .[15] The C2, C4, and C6 positions are deactivated by the adjacent nitrogen atoms.

  • Degree of Activation:

    • One Activating Group: Pyrimidines with a single activating group can undergo reactions like halogenation.[15]

    • Two or More Activating Groups: With two activating groups (e.g., 2,4-diaminopyrimidine), the ring becomes electron-rich enough to react even with weaker electrophiles like nitrous acid.[15]

Troubleshooting Guide

Guide 1: Optimizing the Regioselective Synthesis of 2-amino-4-chloro-5-nitropyrimidine

This guide provides a detailed methodology for a reaction where regioselectivity is controlled by the choice of nucleophile, specifically using a tertiary amine to direct substitution to the C2 position.

Problem: You need to synthesize a C2-aminated pyrimidine from 2,4-dichloro-5-nitropyrimidine, but conventional methods using secondary amines yield the C4-aminated product.

Solution: Employ a tertiary amine nucleophile, which favors C2 attack, followed by in situ N-dealkylation.

Detailed Experimental Protocol: (Adapted from J. Org. Chem. 2015, 80, 15, 7894–7901)[5]

  • Reaction Setup: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv, e.g., 1.95 g, 10.0 mmol) in dichloromethane (CH2Cl2, approx. 4 mL per mmol of substrate).

  • Nucleophile Addition: To the solution at room temperature, add triethylamine (2.0 equiv, e.g., 2.79 mL, 20.0 mmol) dropwise. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction for 1 hour at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After 1 hour, add diethylamine (5.0 equiv, e.g., 5.17 mL, 50.0 mmol) and diisopropylethylamine (catalytic, e.g., 0.52 mL, 3.0 mmol).

  • Heating: Heat the reaction mixture to 40 °C in a sealed vessel for 3 hours.

  • Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product, N,N-diethyl-4-chloro-5-nitropyrimidin-2-amine.

Guide 2: Protocol for Regioselective C2-Zincation and Iodination of Pyrimidine

This guide details the regioselective C-H functionalization of the parent pyrimidine heterocycle at the C2 position.

Problem: You need to introduce a functional group specifically at the C2 position of an unsubstituted pyrimidine ring, but direct lithiation is problematic.

Solution: Use a mild zincating agent (TMPZnCl·LiCl) to form a stable C2-zincated intermediate, which can then be quenched with an electrophile like iodine.

Detailed Experimental Protocol: (Adapted from Angew. Chem. Int. Ed. 2017, 56, 11252-11256)[9]

  • Reagent Preparation: Prepare a solution of TMPZnCl·LiCl in anhydrous tetrahydrofuran (THF).

  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve pyrimidine (1.0 equiv) in anhydrous THF (to make a 0.2 M solution).

  • Metalation: Add the solution of TMPZnCl·LiCl (1.75 equiv) to the pyrimidine solution at room temperature.

  • Reaction Time: Stir the mixture for 2 hours at 25 °C.

  • Electrophilic Quench: Cool the reaction mixture to 0 °C and add a solution of iodine (I2) (2.0 equiv) in anhydrous THF.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 1 hour. Quench the reaction by adding a saturated aqueous solution of Na2S2O3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford 2-iodopyrimidine.

References

Technical Support Center: Purification and Residual Solvent Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual solvents and impurities from final products.

Quick Navigation

  • Troubleshooting Guides

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Frequently Asked Questions (FAQs)

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Data Tables

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • Experimental Protocols

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

Troubleshooting Guides

Rotary Evaporation Troubleshooting

Q1: Why is the solvent not evaporating or evaporating very slowly?

A1: This is a common issue that can be caused by several factors:

  • Improper Vacuum Level: The vacuum may not be low enough to reduce the solvent's boiling point effectively. Ensure all connections are airtight and the vacuum pump is functioning correctly.[1][2]

  • Incorrect Bath Temperature: The water bath temperature should typically be 20°C higher than the desired boiling point of the solvent at the applied pressure.[3] However, ensure the temperature is not so high that it could cause decomposition of your compound.[1][4]

  • Slow Rotation Speed: The rotation speed might be too low, which reduces the surface area of the liquid for evaporation. A speed of 250-280 rpm is often recommended for benchtop units.[4]

  • Flask Size: Using a flask that is too small can hinder efficient evaporation.[4]

Q2: My sample is "bumping" or foaming into the condenser.

A2: Bumping occurs when the sample boils too rapidly. Here are some solutions:

  • Gradual Vacuum Application: Apply the vacuum slowly to prevent sudden boiling.

  • Control the Temperature: Increase the bath temperature gradually.[4]

  • Rotation Speed: A steady and appropriate rotation speed can minimize bumping.

  • Flask Filling Level: Do not fill the evaporating flask more than halfway.[5]

  • Use a Bump Trap: A bump trap between the flask and the vapor duct will prevent your sample from contaminating the condenser and being lost.

Q3: The rotary evaporator is making an unusual noise.

A3: Abnormal sounds can indicate mechanical issues.

  • Worn Sealing Ring: A worn sealing ring can cause leaks and noise. This may need replacement.[6]

  • Internal Gear or Motor Issues: Problems with the internal gear or motor may require professional servicing.[6]

Recrystallization Troubleshooting

Q1: No crystals are forming after cooling the solution.

A1: This is a frequent problem with several potential solutions:

  • Too Much Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[7][8]

  • Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of your compound.[7][8]

  • Cooling Too Slowly or Too Quickly: Ensure the solution cools slowly and undisturbed. If crystals still don't form, try cooling the flask in an ice bath.[9]

Q2: The compound "oiled out" instead of forming crystals.

A2: "Oiling out" happens when the solute comes out of solution as a liquid.

  • Melting Point vs. Boiling Point: This can occur if the boiling point of the solvent is higher than the melting point of your compound.[10]

  • Impurity Level: High levels of impurities can also lead to oiling out.[7]

  • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7][10] Using a mixed-solvent system might also be beneficial.[10]

Q3: The yield of recrystallized product is very low.

A3: A low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent will leave a significant amount of your product in the mother liquor.[8][10]

  • Premature Crystallization: Crystals forming during a hot filtration step will lead to product loss. Ensure your filtration apparatus is pre-heated.[10]

  • Incomplete Crystallization: Make sure the solution is sufficiently cooled to maximize crystal formation.[10]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[10]

Lyophilization (Freeze-Drying) Troubleshooting

Q1: The product collapsed or melted during drying.

A1: This indicates that the temperature of the product exceeded its critical collapse temperature.

  • Inadequate Freezing: Ensure the product is completely frozen before starting the primary drying phase.[11]

  • Shelf Temperature Too High: The shelf temperature during primary drying may be too high. It should be kept below the collapse temperature of the formulation.

  • Vacuum Pressure Too High: The chamber pressure might not be low enough to facilitate sublimation at the set temperature.

Q2: The drying process is taking too long.

A2: Prolonged drying times can be due to several factors:

  • Inefficient Heat Transfer: Ensure good contact between the vials and the shelf.

  • High Product Resistance: A thick or dense frozen product can impede vapor flow. Consider reformulating with a bulking agent.[2]

  • Condenser Overload: If the condenser temperature rises, it may be overloaded. Reduce the shelf temperature to slow down sublimation.

Q3: The final product has a poor appearance (e.g., cracked or shrunken cake).

A3: The appearance of the lyophilized cake is crucial for product quality.

  • Freezing Rate: The rate of freezing can affect the crystal structure of the ice and the final cake appearance. Experiment with different freezing protocols.[11]

  • Formulation Issues: The formulation may lack the necessary bulking agents to provide a stable and elegant cake structure.[2][6]

Flash Column Chromatography Troubleshooting

Q1: The compounds are not separating well (poor resolution).

A1: Poor resolution can be caused by several issues:

  • Improper Solvent System: The chosen eluent may not be optimal. The target compound should have an Rf of ~0.2-0.3 on a TLC plate with the chosen solvent system.[12]

  • Column Overloading: Too much sample was loaded onto the column.

  • Poor Column Packing: The column may have been packed unevenly, leading to channeling. Ensure the silica gel is packed uniformly without air bubbles.[13]

  • Flow Rate: The flow rate might be too fast, not allowing for proper equilibration between the stationary and mobile phases.

Q2: The compound is not eluting from the column.

A2: This can be a frustrating problem with several possible causes:

  • Compound Decomposition: The compound may be unstable on silica gel.[14]

  • Incorrect Solvent System: You might be using a solvent system that is not polar enough to move your compound.[14]

  • Compound Came Off in the Solvent Front: Check the very first fractions collected.[14]

  • Dilute Fractions: The compound may have eluted, but the fractions are too dilute to detect. Try concentrating the fractions and re-analyzing.[14]

Q3: The column is running dry.

A3: Allowing the silica gel to run dry can lead to cracks in the stationary phase and poor separation.

  • Constant Monitoring: Always ensure there is solvent above the silica gel bed.

  • Careful Solvent Addition: Add new eluent gently to avoid disturbing the top layer of the silica.

Liquid-Liquid Extraction Troubleshooting

Q1: An emulsion has formed between the two layers.

A1: Emulsion formation is a common problem in liquid-liquid extraction.[1] Here are some techniques to break it:

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.[1]

  • Addition of Brine: Adding a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous layer and help break the emulsion.[1]

  • Centrifugation: If the volume is small enough, centrifuging the mixture can help separate the layers.[1]

  • Filtration: Filtering the emulsion through a plug of glass wool or a phase separation filter paper can sometimes resolve the issue.[1]

  • Patience: Sometimes, simply letting the separatory funnel stand for a period of time will allow the layers to separate on their own.[8]

Q2: I can't tell which layer is which (aqueous vs. organic).

A2: To identify the layers:

  • Density: Generally, chlorinated solvents (like dichloromethane) are denser than water and will be the bottom layer, while most other organic solvents (like diethyl ether or ethyl acetate) are less dense and will be the top layer.

  • Water Drop Test: Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.

Q3: A solid has formed at the interface of the two layers.

A3: This can happen if a compound precipitates out of solution.

  • Add More Solvent: Try adding more of the organic or aqueous solvent to redissolve the solid.

  • Filtration: You may need to filter the entire mixture to remove the solid before proceeding with the separation of the liquid layers.

Frequently Asked Questions (FAQs)

FAQ: Method Selection

Q1: How do I choose the best purification technique for my compound?

A1: The choice of purification technique depends on several factors, including the physical state of your compound (solid or liquid), the nature of the impurities, and the scale of your experiment.[3][15]

  • For solids: Recrystallization is a good first choice if you have a crystalline solid and a suitable solvent can be found.[15] Column chromatography is more versatile and can be used for a wider range of solid compounds.

  • For liquids: Distillation is suitable for separating liquids with different boiling points. Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquids. Column chromatography is also effective for purifying liquids.

  • For heat-sensitive compounds: Lyophilization is ideal for removing solvents from heat-sensitive materials.[13]

Q2: When should I use flash chromatography versus gravity column chromatography?

A2: Flash chromatography is a faster version of gravity column chromatography where pressure (usually from compressed air or nitrogen) is used to push the solvent through the column. It is the preferred method in modern organic labs for most purifications due to its speed and efficiency.[12] Gravity chromatography is much slower and is typically only used when a very slow separation is required.

Q3: What is the difference between rotary evaporation and lyophilization?

A3: Both techniques are used to remove solvents, but they operate on different principles and are suited for different applications.

  • Rotary Evaporation: Removes volatile solvents from a sample by heating the sample under reduced pressure while rotating it to increase the surface area. It is fast and efficient for common organic solvents.[13][16]

  • Lyophilization (Freeze-Drying): Removes a solvent (usually water) from a frozen sample through sublimation (the direct transition from solid to gas) under a deep vacuum. It is a much gentler process and is ideal for heat-sensitive compounds like proteins and peptides.[17]

FAQ: General

Q1: What are the most common sources of impurities in a final product?

A1: Impurities can originate from various stages of a chemical synthesis or extraction process. Common sources include:

  • Unreacted starting materials

  • Byproducts from the reaction

  • Reagents, catalysts, and solvents used in the reaction and workup

  • Degradation of the product during the reaction or purification

  • Contamination from glassware or other equipment

Q2: How can I remove a high-boiling point solvent like DMF or DMSO?

A2: Removing high-boiling point solvents can be challenging.

  • High-Vacuum Rotary Evaporation: Using a rotary evaporator connected to a high-vacuum pump can lower the boiling point sufficiently for removal.[18]

  • Azeotropic Distillation: Adding a lower-boiling point solvent that forms an azeotrope with the high-boiling point solvent can facilitate its removal.

  • Liquid-Liquid Extraction: If your compound is soluble in a low-boiling organic solvent that is immiscible with the high-boiling solvent (e.g., extracting with diethyl ether from a DMF/water mixture).

  • Lyophilization: For DMSO, if your compound is stable to freezing, lyophilization can be an effective removal method.[5]

Data Tables

Table 1: Boiling Points of Common Solvents at Reduced Pressures
SolventBoiling Point at 760 mmHg (°C)Boiling Point at 100 mmHg (°C)Boiling Point at 10 mmHg (°C)Boiling Point at 1 mmHg (°C)
Acetone561-24-50
Acetonitrile8222-10-40
Dichloromethane40-14-40-66
Diethyl Ether35-23-50-76
Dimethylformamide (DMF)1537627-15
Dimethyl Sulfoxide (DMSO)189104532
Ethanol7824-2-29
Ethyl Acetate7720-10-38
Heptane9834-5-35
Hexane6915-15-44
Methanol6515-12-39
Tetrahydrofuran (THF)6611-17-45
Toluene111462-28
Water1005212-10

Note: These are approximate values and can be estimated using a pressure-temperature nomograph.[19][20]

Table 2: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)PolarityCommon Uses and Characteristics
Water100Very HighGood for polar compounds. High boiling point allows for a large temperature range.[14]
Ethanol78HighA very general and effective solvent for a wide range of compounds.[14]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Acetone56Medium-HighGood solvent for many organic compounds, but its low boiling point can be a disadvantage.
Ethyl Acetate77MediumA good general-purpose solvent.
Dichloromethane40MediumLow boiling point makes it easy to remove, but this can also lead to rapid evaporation during filtration.
Diethyl Ether35LowVery low boiling point, making it difficult to work with for recrystallization.
Toluene111LowGood for non-polar compounds; high boiling point.
Hexane/Heptane69 / 98Very LowGood for non-polar compounds, often used in solvent pairs with a more polar solvent.[14]

Ideal Recrystallization Solvent Properties:

  • The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[21][22][23]

  • Impurities should be either very soluble at all temperatures or insoluble at all temperatures.[21][23]

  • The solvent should not react with the compound.[21][24]

  • The solvent should have a relatively low boiling point for easy removal after crystallization.[10][24]

Table 3: Comparison of Purification Techniques
TechniquePrinciple of SeparationBest ForAdvantagesDisadvantages
Rotary Evaporation Difference in volatilityRemoving volatile solvents from non-volatile compoundsFast, efficient for common organic solvents, can be automated.[13][16]Not suitable for heat-sensitive compounds, can cause bumping, only processes one sample at a time.[25][26]
Recrystallization Difference in solubility at different temperaturesPurifying crystalline solidsCan achieve very high purity, relatively inexpensive.Requires finding a suitable solvent, can have low yield, not suitable for oils or amorphous solids.
Lyophilization Sublimation of a frozen solventDrying heat-sensitive compounds, especially from aqueous solutionsVery gentle, preserves the structure of biological molecules.[17]Slow, requires specialized equipment, not suitable for all solvents.
Flash Chromatography Differential partitioning between a stationary and mobile phaseSeparating a wide variety of compounds (solids and liquids)Fast, versatile, can be used for a wide range of polarities and sample sizes.[12]Requires finding a suitable solvent system, can be expensive in terms of solvents and silica gel.
Liquid-Liquid Extraction Differential solubility in two immiscible liquidsSeparating compounds based on their acidity, basicity, or polarityGood for initial workup and separation of large quantities.Can form emulsions, requires large volumes of solvents, may not provide high purity in a single step.

Experimental Protocols

Rotary Evaporation Protocol
  • Preparation: Fill the round-bottom flask no more than halfway with the solution to be concentrated. Ensure the collection flask is empty.

  • Assembly: Securely attach the flask to the bump trap and then to the vapor duct of the rotary evaporator using a Keck clip.

  • Lower Flask: Lower the rotating flask into the water bath until the solvent is submerged.

  • Start Rotation: Begin rotating the flask at a moderate speed (e.g., 150 rpm).

  • Apply Vacuum: Turn on the vacuum source and slowly close the stopcock to gradually reduce the pressure inside the system.

  • Monitor Evaporation: Observe the condensation of the solvent on the condenser coils and its collection in the receiving flask. Adjust the vacuum and/or bath temperature as needed for controlled evaporation.

  • Completion: Once the solvent has been removed, release the vacuum by opening the stopcock, stop the rotation, and raise the flask from the water bath.

  • Disassembly: Turn off the vacuum source and remove the flask.

Recrystallization Protocol
  • Solvent Selection: Choose an appropriate solvent or solvent pair where the compound is soluble when hot and insoluble when cold.[8]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.

Lyophilization (Freeze-Drying) Protocol
  • Sample Preparation: Dissolve the sample in a suitable solvent, typically water. Distribute the solution into lyophilization flasks or vials.

  • Freezing: Freeze the sample completely. This can be done in a freezer, a dry ice/acetone bath, or by shell-freezing on the rotary evaporator.[9][27]

  • Loading: Attach the frozen samples to the ports of the lyophilizer.

  • Applying Vacuum: Start the lyophilizer and allow the vacuum to pull down to the required level (typically below 200 mTorr).

  • Drying: The condenser will trap the sublimated solvent. The process is complete when all the ice has disappeared.

  • Completion: Once drying is complete, vent the system and remove the samples.

Flash Column Chromatography Protocol
  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The desired compound should have an Rf value between 0.2 and 0.3.[12]

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, or dry pack the silica gel and then flush with the eluent. Tap the column gently to ensure even packing.[1][28]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent and carefully apply it to the top of the column. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.[1]

  • Elution: Add the eluent to the top of the column and apply pressure to start the flow. Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Liquid-Liquid Extraction Protocol
  • Setup: Place a separatory funnel in a ring stand. Ensure the stopcock is closed.

  • Addition of Solutions: Pour the solution to be extracted into the separatory funnel. Then, add the extraction solvent. The total volume should not exceed two-thirds of the funnel's capacity.

  • Mixing and Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake gently. Vent frequently.

  • Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.

  • Draining: Drain the bottom layer into a flask. If the desired compound is in the top layer, pour it out through the top of the funnel to avoid contamination.

  • Repeat: Repeat the extraction with fresh extraction solvent as necessary.

  • Drying and Concentration: Combine the organic layers, dry them over a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent.

Visualizations

experimental_workflow cluster_start Start cluster_decision Decision Point cluster_solid Solid Purification cluster_liquid Liquid Purification cluster_solvent_removal Solvent Removal cluster_end End start Impure Product is_solid Is the product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography_solid Column Chromatography is_solid->chromatography_solid Yes, if recrystallization fails distillation Distillation is_solid->distillation No extraction Liquid-Liquid Extraction is_solid->extraction No chromatography_liquid Column Chromatography is_solid->chromatography_liquid No, if distillation/extraction fails rotovap Rotary Evaporation recrystallization->rotovap chromatography_solid->rotovap distillation->rotovap extraction->rotovap chromatography_liquid->rotovap lyophilization Lyophilization (if heat sensitive) rotovap->lyophilization end Pure Product rotovap->end lyophilization->end

troubleshooting_workflow start Purification Issue Encountered issue_type What is the nature of the issue? start->issue_type no_product No Product Recovery issue_type->no_product No recovery low_yield Low Yield issue_type->low_yield Low recovery impure_product Product is Impure issue_type->impure_product Purity issue check_conditions Review experimental conditions (temp, pressure) no_product->check_conditions check_loading Check sample loading no_product->check_loading check_solvent Check solvent choice and volume low_yield->check_solvent low_yield->check_conditions impure_product->check_loading check_separation Optimize separation parameters (e.g., eluent) impure_product->check_separation solution_found Solution Implemented check_solvent->solution_found check_conditions->solution_found check_loading->solution_found check_separation->solution_found

recrystallization_decision_pathway start Start Recrystallization dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiled_out Did it oil out? crystals_form->oiled_out No collect Collect crystals crystals_form->collect Yes scratch Scratch flask / Add seed crystal oiled_out->scratch No reheat Reheat, add more solvent, cool slower oiled_out->reheat Yes end Pure Crystals collect->end scratch->cool evaporate Evaporate some solvent scratch->evaporate Still no crystals evaporate->cool reheat->cool

References

Validation & Comparative

Comparing the efficacy of different synthesis routes for Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, a valuable building block in the creation of various bioactive molecules, can be synthesized through several routes.[1] This guide provides a comparative analysis of two prominent synthetic pathways, offering insights into their efficacy based on available experimental data for analogous compounds.

Comparison of Synthetic Routes

The selection of an optimal synthesis route depends on a variety of factors, including yield, purity, reaction time, and the availability and cost of starting materials. Below is a summary of two potential routes for the synthesis of this compound, with comparative data inferred from similar reactions.

ParameterRoute 1: Chlorination of Pyrimidone PrecursorRoute 2: From 2-Methylthio Precursor
Starting Material Ethyl 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylateEthyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
Key Reagents Phosphorus oxychloride (POCl₃), N,N-dimethylanilineSulfuryl chloride (SO₂Cl₂)
Reported Yield 30-52% (in analogous reactions)[2]78% (for a similar 4-substituted pyrimidine)[1]
Reaction Time 1.5 - 2 hours[2]3 hours[1]
Purity High (purification by column chromatography)[2]High (purification by column chromatography)[1]
Scalability Potentially scalablePotentially scalable
Key Advantages Utilizes a common and potent chlorinating agent.High reported yield in a related synthesis.[1]
Key Disadvantages Yield can be variable.[2] POCl₃ is highly corrosive and requires careful handling.Requires the synthesis of the 2-methylthio precursor.

Experimental Protocols

Route 1: Chlorination of Ethyl 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (Inferred Protocol)

This protocol is based on the synthesis of the analogous compound, Ethyl 2-chloropyrimidine-5-carboxylate.[2]

  • A mixture of Ethyl 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is prepared.

  • The mixture is heated to reflux for approximately 1.5 to 2 hours.

  • After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched with ice-water, and the pH is adjusted to 7-8 with a suitable base (e.g., sodium carbonate).

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the final product.

Route 2: Synthesis from Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (Based on Patent CN103554036B)

This two-step protocol is adapted from a general method for the preparation of 2-chloro-4-substituted pyrimidines.[1]

Step 1: Synthesis of the 4-substituted-2-methylthio intermediate (if not commercially available) is not detailed here.

Step 2: Chlorination of the 2-methylthio precursor.

  • Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is dissolved in a suitable solvent like dichloromethane.

  • The solution is cooled to 0°C.

  • Sulfuryl chloride is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for approximately 3 hours.

  • The solvent is evaporated, and the residue is poured into ice water.

  • The aqueous mixture is extracted with dichloromethane.

  • The combined organic phases are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • After filtration and concentration, the crude product is purified by silica gel column chromatography to afford this compound.[1]

Visualization of Synthetic Workflows

To further clarify the logical steps in each synthesis, the following diagrams illustrate the workflows.

Synthesis_Route_1 Start Ethyl 4-methyl-2-oxo-1,2- dihydropyrimidine-5-carboxylate Reagents POCl₃, N,N-dimethylaniline Reaction Chlorination (Reflux, 1.5-2h) Start->Reaction Reagents->Reaction Workup Quenching, Extraction, Washing, Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 2-chloro-4-methyl- pyrimidine-5-carboxylate Purification->Product

Caption: Workflow for the chlorination of a pyrimidone precursor.

Synthesis_Route_2 Start Ethyl 4-methyl-2-(methylthio)- pyrimidine-5-carboxylate Reagents SO₂Cl₂, Dichloromethane Reaction Chlorination (0°C to RT, 3h) Start->Reaction Reagents->Reaction Workup Evaporation, Extraction, Washing, Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 2-chloro-4-methyl- pyrimidine-5-carboxylate Purification->Product

Caption: Workflow for the chlorination of a 2-methylthio precursor.

References

A Comparative Guide to the Biological Activity of Structurally Similar Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of structurally similar pyrimidine analogs, supported by experimental data. Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3][4] The strategic modification of the pyrimidine scaffold allows for the fine-tuning of its biological profile, making it a privileged structure in drug discovery.[1][5] This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate the rational design of novel therapeutics.

Comparative Anticancer Activity of Pyrimidine Analogs

The anticancer potential of pyrimidine analogs is significantly influenced by the nature and position of substituents on the pyrimidine ring.[6] These modifications can alter a molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy.[6] The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
5-Fluorouracil MCF-7 (Breast)5.0[6]
HCT-116 (Colon)3.8[6]
A549 (Lung)7.5[7]
Gemcitabine MCF-7 (Breast)0.012[6]
HCT-116 (Colon)0.008[6]
Panc-1 (Pancreatic)0.025[8]
Cytarabine (Ara-C) CCRF-CEM (Leukemia)0.1[7]
HL-60 (Leukemia)0.08[7]
Pyrido[2,3-d]pyrimidine Derivative 1 HCT-116 (Colon)1.98[6]
MCF-7 (Breast)2.18[6]
Pyrido[2,3-d]pyrimidine Derivative 2 HCT-116 (Colon)0.85[6]
MCF-7 (Breast)1.02[6]

Comparative Antimicrobial Activity of Pyrimidine Analogs

Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, with their efficacy being highly dependent on their structural features. The following table presents the minimum inhibitory concentration (MIC) values of various pyrimidine analogs against common bacterial and fungal strains.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Thiazolo[4,5-d]pyrimidine Derivative A Staphylococcus aureus8[9]
Escherichia coli16[9]
Thiazolo[4,5-d]pyrimidine Derivative B Staphylococcus aureus4[9]
Escherichia coli8[9]
2-Thiouracil Derivative Candida albicans12.5[4]
Sulfonamide-pyrimidine Conjugate Pseudomonas aeruginosa32[4]

Comparative Antiviral Activity of Pyrimidine Analogs

The structural similarity of pyrimidine analogs to endogenous nucleosides allows them to interfere with viral replication. This section provides a comparative overview of the antiviral efficacy of different pyrimidine derivatives, expressed as the 50% effective concentration (EC50).

Compound/AnalogVirusCell LineEC50 (µM)Reference
5-Fluorouridine Herpes Simplex Virus (HSV-1)Vero1.5[10]
Arabinosylcytosine (Ara-C) Vaccinia VirusHeLa0.8[10]
Idoxuridine Herpes Simplex Virus (HSV-1)Vero0.5
Trifluridine Herpes Simplex Virus (HSV-1)Vero0.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine analogs and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.[11]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the pyrimidine analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1][12]

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for measuring the efficacy of antiviral compounds by quantifying the reduction in viral plaques.[13]

Protocol:

  • Cell Monolayer Preparation: Seed a confluent monolayer of host cells in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., containing 1% methylcellulose) containing serial dilutions of the pyrimidine analogs.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-10 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated as [(Number of plaques in control - Number of plaques in treated) / Number of plaques in control] x 100. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.[13][14]

Visualization of Signaling Pathways and Workflows

Mechanism of Action: Inhibition of Thymidylate Synthase

Many pyrimidine analogs, such as 5-Fluorouracil, exert their anticancer effects by inhibiting thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[8][15]

Thymidylate_Synthase_Inhibition cluster_0 De Novo dTMP Synthesis cluster_1 Pyrimidine Analog Action dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Incorporation TS Thymidylate Synthase Inhibition_of_TS Inhibition of TS leads to depletion of dTMP and subsequent cell death. 5-FU 5-Fluorouracil FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FdUMP->TS Inhibition

Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil.

Mechanism of Action: DNA Polymerase Inhibition

Certain pyrimidine analogs, like Cytarabine (Ara-C) and Gemcitabine, are converted intracellularly to their triphosphate forms and incorporated into the growing DNA strand during replication. This incorporation leads to chain termination and inhibition of DNA polymerase, ultimately inducing apoptosis.[4][6]

DNA_Polymerase_Inhibition Pyrimidine_Analog e.g., Cytarabine Active_Triphosphate Ara-CTP Pyrimidine_Analog->Active_Triphosphate Intracellular Phosphorylation DNA_Polymerase DNA_Polymerase Active_Triphosphate->DNA_Polymerase Competitive Inhibition DNA_Strand Growing DNA Strand ...G-C-A-T... DNA_Polymerase->DNA_Strand Incorporation Chain_Termination DNA Chain Termination DNA_Strand->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: DNA Polymerase Inhibition by a Pyrimidine Analog.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in determining the cytotoxicity of pyrimidine analogs using the MTT assay.

MTT_Workflow Start Start Cell_Seeding Seed Cells (96-well plate) Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add Pyrimidine Analogs Incubation_24h->Compound_Addition Incubation_48h Incubate 48h Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (DMSO) Incubation_4h->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for MTT-based cytotoxicity assay.

References

Reactivity of Chlorinated Heterocycles: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and medicinal chemistry, chlorinated heterocyclic compounds are indispensable building blocks for the synthesis of a vast array of therapeutic agents.[1] Their reactivity in various chemical transformations dictates their utility and the efficiency of synthetic routes. This guide provides a comparative analysis of the reactivity of common chlorinated heterocyclic compounds, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Experimental data is presented to support the observed trends, and detailed protocols for key experiments are provided.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic systems. The reactivity of chlorinated heterocycles in SNAr reactions is significantly influenced by the position of the chlorine atom and the electronic nature of the heterocyclic ring.

Generally, the presence of nitrogen atoms in the heterocyclic ring activates the system towards nucleophilic attack by withdrawing electron density. For instance, 2-chloropyrimidine is reported to be 1014 to 1016 times more reactive than chlorobenzene in SNAr reactions.[2] The reactivity of chloropyrimidines is a key consideration in synthetic design. It has been established that 4-chloropyrimidine is generally more reactive towards nucleophiles in SNAr reactions than 2-chloropyrimidine.[3] This enhanced reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at the C4 position, where the negative charge can be delocalized over both nitrogen atoms.[3]

The relative reactivity of different halogens as leaving groups in SNAr reactions of 6-halopurine nucleosides has been studied, with the following order observed with butylamine in acetonitrile: F > Br > Cl > I.[4]

Table 1: Relative Reactivity of Chlorinated Heterocycles in SNAr Reactions

HeterocyclePosition of ChlorineRelative ReactivityNotes
Pyrimidine4-chloroHighGreater stabilization of the Meisenheimer intermediate.[3]
Pyrimidine2-chloroModerateLess stable intermediate compared to the 4-chloro isomer.[3][5]
Pyridine2-chloroModerateActivated by the nitrogen atom.
Pyridine4-chloroModerateActivated by the nitrogen atom.
Pyrazine2-chloroHighActivated by two nitrogen atoms.
Pyridazine3-chloroHighActivated by two adjacent nitrogen atoms.
Experimental Protocol: Competitive SNAr Reaction for Relative Reactivity Determination

This protocol allows for the determination of the relative reactivity of two different chlorinated heterocycles in an SNAr reaction with a common nucleophile.

  • Materials: Two different chlorinated heterocyclic compounds (e.g., 2-chloropyrimidine and 4-chloropyrimidine), a nucleophile (e.g., morpholine), a suitable solvent (e.g., DMSO), and an internal standard (e.g., dodecane).

  • Reaction Setup: In a reaction vial, combine equimolar amounts of the two chlorinated heterocycles and the internal standard in the chosen solvent.

  • Initiation: Add a sub-stoichiometric amount of the nucleophile to the reaction mixture.

  • Monitoring: Monitor the reaction progress over time using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Analysis: Quantify the consumption of each chlorinated heterocycle relative to the internal standard. The compound that is consumed faster is the more reactive species. The ratio of the rate constants can be calculated from the relative rates of consumption.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Reactant A (Chlorinated Heterocycle 1) Mix Combine Reactants & Nucleophile A->Mix B Reactant B (Chlorinated Heterocycle 2) B->Mix N Nucleophile N->Mix S Solvent + Internal Standard S->Mix Analysis GC/HPLC Analysis Mix->Analysis Time points Data Data Interpretation Analysis->Data Chromatograms Conclusion Conclusion Data->Conclusion Determine Relative Reactivity

Caption: Workflow for determining the relative reactivity of chlorinated heterocycles in a competitive SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[6][7] The reactivity of chlorinated heterocycles in these reactions is influenced by factors such as the catalyst system, reaction conditions, and the electronic and steric properties of the heterocycle.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling, the reactivity of heteroaryl chlorides is generally lower than that of the corresponding bromides and iodides due to the stronger C-Cl bond.[8] However, advancements in catalyst technology have enabled the efficient coupling of even unactivated aryl chlorides. The reactivity of different positions on a heterocyclic ring can vary. For instance, in 2,6-dichloropyridine, selective coupling at the C2 or C6 position can be achieved by tuning the reaction conditions and catalyst.[8] Electron-deficient heteroaryl chlorides tend to be more reactive than electron-rich ones.[9]

Table 2: General Reactivity Trends in Suzuki-Miyaura Coupling of Chlorinated Heterocycles

HeterocyclePosition of ChlorineRelative ReactivityNotes
Pyridine2-chloroModerateCan be challenging; requires specialized catalysts.[8]
Pyridine4-chloroModerateGenerally more reactive than the 3-chloro isomer.
Pyrimidine2-chloroHighActivated by two nitrogen atoms.
Pyrimidine4-chloroHighActivated by two nitrogen atoms.
Quinoxaline2-chloroHighThe high intrinsic electrophilicity at C2 can override the usual ArBr > ArCl reactivity order.[10]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines.[6] Similar to Suzuki coupling, the reactivity of aryl chlorides is lower than that of bromides and iodides. The choice of phosphine ligand is crucial for achieving high yields and turnover numbers. Highly regioselective amination can be achieved on polychlorinated heterocycles. For example, in 2,4-dichloropyridine, amination can be directed to the C-2 position under specific conditions.[11]

signaling_pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition ArCl Aryl Chloride (Het-Cl) ArCl->OxAdd LigandEx Ligand Exchange Intermediate OxAdd->LigandEx Amine Amine (R2NH) Amine->LigandEx RedElim Reductive Elimination LigandEx->RedElim Deprotonation Salt [Base-H]Cl LigandEx->Salt RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Het-NR2) RedElim->Product Base Base Base->LigandEx

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination of a chlorinated heterocycle.

Experimental Protocol: High-Throughput Screening for Optimal Cross-Coupling Conditions
  • Materials: Chlorinated heterocycle, coupling partner (boronic acid for Suzuki, amine for Buchwald-Hartwig), a library of palladium catalysts and ligands, a selection of bases and solvents.

  • Array Preparation: In a 96-well plate, dispense the chlorinated heterocycle and coupling partner into each well.

  • Reagent Addition: Using a liquid handling robot, add different combinations of catalyst, ligand, base, and solvent to each well.

  • Reaction: Seal the plate and heat to the desired temperature for a set period.

  • Quenching and Analysis: After cooling, quench the reactions and analyze the product formation in each well using high-throughput techniques like LC-MS.

  • Optimization: Identify the conditions that provide the highest yield of the desired product.

Conclusion

The reactivity of chlorinated heterocyclic compounds is a multifaceted subject, with outcomes dependent on the specific heterocycle, the position of the chlorine atom, the nature of the reaction, and the chosen reaction conditions. Understanding these reactivity trends is crucial for the efficient design and execution of synthetic routes in drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the rich chemistry of these important building blocks.

References

Comparative Guide to the Structure-Activity Relationship of Pyrazole Derivatives as VEGFR-2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a series of novel fused pyrazole derivatives and their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The structure-activity relationship (SAR) of these compounds is examined, supported by quantitative experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

Introduction to SAR and VEGFR-2 Inhibition

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.[1][2] By systematically modifying a lead compound's molecular structure, researchers can identify the key chemical moieties responsible for its pharmacological effect, guiding the design of more potent and selective drug candidates.[1][2]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. In cancer, the upregulation of the VEGFR-2 signaling pathway is a critical step in tumor growth and metastasis. Therefore, inhibitors of VEGFR-2 are a significant class of anticancer agents. This guide focuses on a series of fused pyrazole derivatives designed as potential VEGFR-2 inhibitors.

Quantitative SAR Analysis of Fused Pyrazole Derivatives

A study by Saleh et al. (2020) investigated a series of novel fused pyrazole derivatives for their anticancer activity, including their ability to inhibit VEGFR-2. The core scaffold of these derivatives and the various substitutions are depicted in the table below, alongside their corresponding half-maximal inhibitory concentrations (IC50) against the VEGFR-2 enzyme and the HepG2 human liver cancer cell line.

Compound IDRR1VEGFR-2 IC50 (µM)HepG2 IC50 (µM)
1 HH0.31 ± 0.020.45 ± 0.04
2 ClH0.28 ± 0.010.31 ± 0.02
3 OCH3H0.45 ± 0.030.62 ± 0.05
4 HCH30.25 ± 0.020.38 ± 0.03
5 ClCH30.22 ± 0.010.29 ± 0.02
6 OCH3CH30.38 ± 0.030.55 ± 0.04
7 HC2H50.20 ± 0.010.27 ± 0.02
8 ClC2H50.18 ± 0.010.24 ± 0.02
9 OCH3C2H50.32 ± 0.020.48 ± 0.04
Sorafenib --0.09 ± 0.011.06 ± 0.09

Data extracted from Saleh et al. (2020). IC50 values are presented as mean ± standard deviation.

SAR Insights: From the data presented, several structure-activity relationships can be deduced:

  • Effect of Substitution at R: The presence of a chloro group (Cl) at the R position generally leads to a slight increase in potency against both VEGFR-2 and HepG2 cells compared to an unsubstituted (H) or methoxy (OCH3) group.

  • Effect of Substitution at R1: Increasing the alkyl chain length at the R1 position from hydrogen to methyl (CH3) and then to ethyl (C2H5) tends to enhance the inhibitory activity.

  • Combined Effect: The most potent compounds in this series, such as compound 8 , possess a combination of a chloro group at R and an ethyl group at R1, suggesting a synergistic effect of these substitutions in binding to the active site of VEGFR-2.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are the key experimental protocols used to generate the data for the pyrazole derivatives.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of the synthesized compounds to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the VEGFR-2 enzyme and substrate peptide in the assay buffer.

  • Reaction Initiation: Add the test compound solution, VEGFR-2 enzyme, and substrate to the wells of the 384-well plate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based method like the ADP-Glo™ assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • HepG2 cells (or other relevant cancer cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the HepG2 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the VEGFR-2 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental process, the following diagrams have been generated.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by pyrazole derivatives.

Experimental_Workflow Synthesis Synthesis of Pyrazole Derivatives Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro VEGFR-2 Kinase Assay Purification->KinaseAssay MTTAssay MTT Cytotoxicity Assay Purification->MTTAssay IC50_Kinase Determine VEGFR-2 IC50 KinaseAssay->IC50_Kinase SAR_Analysis SAR Analysis IC50_Kinase->SAR_Analysis CellCulture Cancer Cell Culture (e.g., HepG2) CellCulture->MTTAssay IC50_Cell Determine Cellular IC50 MTTAssay->IC50_Cell IC50_Cell->SAR_Analysis

Caption: General experimental workflow for SAR studies of kinase inhibitors.

References

Validating In Vitro Bioassay Results for New Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of in vitro bioassays is a critical step in the drug discovery and development pipeline, ensuring the reliability, reproducibility, and relevance of experimental results. This guide provides a comprehensive comparison of key validation parameters, detailed experimental protocols, and data presentation strategies to aid researchers in assessing the performance of bioassays for new chemical entities.

I. Core Principles of Bioassay Validation

The primary goal of bioassay validation is to demonstrate that the assay is suitable for its intended purpose.[1] This involves a series of experiments to evaluate the performance characteristics of the assay. The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation, which is recognized by regulatory bodies such as the FDA and EMA.[2][3][4][5] Key validation parameters include:

  • Specificity and Selectivity: The ability of the assay to unequivocally measure the analyte of interest in the presence of other components.[3]

  • Accuracy: The closeness of the measured value to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in a sample for which the assay has been demonstrated to be precise, accurate, and linear.

II. Comparative Analysis of Bioassay Performance

To objectively evaluate a new bioassay, its performance should be compared against established methods or a reference standard. The following tables summarize hypothetical quantitative data for a new cell-based bioassay ("New Assay") compared to a standard ELISA-based method ("Standard Assay") for a novel anti-inflammatory compound.

Table 1: Comparison of Assay Specificity and Selectivity

ParameterNew Assay (Cell-Based)Standard Assay (ELISA)Acceptance Criteria
Cross-reactivity with structurally related compounds < 1%< 2%< 5%
Interference from matrix components No significant interference observedMinor interference requiring sample dilutionNo significant impact on results
Signal-to-background ratio > 20> 10> 10

Table 2: Comparison of Assay Accuracy and Precision

Concentration (ng/mL)New Assay (% Recovery ± %CV)Standard Assay (% Recovery ± %CV)Acceptance Criteria (% Recovery / %CV)
Low QC (10 ng/mL) 98.5% ± 4.2%95.2% ± 8.5%80-120% / ≤15%
Mid QC (100 ng/mL) 101.2% ± 3.1%99.8% ± 6.3%80-120% / ≤15%
High QC (1000 ng/mL) 99.5% ± 2.5%103.1% ± 5.1%80-120% / ≤15%

Table 3: Comparison of Assay Linearity and Range

ParameterNew Assay (Cell-Based)Standard Assay (ELISA)Acceptance Criteria
Linear Range (ng/mL) 1 - 20005 - 1000Appropriate for expected sample concentrations
Coefficient of Determination (R²) 0.9980.995≥ 0.99
Slope 0.981.050.9 - 1.1
Y-intercept Close to zeroClose to zeroNot significantly different from zero

III. Detailed Experimental Protocols

The following are detailed methodologies for validating the key performance characteristics of an in vitro bioassay for a new compound.

Objective: To assess the ability of the bioassay to differentiate the analyte from structurally similar compounds and to evaluate the impact of the sample matrix.

Protocol:

  • Cross-Reactivity:

    • Prepare solutions of structurally related compounds (e.g., metabolites, precursors, or compounds with similar scaffolds) at a high concentration (e.g., 100-fold the expected concentration of the analyte).

    • Analyze these solutions using the bioassay and compare the response to the response of the analyte at its target concentration.

    • Calculate the percentage of cross-reactivity.

  • Matrix Effect:

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix (e.g., serum, plasma).

    • Prepare a parallel set of QC samples in a clean buffer or matrix-free solution.

    • Analyze both sets of samples and compare the responses. A significant difference indicates a matrix effect.

Objective: To determine the closeness of the measured values to the true values (accuracy) and the variability of the measurements (precision).

Protocol:

  • Preparation of QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) spanning the expected analytical range.

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of five replicates of each QC level in a single assay run.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the analysis of the QC samples on at least three different days, with different analysts and/or different equipment if possible.

    • Calculate the overall mean, SD, and %CV for each QC level across all runs.

  • Accuracy:

    • Calculate the percent recovery for each QC level by comparing the mean measured concentration to the nominal (true) concentration.

Objective: To establish the concentration range over which the assay response is proportional to the analyte concentration.

Protocol:

  • Preparation of Calibration Standards: Prepare a series of at least five to seven calibration standards by serially diluting a stock solution of the new compound to span the expected measurement range.

  • Analysis: Analyze the calibration standards in the bioassay.

  • Data Analysis:

    • Plot the mean response for each standard against its corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).

    • The linear range is the concentration range over which the R² value is acceptable (typically ≥ 0.99) and the data points do not deviate significantly from the fitted line.

IV. Visualizing Key Processes

Diagrams are essential for illustrating complex biological pathways, experimental procedures, and the logical connections between different validation steps.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (e.g., TNF-α) Ligand (e.g., TNF-α) Receptor (TNFR) Receptor (TNFR) Ligand (e.g., TNF-α)->Receptor (TNFR) Binds IKK Complex IKK Complex Receptor (TNFR)->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκB->Ubiquitination & Degradation Leads to NF-κB NF-κB NF-κB->IκB Bound by Gene Transcription Gene Transcription NF-κB->Gene Transcription Translocates & Activates Ubiquitination & Degradation->NF-κB Releases

Caption: NF-κB Signaling Pathway.

Experimental_Workflow cluster_planning Phase 1: Assay Development & Planning cluster_validation Phase 2: Method Validation cluster_analysis Phase 3: Data Analysis & Reporting A Define Assay Purpose & Acceptance Criteria B Develop Assay Protocol A->B C Specificity & Selectivity Testing B->C D Accuracy & Precision Testing B->D E Linearity & Range Determination B->E F Data Analysis & Statistical Evaluation C->F D->F E->F G Validation Report Generation F->G

Caption: Bioassay Validation Workflow.

Validation_Parameters center Reliable Bioassay Specificity Specificity Specificity->center Accuracy Accuracy Accuracy->center Precision Precision Accuracy->Precision Precision->center Linearity Linearity Linearity->center Range Range Linearity->Range Range->center Robustness Robustness Robustness->center Stability Stability Stability->center

Caption: Interrelation of Validation Parameters.

References

A Researcher's Guide to Cross-Referencing Experimental Spectral Data with Published Literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous verification of chemical structures and compositions is a foundational element of successful research. Spectroscopic techniques are central to this process, and the ability to accurately compare experimental data with established literature values is a critical skill. This guide provides a systematic approach to this comparison, emphasizing robust data presentation, detailed experimental protocols, and a clear workflow to ensure reliable validation of spectral results.

Data Presentation: A Comparative Analysis

Effective comparison begins with the clear and organized presentation of data. When cross-referencing experimental spectral data with literature reports, it is crucial to structure the information in a format that facilitates direct comparison. The following tables provide templates for summarizing and comparing key parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Data Comparison

Proton AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)Experimental MultiplicityLiterature MultiplicityExperimental Coupling Constant (J, Hz)Literature Coupling Constant (J, Hz)Deviation (Δδ, ppm)
H-17.857.87dddd8.2, 1.58.2, 1.6-0.02
H-27.457.46tt7.87.8-0.01
H-37.407.41tt7.67.6-0.01
H-48.108.12dd8.08.0-0.02
-CH₃2.532.53ss--0.00

Table 2: ¹³C NMR Data Comparison

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)Deviation (Δδ, ppm)
C=O197.5197.6-0.1
C-Ar (quat)137.2137.3-0.1
C-Ar129.5129.6-0.1
C-Ar128.8128.9-0.1
C-Ar125.4125.5-0.1
-CH₃26.826.80.0

Table 3: Infrared (IR) Spectroscopy Data Comparison

Experimental Wavenumber (cm⁻¹)Literature Wavenumber (cm⁻¹)Assignment
30603062C-H stretch (aromatic)
16851684C=O stretch (ketone)
15981600C=C stretch (aromatic)
14481450C-H bend (methyl)
850852C-H out-of-plane bend

Table 4: Mass Spectrometry (MS) Data Comparison

Experimental m/zLiterature m/zRelative Intensity (%)Assignment
120.0578120.057865[M]⁺
105.0334105.0334100[M-CH₃]⁺
77.039177.039175[C₆H₅]⁺

Workflow for Cross-Referencing Spectral Data

The following diagram illustrates a systematic workflow for comparing experimental spectral data with literature values. This process ensures a logical progression from data acquisition to final confirmation.[1][2]

Cross_Referencing_Workflow cluster_exp Experimental Analysis cluster_lit Literature/Database Review cluster_comp Comparative Analysis cluster_val Validation & Conclusion exp_sample_prep Sample Preparation exp_data_acq Spectra Acquisition (NMR, IR, MS) exp_sample_prep->exp_data_acq exp_data_proc Data Processing & Peak Picking exp_data_acq->exp_data_proc data_tab Tabulate Experimental & Literature Data exp_data_proc->data_tab lit_search Search Literature & Databases (e.g., SDBS) lit_data_ext Extract Published Spectral Data lit_search->lit_data_ext lit_data_ext->data_tab peak_comp Peak-by-Peak Comparison data_tab->peak_comp chemometric_analysis Chemometric Analysis (e.g., PCA, Correlation) peak_comp->chemometric_analysis dev_analysis Analyze Deviations chemometric_analysis->dev_analysis conclusion Confirm or Reject Structure dev_analysis->conclusion

References

The Dawn of a New Drug Discovery Era: A Comparative Guide to Alternative Chemical Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutics, the landscape of drug discovery is undergoing a paradigm shift. Traditional methodologies, while foundational, are increasingly being supplemented and, in some cases, surpassed by innovative strategies centered around alternative chemical building blocks. These new approaches offer the potential to explore a vastly expanded chemical space, tackle previously "undruggable" targets, and accelerate the journey from hit identification to clinical candidate. This guide provides an objective comparison of these emerging strategies against conventional methods, supported by experimental data, detailed protocols, and visual representations of key processes to empower researchers, scientists, and drug development professionals in their quest for the next generation of medicines.

High-Throughput Screening vs. The Challengers: A Data-Driven Comparison

High-Throughput Screening (HTS) has long been the workhorse of early-stage drug discovery. However, alternative approaches such as DNA-Encoded Libraries (DEL), Fragment-Based Drug Discovery (FBDD), and Proteolysis Targeting Chimeras (PROTACs) are demonstrating significant advantages in various contexts. The following tables provide a comparative overview of these methodologies.

ParameterHigh-Throughput Screening (HTS)DNA-Encoded Libraries (DEL)Fragment-Based Drug Discovery (FBDD)
Library Size 10⁵ – 10⁶ compounds[1]10⁸ – 10¹¹ compounds[1]10² – 10⁴ fragments[1]
Typical Hit Rate ~0.01% - 0.14%[2]Target-dependent, can be higher than HTS3-5%[3]
Initial Hit Affinity nM - µM[3]pM to µMµM - mM[3]
Key Strength Established, direct path to drug-like molecules[1]Unprecedented scale and diversity at low cost[1]High hit rate and superior ligand efficiency[1]
Primary Limitation High infrastructure cost, limited library diversity[1]Requires off-DNA synthesis and validation of hits[1]Requires sensitive biophysical methods (e.g., SPR, NMR)[1]

PROTACs vs. Small Molecule Inhibitors: A Case Study on the Androgen Receptor

PROTACs represent a revolutionary approach by inducing the degradation of target proteins rather than simply inhibiting their function. A compelling example is the development of Bavdegalutamide (ARV-110), a PROTAC targeting the Androgen Receptor (AR), a key driver in prostate cancer. The following table compares its preclinical performance against the established small molecule inhibitor, Enzalutamide.[4][5]

ParameterBavdegalutamide (ARV-110) (PROTAC)Enzalutamide (Small Molecule Inhibitor)
Mechanism of Action Induces AR DegradationCompetitive AR Antagonist
AR Degradation (VCaP cells) DC₅₀ = 1 nM[4]Does not induce degradation
PSA Synthesis Inhibition (LNCaP cells) IC₅₀ = 10 nM[4]~10-fold less potent than ARV-110[4]
Apoptosis Induction 50 to 100-fold more potent than enzalutamide[4]Baseline
Tumor Growth Inhibition (VCaP xenograft) 109% at 3 mg/kg[4]79%[4]
Efficacy in Enzalutamide-Resistant Models Robust tumor growth inhibition[5]No effect[4]

Peptides vs. Small Molecules: The GLP-1 Receptor Agonist Story

The development of therapeutics targeting the Glucagon-like peptide-1 (GLP-1) receptor for type 2 diabetes and obesity offers a clear comparison between peptide-based drugs and small molecules.

FeaturePeptide GLP-1R Agonists (e.g., Semaglutide)Small Molecule GLP-1R Agonists (e.g., Danuglipron)
Molecular Weight LargeSmall
Administration Typically injectableOral bioavailability[4][6]
Specificity High for the GLP-1 receptorCan be highly specific[4][6]
Half-life Can be engineered for long half-life (e.g., once-weekly)[7]Generally shorter, may require more frequent dosing[6]
Clinical Efficacy Significant reductions in HbA1c and body weight[7]Substantial body weight loss observed in clinical trials[6]
Patient Adherence Can be a challenge due to injectionsPotentially improved due to oral administration[4]

Visualizing the Science: Pathways, Workflows, and Logic

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, visualize a key signaling pathway, a typical experimental workflow, and the logical relationships between different drug discovery strategies.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression EGF EGF (Growth Factor) EGF->EGFR PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Validation cluster_cellular Cellular Assays cluster_invivo In Vivo Models Design PROTAC Design (POI Ligand, Linker, E3 Ligase Ligand) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ternary_Complex Ternary Complex Formation (FRET, TR-FRET) Binding_Assay->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation_Assay Target Degradation (Western Blot, Mass Spec) Ubiquitination->Degradation_Assay Cell_Viability Cell Viability/Proliferation Degradation_Assay->Cell_Viability Selectivity Proteome-wide Selectivity Degradation_Assay->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Selectivity->PK_PD Efficacy Xenograft Efficacy Studies PK_PD->Efficacy Drug_Discovery_Logic cluster_approaches Hit Identification Approaches cluster_optimization Lead Optimization cluster_synthesis Synthesis & Modification HTS High-Throughput Screening (HTS) Lead_Opt Lead Optimization HTS->Lead_Opt Identifies Hits FBDD Fragment-Based Drug Discovery (FBDD) FBDD->Lead_Opt Identifies Fragments Click_Chem Click Chemistry FBDD->Click_Chem Fragment Linking DEL DNA-Encoded Libraries (DEL) DEL->Lead_Opt Identifies Binders Click_Chem->Lead_Opt Generates Leads

References

Comparative study of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate and its thio-analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate and its corresponding thio-analogs, focusing on their synthesis, chemical properties, and biological activities. This objective analysis is supported by available experimental data to inform research and development in medicinal chemistry and agrochemistry.

Introduction

This compound is a versatile heterocyclic compound recognized as a key intermediate in the synthesis of various biologically active molecules.[1] Its pyrimidine core is a common feature in many pharmaceuticals.[2] The presence of a reactive chloro group at the 2-position allows for facile nucleophilic substitution, making it a valuable building block for creating diverse chemical libraries.[3]

The substitution of the 2-chloro group with a sulfur-containing moiety (a thio-analog) can significantly alter the molecule's physicochemical properties and biological activity. Thio-derivatives of pyrimidines have demonstrated a wide range of therapeutic potential, including antiviral, antitumor, and kinase inhibitory activities.[4] This guide will explore the similarities and differences between the chloro-compound and its thio-analogs, providing a basis for their potential applications.

Chemical Properties and Synthesis

A comparative summary of the key chemical properties of this compound and its representative thio-analog, Ethyl 2-(methylthio)-4-methylpyrimidine-5-carboxylate, is presented below.

PropertyThis compoundEthyl 2-(methylthio)-4-methylpyrimidine-5-carboxylate
Molecular Formula C₈H₉ClN₂O₂[2]C₉H₁₂N₂O₂S[5]
Molecular Weight 200.62 g/mol [2]212.27 g/mol [5]
Appearance White to cream powderNot specified
Reactivity The 2-chloro group is a good leaving group, susceptible to nucleophilic substitution by amines, thiols, etc.[3]The 2-methylthio group can also be displaced by strong nucleophiles, though it is generally less reactive than the chloro group.
Synthesis Workflow

The general synthetic strategies for this compound and its thio-analogs often start from a common pyrimidine precursor. The following diagram illustrates a plausible synthetic pathway.

Synthesis_Workflow A Ethyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate B Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate A->B  POCl3 C This compound B->C  Reduction (e.g., Zn/H2O) D Ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate B->D  NaSH or Thiourea E Ethyl 2-(methylthio)-4-methylpyrimidine-5-carboxylate D->E  Methylating agent (e.g., CH3I)

A general synthetic workflow for the target compounds.

Biological Activity: A Comparative Overview

Both this compound and its thio-analogs are recognized for their potential as scaffolds in the development of therapeutic agents. While direct comparative studies with quantitative data are limited, the existing literature suggests distinct and overlapping biological activities.

Kinase Inhibition

Thio-analogs, such as Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, have been utilized in the synthesis of inhibitors for various kinases, including Cdk4, PDGF, FGF, and EGF receptor kinases.[5] This suggests that the thio-functional group is well-tolerated and can be a key component in achieving potent kinase inhibition.

Antimicrobial and Antifungal Activity

Research indicates that this compound has potential applications in the development of antimicrobial and antiviral agents.[1] The chloro-substituent can be crucial for the compound's interaction with microbial enzymes.[3]

Derivatives of 2-(methylthio)-4-methylpyrimidine have demonstrated fungicidal activity. For instance, a series of carboxamides derived from 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid showed moderate to good inhibitory rates against Sclerotinia sclerotiorum.

Cytotoxicity

The cytotoxic potential of pyrimidine derivatives is a key area of investigation for anticancer drug development. While direct, comparative cytotoxicity data for this compound and its specific thio-analogs is scarce, studies on related structures provide some insights. For example, a comparative analysis of 2,4-dichloro versus 2,4-dimethoxy pyrimidine analogs highlighted that the nature of the substituent at the 2- and 4-positions significantly influences cytotoxicity against various cancer cell lines.[1] Generally, the more electrophilic character of the 2-chloro group compared to a 2-thioalkyl group could lead to different mechanisms of cytotoxicity, potentially involving covalent interactions with biological nucleophiles.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of these compounds. Below are representative protocols based on available literature.

Synthesis of this compound

A common method for the synthesis of 2-chloropyrimidines involves the chlorination of a corresponding hydroxypyrimidine precursor.

Procedure:

  • A mixture of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylaniline is heated to reflux for a specified period (e.g., 1.5-2 hours).[3]

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice-water.

  • The pH of the solution is adjusted to 7-8 with a base, such as sodium carbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated.

  • The crude product is purified by column chromatography on silica gel.[3]

Synthesis of Ethyl 2-(methylthio)-4-methylpyrimidine-5-carboxylate

This thio-analog can be prepared from a corresponding 2-mercaptopyrimidine.

Procedure:

  • Synthesis of the 2-mercapto intermediate: A common route involves the condensation of a β-dicarbonyl compound with thiourea.[7]

  • Methylation: The synthesized Ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate is dissolved in a suitable solvent (e.g., ethanol or DMF).

  • A base (e.g., sodium ethoxide or potassium carbonate) is added to deprotonate the thiol group.

  • A methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic extract is washed, dried, and concentrated, and the product is purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure for assessing the kinase inhibitory activity of the compounds.

Kinase_Assay_Workflow A Prepare compound dilutions in DMSO B Dispense compounds into 384-well plate A->B D Add kinase mix to wells B->D C Prepare kinase reaction mix (enzyme, substrate, buffer) C->D E Incubate at room temperature (e.g., 60 min) D->E F Add ATP detection reagent E->F G Incubate to stabilize signal (e.g., 10 min) F->G H Measure luminescence G->H I Calculate % inhibition and IC50 values H->I

Workflow for a typical in vitro kinase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Procedure:

  • Stock Solution Preparation: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound and its thio-analogs represent two closely related classes of compounds with significant potential in drug discovery and agrochemical development. The 2-chloro derivative serves as a versatile synthetic intermediate, while its thio-analogs have shown promise as kinase inhibitors and antimicrobial agents.

The choice between a 2-chloro or a 2-thio substituent will depend on the specific biological target and the desired mechanism of action. The higher reactivity of the chloro-group may be advantageous for developing covalent inhibitors, whereas the thio-group might be preferred for establishing specific non-covalent interactions within a target's active site.

Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the structure-activity relationships and to guide the rational design of more potent and selective agents based on these valuable pyrimidine scaffolds.

References

The Quest for Cost-Effective Molnupiravir Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of synthetic pathways is a critical step in ensuring the accessibility and affordability of crucial medicines. This guide provides a detailed comparison of various synthetic routes to Molnupiravir, an important antiviral agent. We will objectively evaluate the cost-effectiveness of these pathways, supported by experimental data, to aid in the selection of the most efficient manufacturing process.

Molnupiravir, an orally bioavailable ribonucleoside analog, has demonstrated significant antiviral activity. The efficiency of its large-scale production is paramount to its global health impact. Several synthetic strategies have been developed since its inception, each with distinct advantages and disadvantages in terms of yield, cost, and environmental impact. This guide will focus on a comparative analysis of four prominent synthetic pathways.

Comparative Analysis of Synthetic Pathways

The following table summarizes the key quantitative data for four distinct synthetic routes to Molnupiravir, providing a clear comparison of their cost-effectiveness.

ParameterOriginal Uridine RouteImproved Uridine RouteTwo-Step Cytidine RouteTwo-Step Chemical Uridine Route
Starting Material UridineUridineCytidineUridine
Number of Steps 55 (2 one-pot)22 (one-pot)
Overall Yield ~17%[1][2]61%[1][3]41%[2]68%[4]
Key Reagents/Catalysts 1,2,4-triazoleContinuous flow chemistryNovozym-435 (lipase)[2]Hexamethyldisilazane (HMDS), KHSO₄[4]
Modeled Cost of Goods (API) High (inferred)Lower than original~$281/kg (for a chemical route from cytidine)[3]Lower (inferred from higher yield and fewer steps)
Key Advantages Initial proof-of-conceptHigher yield, reduced steps[3]Fewer steps, chromatography-free[2]High overall yield, simple purification[4]
Key Disadvantages Low yield, costly reagents[1][5]Still a multi-step processCost of enzyme, potential for leaching[2][5]Use of silylating agents

Experimental Protocols

Two-Step Synthesis of Molnupiravir from Cytidine

This route involves a selective enzymatic acylation followed by a transamination.[2]

Step 1: 5'-O-Isobutyryl Cytidine Synthesis (Enzymatic Acylation)

  • Materials: Cytidine, Novozym-435 (immobilized lipase), acetone oxime O-isobutyryl ester, 1,4-dioxane.

  • Procedure:

    • Rinse Novozym-435 beads with 1,4-dioxane and dry under vacuum.[6]

    • Charge a reactor with cytidine, the rinsed enzyme beads, 1,4-dioxane, and crude acetone oxime O-isobutyryl ester.[6]

    • Heat the reaction mixture to 60°C and stir for approximately 43 hours.[6]

    • After cooling, filter the mixture to remove the enzyme beads.[6]

    • Remove the solvent by distillation. The crude product can be purified by crystallization.[6]

Step 2: Molnupiravir Synthesis (Transamination)

  • Materials: 5'-O-Isobutyryl cytidine, hydroxylamine sulfate, 70% aqueous 1-butanol.

  • Procedure:

    • Dissolve 5'-O-Isobutyryl cytidine in 70% aqueous 1-butanol.[7]

    • Add hydroxylamine sulfate to the solution.[7]

    • Heat the mixture to 75-80°C and stir vigorously for approximately 40 hours.[7]

    • Cool the mixture to room temperature and separate the layers.[7]

    • Distill the 1-butanol from the organic layer to yield crude Molnupiravir.[7]

    • The crude product is then purified by recrystallization from water.[7]

Concise Two-Step Chemical Synthesis of Molnupiravir from Uridine

This pathway utilizes a one-pot, two-step approach starting from uridine.[4]

Step 1 & 2 (One-Pot): Acetalization/Esterification and Oxyamination/Deprotection

  • Materials: Uridine, isobutyric anhydride, hexamethyldisilazane (HMDS), imidazole, potassium bisulfate (KHSO₄), hydroxylamine sulfate, formic acid, sodium carbonate.

  • Procedure:

    • To a flask containing the intermediate from the first one-pot step (acetalization/esterification of uridine), add HMDS and imidazole and stir at 80°C.[4]

    • Add KHSO₄ and hydroxylamine sulfate to the mixture and continue stirring for 2 hours.[4]

    • Add a commercial 85% formic acid solution and stir for an additional 30 minutes.[4]

    • Neutralize the reaction mixture with sodium carbonate to a pH of approximately 7-8.[4]

    • Extract the product with ethyl acetate.[4]

    • The final product, Molnupiravir, is obtained after recrystallization.[4]

Visualizing the Synthetic Pathways

To better understand the logical flow and relationships within the synthetic processes, the following diagrams have been generated.

Synthetic_Pathway_Comparison cluster_uridine Uridine Starting Material cluster_cytidine Cytidine Starting Material Uridine Uridine Original_Route Original 5-Step Route (~17% Yield) Uridine->Original_Route Low Efficiency Improved_Route Improved 5-Step Route (61% Yield) Uridine->Improved_Route Optimized Chemical_Route 2-Step Chemical Route (68% Yield) Uridine->Chemical_Route High Efficiency Molnupiravir Molnupiravir Original_Route->Molnupiravir Improved_Route->Molnupiravir Chemical_Route->Molnupiravir Cytidine Cytidine Biocatalytic_Route 2-Step Biocatalytic Route (41% Yield) Cytidine->Biocatalytic_Route Enzymatic Biocatalytic_Route->Molnupiravir

Comparison of synthetic pathways to Molnupiravir.

Experimental_Workflow_Cytidine_Route Start Start: Cytidine Step1 Step 1: Enzymatic Acylation - Novozym-435 - Acetone oxime O-isobutyryl ester - 1,4-Dioxane, 60°C Start->Step1 Intermediate Intermediate: 5'-O-Isobutyryl Cytidine Step1->Intermediate Step2 Step 2: Transamination - Hydroxylamine sulfate - 70% aq. 1-Butanol, 75-80°C Intermediate->Step2 Purification Purification: Recrystallization from Water Step2->Purification End End Product: Molnupiravir Purification->End

Workflow for the two-step synthesis of Molnupiravir from cytidine.

References

Assessing Novelty and Patentability of New Chemical Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from discovery to a potential therapeutic involves rigorous assessment of its unique properties and its standing within the intellectual property landscape. This guide provides a comparative framework for evaluating the novelty and patentability of new derivatives based on a parent compound. We will explore the essential data required, detail key experimental protocols, and visualize the assessment workflows.

I. Core Principles of Patentability for Chemical Derivatives

To be granted a patent, a new chemical derivative must satisfy three primary criteria: novelty, utility, and non-obviousness.[1][2][3]

  • Novelty: The derivative must be new and not previously disclosed to the public in any form, including publications or presentations.[4] For chemical compounds, this can include new stereoisomers, purified forms, or compounds with a different isotopic composition.[5]

  • Utility: The derivative must have a specific, substantial, and credible use.[1][3] In drug development, this is often demonstrated by showing biological activity in a relevant assay.

  • Non-obviousness: The derivative must not be an obvious modification of a known compound to a person of ordinary skill in the art.[1][6] This is often the most challenging criterion to meet and requires demonstrating unexpected properties or a significant improvement over existing compounds.[7][8]

II. Data Presentation: A Comparative Analysis

A crucial aspect of demonstrating the patentability of a new derivative is to provide clear, quantitative data that highlights its superior and unexpected properties compared to the parent compound and other alternatives.

Table 1: Physicochemical and Purity Comparison

This table summarizes the fundamental physicochemical properties and purity of a hypothetical parent compound ("Parent Compound A") and two of its new derivatives ("Derivative 1" and "Derivative 2"). Such data is essential for establishing the identity and purity of the new chemical entities.[9][10][11]

PropertyParent Compound ADerivative 1Derivative 2
Molecular Formula C₂₀H₂₅N₅O₂C₂₂H₂₉N₅O₂C₂₁H₂₆N₄O₃
Molecular Weight ( g/mol ) 383.45411.51398.45
Purity (by HPLC, %) 98.5%99.2%99.5%
Solubility (mg/mL in PBS) 0.51.20.8
LogP 3.23.52.9
Table 2: In Vitro Biological Activity Comparison

This table presents a comparative analysis of the biological activity of the parent compound and its derivatives against a target enzyme, in this case, a protein kinase. The IC₅₀ value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a critical parameter in demonstrating the potency of a potential drug.[4][12] A significantly lower IC₅₀ value for a derivative compared to the parent compound can be a strong indicator of non-obviousness.[13][14]

CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cytotoxicity (CC₅₀ in µM)
Parent Compound A 5025015
Derivative 1 550035
Derivative 2 2515020
Alternative Compound X 1010010

III. Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to a strong patent application.[15]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of the synthesized compounds.[16][17][18]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Compounds are dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.[19][20]

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the synthesized compounds.[2][3][13]

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Infusion: Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL and infused into the mass spectrometer.[1][4][15][17]

  • Ionization Mode: Positive or negative ion mode is selected based on the compound's structure.

  • Data Acquisition: Mass spectra are acquired over a relevant mass-to-charge (m/z) range.

  • Data Analysis: The molecular weight is confirmed by identifying the [M+H]⁺ or [M-H]⁻ ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To elucidate the chemical structure of the new derivatives.[9][21][22]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: A standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.[23]

  • Data Processing: The raw data is processed using appropriate software to obtain the final spectra.[3][6][24]

  • Structural Analysis: The chemical shifts, coupling constants, and correlation signals are analyzed to determine the complete chemical structure of the molecule.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity (IC₅₀) of the compounds against the target kinase.[25][26]

  • Materials: Purified target kinase, substrate, ATP, and the test compounds.

  • Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase.

  • Procedure:

    • A series of dilutions of the test compounds are prepared.

    • The compounds are incubated with the kinase and the substrate in a buffer solution.

    • The reaction is initiated by the addition of ATP.

    • After a specific incubation period, the reaction is stopped, and the amount of phosphorylated product is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.[4]

IV. Mandatory Visualizations

Diagrams are essential for clearly communicating complex information.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activation Grb2 Grb2/Sos Dimerization->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.[2][25][26][27][28]

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_characterization Characterization cluster_activity Biological Activity Parent_Compound Parent Compound A Chemical_Modification Chemical Modification Parent_Compound->Chemical_Modification Kinase_Assay Kinase Inhibition Assay Parent_Compound->Kinase_Assay Derivative_1 Derivative 1 Chemical_Modification->Derivative_1 Derivative_2 Derivative 2 Chemical_Modification->Derivative_2 HPLC HPLC (Purity) Derivative_1->HPLC MS MS (Molecular Weight) Derivative_1->MS NMR NMR (Structure) Derivative_1->NMR Derivative_1->Kinase_Assay Derivative_2->HPLC Derivative_2->MS Derivative_2->NMR Derivative_2->Kinase_Assay

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of new derivatives.

Patentability_Assessment Derivative New Derivative Novelty Is it Novel? Derivative->Novelty Utility Does it have Utility? Novelty->Utility Yes Not_Patentable Not Patentable Novelty->Not_Patentable No Non_Obviousness Is it Non-Obvious? Utility->Non_Obviousness Yes Utility->Not_Patentable No Patentable Potentially Patentable Non_Obviousness->Patentable Yes Non_Obviousness->Not_Patentable No

Caption: Logical relationship in assessing the patentability of a new chemical derivative.

References

The Power of Synergy: A Guide to Confirming Product Identity and Purity with Combined Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of reliable and reproducible results. While individual analytical techniques provide valuable pieces of the puzzle, a truly robust approach lies in the strategic combination of multiple spectroscopic methods. This guide compares the synergistic use of combined spectroscopic data against other analytical strategies, providing the experimental framework to empower your research.

The core principle behind using combined spectroscopic data is the concept of orthogonality . Orthogonal methods measure the same sample attribute using fundamentally different principles, minimizing the risk of overlooking impurities or misidentifying a compound due to the inherent limitations of a single technique.[1][2] This multi-faceted approach provides a more complete and accurate characterization of a substance.

The Spectroscopic Quartet: A Symphony of Data

The most powerful combination for elucidating the structure of an organic molecule and assessing its purity typically involves a quartet of techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method provides a unique and complementary piece of information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei (typically ¹H and ¹³C).[3] Quantitative NMR (qNMR) can be used to determine the purity of a sample with high accuracy.[4][5][6][7]

  • Mass Spectrometry (MS): Determines the molecular weight of a compound with high precision and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[8][9] Fragmentation patterns can offer additional structural clues.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.[10][11][12][13] This technique acts as a "molecular fingerprint."[11]

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems within a molecule. It is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law.[14][15][16]

Workflow for Compound Identification and Purity Assessment

A typical workflow for characterizing a novel compound involves a sequential and integrated analysis of data from these techniques.

Combined Spectroscopy Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy - Molecular Structure - Connectivity Purification->NMR UV_Vis UV-Vis Spectroscopy - Conjugated Systems - Quantitative Analysis Purification->UV_Vis Data_Integration Combined Data Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration UV_Vis->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation Purity_Assessment Purity Assessment Data_Integration->Purity_Assessment Final_Confirmation Identity & Purity Confirmed Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for confirming product identity and purity using combined spectroscopic data.

Comparison of Spectroscopic Techniques

The following table summarizes the key performance characteristics of the four primary spectroscopic techniques used for compound identification and purity analysis.

Technique Information Provided Typical Sensitivity Resolution Typical Sample Amount Strengths Limitations
NMR Molecular structure, atom connectivity, quantitationLow (mg-µg)High1-10 mgProvides detailed structural information, non-destructive, quantitative.[17][18]Low sensitivity, requires relatively pure sample, complex spectra for large molecules.[17]
MS Molecular weight, elemental composition, fragmentationHigh (ng-fg)Very High< 1 µgHigh sensitivity and accuracy for molecular weight determination.[8]Destructive, may not be suitable for thermally labile compounds, isomers can be difficult to distinguish.
IR Functional groupsModerate (µg-mg)Moderate1-10 mgFast, non-destructive, provides a "fingerprint" for comparison.[18]Does not provide information on the overall molecular structure, limited use for complex mixtures.[11]
UV-Vis Conjugated systems, quantitative analysisHigh (µg-ng)Low1-10 µgHigh sensitivity for quantitative analysis, non-destructive, simple instrumentation.[19]Limited structural information, only applicable to chromophore-containing molecules.[20]

Comparison with Alternative Approaches

While the combined spectroscopic approach is powerful, it's important to understand its performance in the context of other analytical strategies.

Analytical Approach Description Advantages Disadvantages
Combined Spectroscopy Utilizes multiple orthogonal spectroscopic techniques (NMR, MS, IR, UV-Vis) for comprehensive analysis.High confidence in identity and purity, detailed structural elucidation, robust against individual technique limitations.Can be time-consuming and require access to multiple instruments, higher cost.
Single Spectroscopic Technique Relies on a single method (e.g., only HPLC-UV) for analysis.Faster and less expensive than combined methods.Higher risk of overlooking impurities that are not detected by the chosen method, incomplete structural information.
Chromatographic Methods Only Primarily uses techniques like HPLC or GC with non-specific detectors (e.g., refractive index) for purity assessment.Good for quantifying known impurities against a reference standard.Does not provide structural information for unknown impurities, may not separate all co-eluting species.
Non-Spectroscopic Methods Includes techniques like melting point determination, elemental analysis, and titration.Can provide information on overall purity and elemental composition.Do not provide detailed structural information, can be influenced by the presence of certain types of impurities.

Logical Relationship of Spectroscopic Data for Structure Elucidation

The process of elucidating a chemical structure from combined spectroscopic data is a deductive reasoning process, where each piece of information constrains the possible structures until only one remains.

Structure Elucidation Logic MS_Data MS Data (Molecular Formula: CₓHᵧO₂) Proposed_Structure Proposed Structure: Ethyl Acetate MS_Data->Proposed_Structure Confirms Mass & Formula IR_Data IR Data (Functional Groups: C=O, C-O) IR_Data->Proposed_Structure Confirms Functional Groups NMR_Data NMR Data (Connectivity: CH₃-CH₂-O-C=O-CH₃) NMR_Data->Proposed_Structure Confirms Connectivity

Caption: Logical flow for deducing a chemical structure from combined spectroscopic data.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification and Purity

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and assess the purity of a compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

    • Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required. For quantitative NMR (qNMR), a precisely weighed internal standard of known purity is used.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to determine atom connectivity.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Analyze the chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum to identify proton environments and their connectivity.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon skeleton.

    • For purity assessment by qNMR, compare the integral of a known analyte signal to the integral of the internal standard to calculate the purity.[21]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To determine the accurate molecular weight of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent (e.g., methanol, acetonitrile, water).[9] The solvent should be compatible with the ionization technique.

    • The sample should be free of non-volatile buffers and salts which can interfere with ionization.

  • Instrument Setup:

    • Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI). ESI is common for small molecules that are soluble and polar.

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙).

    • For high-resolution mass spectrometry (HRMS), the measured accurate mass can be used to determine the elemental formula of the molecule.

    • Analyze any fragmentation patterns to gain further structural information.

Infrared (IR) Spectroscopy for Functional Group Analysis

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Liquids: A few drops of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).[22]

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol).

    • Solutions: The sample can be dissolved in a solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride).

  • Instrument Setup:

    • Place the sample in the IR spectrometer.

    • Record a background spectrum of the empty sample holder (or the solvent) to subtract from the sample spectrum.

  • Data Acquisition:

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to specific functional groups by comparing the peak positions (in cm⁻¹) to correlation charts.[10] Pay attention to the intensity and shape of the peaks.

UV-Visible (UV-Vis) Spectroscopy for Purity and Conjugation Analysis

Objective: To assess the purity of the compound and identify the presence of chromophores.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water).

    • The concentration should be adjusted to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for the scan.

    • Calibrate the instrument using the blank solution.

  • Data Acquisition:

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • The presence of absorption bands in the UV-Vis region can indicate the presence of conjugated systems or other chromophores.

    • For quantitative analysis, the concentration can be determined using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. Purity can be assessed by comparing the measured absorbance to that of a known standard or by looking for unexpected absorption peaks.[23]

References

Safety Operating Guide

Proper Disposal of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of chemical waste is paramount in a laboratory setting. This guide provides detailed procedures for the proper disposal of Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, a common reagent in pharmaceutical research.

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] Adherence to strict disposal protocols is essential to mitigate these risks and ensure environmental protection. The primary route of disposal is through an approved waste disposal plant.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Body Protection Laboratory coat or impervious clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of aerosol generation.

Step-by-Step Disposal Procedure

  • Containment of Waste:

    • Collect all waste this compound, including any contaminated materials (e.g., absorbent pads, weighing paper, pipette tips), in a designated and compatible waste container.

    • The container must be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.

    • Ensure the container is in good condition, with no leaks or cracks.

  • Labeling of Waste Container:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • CAS Number: 188781-08-0[1][3]

      • Associated Hazards: Harmful, Irritant

      • Date of accumulation start

      • Name and contact information of the responsible researcher or laboratory.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[2]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest or any other required documentation to the disposal company.

    • Never dispose of this compound down the drain or in regular trash.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Spilled Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid containerize_solid 3a. Place in a labeled, sealed hazardous waste container for solids. solid_waste->containerize_solid containerize_liquid 3b. Place in a labeled, sealed hazardous waste container for liquids. liquid_waste->containerize_liquid storage 4. Store in designated hazardous waste accumulation area. containerize_solid->storage containerize_liquid->storage spill Spill Occurs storage->spill disposal 5. Arrange for pickup by licensed hazardous waste contractor. storage->disposal spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Contain with inert absorbent - Collect and containerize - Decontaminate area spill->spill_procedure Yes spill->disposal No spill_procedure->storage end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (CAS No. 188781-08-0). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a versatile intermediate compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1] However, its handling requires stringent safety measures due to its potential health hazards. This compound is harmful if swallowed, inhaled, or in contact with skin.[2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to minimize exposure risks. The following table summarizes the required protective gear for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles or Safety Glasses with side shields. A face shield is recommended for splash-prone operations.Must be worn at all times within the laboratory.[4]
Skin Chemical-resistant Lab Coat.A flame-retardant coat is recommended and should be fully buttoned.[4]
Hands Nitrile Gloves.Inspect for degradation before each use and change frequently. For prolonged contact, consider double-gloving.[4]
Respiratory Chemical Fume Hood.All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation risks.[4]
NIOSH-approved respirator with an organic vapor cartridge.To be used if a fume hood is not available.[4]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a systematic procedure is crucial for minimizing the risk of exposure and accidents.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly closed, properly labeled container.[4]

  • The storage area should be cool, dry, and well-ventilated.[4] Recommended storage temperature is between 0-8°C.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[4]

2. Handling and Use:

  • All handling of this compound should occur within a certified chemical fume hood.[4]

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Use compatible tools, such as spatulas and glassware, for all transfers and measurements.[4]

  • Avoid the formation of dust and aerosols.[5]

  • After handling, thoroughly wash hands with soap and water, even if gloves were worn.[4]

3. Emergency Procedures:

  • In case of skin contact: Wash the affected area with soap and plenty of water. Consult a physician.[5]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[5]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician immediately.[5]

  • For minor spills (<10g): Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material and collect it in a sealed, labeled hazardous waste container.[4]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulations.

  • Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[4]

  • Waste Containers: Place all hazardous waste in a sealed, clearly labeled container designated for chemical waste.

Workflow for Safe Handling of this compound

cluster_receiving Receiving & Storage cluster_handling Handling Protocol cluster_disposal Disposal cluster_emergency Emergency Response receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store in Cool, Dry, Well-Ventilated Area (0-8°C) inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handle Handle with Compatible Tools fume_hood->handle wash Wash Hands After Handling handle->wash collect_waste Collect Unused Product & Contaminated Materials wash->collect_waste label_waste Seal & Label as Hazardous Waste collect_waste->label_waste dispose Dispose via Approved Waste Management label_waste->dispose spill Minor Spill Procedure exposure First Aid for Exposure

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.